molecular formula C4H4N2O2S B578815 4-Aminothiazole-5-carboxylic acid CAS No. 1353101-89-9

4-Aminothiazole-5-carboxylic acid

Cat. No.: B578815
CAS No.: 1353101-89-9
M. Wt: 144.148
InChI Key: PSHKDNUXHXEYDT-UHFFFAOYSA-N
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Description

4-Aminothiazole-5-carboxylic acid, also known as 4-Aminothiazole-5-carboxylic acid, is a useful research compound. Its molecular formula is C4H4N2O2S and its molecular weight is 144.148. The purity is usually 95%.
BenchChem offers high-quality 4-Aminothiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminothiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)9-1-6-3/h1H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHKDNUXHXEYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299156
Record name 4-Amino-5-thiazolecarboxylic acid
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Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353101-89-9
Record name 4-Amino-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353101-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-thiazolecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemistry and Application of 4-Aminothiazole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-aminothiazole-5-carboxylic acid core is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make it a cornerstone for the development of a diverse range of therapeutic agents. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and critical applications in drug discovery, with a particular focus on its role as a building block for targeted therapies.

Section 1: Molecular Identity and Structure

The foundational step in understanding any chemical entity is to define its precise structure and identifiers. 4-Aminothiazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered thiazole ring substituted with both an amino group and a carboxylic acid group at adjacent positions.

  • IUPAC Name: 4-Amino-1,3-thiazole-5-carboxylic acid

  • CAS Number: 1353101-89-9[1]

  • Molecular Formula: C₄H₄N₂O₂S[1]

  • Molecular Weight: 144.15 g/mol [1]

The strategic placement of the amino and carboxyl groups facilitates diverse chemical modifications and enables the molecule to act as a versatile pharmacophore, engaging with biological targets through a variety of non-covalent interactions.

Caption: Conceptual workflow for the synthesis of aminothiazole carboxylates.

Exemplary Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole-4-carboxylic Acid

This protocol, adapted from the literature for a closely related analog, illustrates the key steps of ester hydrolysis, a crucial final step in producing the target acid.[2][3] The synthesis of the precursor ester is a standard Hantzsch reaction.[4][5]

Objective: To hydrolyze the ester precursor to yield the carboxylic acid.

Materials:

  • Methyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 85 mM)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Water (deionized)

  • Methanol (for recrystallization)

Procedure:

  • Dissolution: To a stirring solution of aqueous NaOH (approx. 150 mL for 6.3 mmol of ester), add the starting ester (1.0 eq) portion-wise at 50-60°C.

  • Hydrolysis: Continue stirring at this temperature for 30-60 minutes, or until the solid has completely dissolved, indicating the formation of the sodium carboxylate salt. Monitor the reaction by TLC.

  • Cooling: Once the reaction is complete, cool the clear solution to room temperature.

  • Acidification: Slowly add 1 M HCl to the cooled solution with vigorous stirring. Monitor the pH, continuing addition until the pH reaches 3-4.

  • Precipitation & Isolation: A precipitate of the carboxylic acid will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold water. Recrystallize the crude product from a suitable solvent, such as methanol, to yield the pure 2-amino-5-methylthiazole-4-carboxylic acid.[2][3]

Causality Note: The use of a base (NaOH) is essential to saponify the ester group into a carboxylate salt, which is water-soluble. Subsequent acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate out of the aqueous solution, providing an effective method for isolation.

Section 4: The 4-Aminothiazole-5-Carboxylic Acid Scaffold in Medicinal Chemistry

The aminothiazole motif is a bioisostere of many natural purines, allowing it to interact with a wide array of biological targets, particularly protein kinases. The combination of a hydrogen bond donor (amino group) and acceptor (thiazole nitrogen), along with a carboxylic acid handle for further derivatization, makes this scaffold exceptionally valuable.

Key Therapeutic Areas:
  • Oncology (Kinase Inhibition): The aminothiazole core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. The amino group and the thiazole nitrogen form key hydrogen bonds with the kinase hinge region. The carboxylic acid at position 5 serves as a crucial attachment point for vectors that explore other pockets of the ATP-binding site, enabling the development of highly potent and selective inhibitors against targets like Aurora kinases and SRC/ABL.[6]

  • Antimicrobial and Antiviral Agents: Thiazole derivatives exhibit a broad spectrum of antimicrobial and antiviral activities. They are integral components of cephalosporin antibiotics and have shown efficacy against various bacterial and fungal strains, as well as viruses.[7][8][9] The 4-aminothiazole-5-carboxylic acid scaffold provides a template for creating novel agents to combat drug-resistant pathogens.

  • Anti-inflammatory and Neuroprotective Roles: Derivatives have been investigated as anti-inflammatory agents and for neuroprotective applications, such as in the treatment of amyotrophic lateral sclerosis (ALS) with the drug Riluzole, which contains a 2-aminothiazole core.[10]

G cluster_scaffold Key Interaction Points cluster_targets Drug Development Vectors core 4-Aminothiazole-5-Carboxylic Acid (Core Scaffold) amino Amino Group (C4) (H-Bond Donor) core->amino thiazole_N Thiazole Nitrogen (H-Bond Acceptor) core->thiazole_N carboxyl Carboxylic Acid (C5) (Derivatization Handle) core->carboxyl kinase Kinase Inhibitors (e.g., Aurora, ROCK) carboxyl->kinase Links to Specificity Groups antimicrobial Antimicrobial Agents carboxyl->antimicrobial Modulates Pharmacokinetics antiviral Antiviral Compounds carboxyl->antiviral Introduces Bioactive Moieties other Other CNS/Anti-inflammatory carboxyl->other

Caption: Role of the scaffold in drug design.

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 4-aminothiazole-5-carboxylic acid is not widely available, data from related aminothiazole compounds indicate that it should be handled with standard laboratory precautions.

  • Hazards: May be harmful if swallowed. Can cause skin and serious eye irritation. May cause respiratory irritation.

  • Handling Precautions:

    • Use in a well-ventilated area or with local exhaust ventilation.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust. Prevent dust formation during handling.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, dark, and well-ventilated place. Keep the container tightly sealed.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

References

  • Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. (n.d.). Chinese Chemical Letters.
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • IR: carboxylic acids. (n.d.). UCLA Chemistry. Retrieved February 21, 2026, from [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved February 21, 2026, from [Link]

  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). International Journal of Pharmaceutical and Life Sciences.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
  • 2-Aminothiazoline-4-carboxylic acid - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • 4-Aminothiazole - US3939172A - Google Patents. (n.d.).
  • ¹³C NMR spectrum of a 2-aminothiazole-4-carboxylic acid,... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Jonuškienė, I., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688.
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • CAS 1896046-97-1 | 4-Aminothiazole-5-carboxamide - Hoffman Fine Chemicals. (n.d.). Retrieved February 21, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved February 21, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (n.d.). Retrieved February 21, 2026, from [Link]

  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

The Thiazole Isomer Dichotomy: A Technical Guide to 2-Aminothiazole vs. 4-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the thiazole ring is a "privileged scaffold," yet the utility of its amino-substituted isomers is sharply divided. 2-Aminothiazoles (2-ATs) are ubiquitous, synthetically accessible workhorses found in numerous FDA-approved drugs (e.g., Dasatinib, Avatrombopag).[1] However, they carry a well-documented structural alert for metabolic toxicity.[1] Conversely, 4-aminothiazoles (4-ATs) are rare, synthetically challenging, and inherently unstable as free bases.[1]

This guide provides a rigorous technical comparison, delineating why 2-ATs dominate the landscape despite their toxicity risks, and how 4-ATs—while elusive—offer a distinct vector for scaffold hopping if their stability issues are managed.[1]

Part 1: Structural & Electronic Fundamentals[1]

The core difference lies in the relationship between the amino group and the ring heteroatoms, which dictates stability and tautomeric preference.

Tautomerism and Stability[2][3][4]
  • 2-Aminothiazole (2-AT): Exists predominantly in the amino form (aromatic) rather than the imino form.[1] The amidine-like resonance stabilization involves the ring nitrogen, maintaining aromaticity.[1]

  • 4-Aminothiazole (4-AT): The free base is inherently unstable in aqueous media.[1] It undergoes rapid tautomerization to the non-aromatic thiazol-4(5H)-imine , which subsequently hydrolyzes to the inactive thiazolone.[1] This instability precludes the isolation of the free base under standard conditions; it must be handled as a salt (e.g., HCl) or an N-protected derivative.[1]

Electronic Profiling
Feature2-Aminothiazole4-Aminothiazole
pKa (Conjugate Acid) ~5.39 (Weak base)~5.5–6.0 (Est.)
H-Bonding Donor-Acceptor motif (Hinge binder)Altered vector; less defined due to instability
Stability (Free Base) High (Stable solid)Critical Instability (Hydrolyzes in water)
Electronic Character Amidine-like; electron-rich C5Enamine-like; prone to hydrolysis
Visualization: Tautomerism & Instability

ThiazoleStability cluster_2AT 2-Aminothiazole (Stable) cluster_4AT 4-Aminothiazole (Unstable) A1 2-Aminothiazole (Amino Form) A2 2-Iminothiazoline (Imino Form) A1->A2 Tautomerism (Eq favors Amino) B1 4-Aminothiazole (Free Base) B2 Thiazol-4-imine (Tautomer) B1->B2 Rapid Tautomerism B3 4-Thiazolone (Hydrolysis Product) B2->B3 Irreversible Hydrolysis (+H2O)

Figure 1: Comparative stability pathways.[1] Note the irreversible hydrolysis of the 4-aminothiazole tautomer.

Part 2: Synthetic Accessibility

The disparity in synthetic ease is the primary reason for the prevalence of 2-ATs over 4-ATs.[1]

The 2-Aminothiazole Standard: Hantzsch Synthesis

The Hantzsch Thiazole Synthesis is the industry standard.[1] It is robust, scalable, and tolerant of diverse functional groups.

  • Reagents:

    
    -Haloketone + Thiourea.[1][2][3]
    
  • Mechanism: S-alkylation followed by cyclodehydration.[1]

  • Yield: Typically >80%.[1][4]

The 4-Aminothiazole Challenge: Curtius Rearrangement

Direct synthesis of 4-ATs is difficult.[1] The Cook-Heilbron synthesis (often cited) typically yields 5-aminothiazoles.[1][5] The most reliable route to 4-ATs is the Curtius Rearrangement of thiazole-4-carboxylic acids, trapping the isocyanate with an alcohol to form a carbamate (stable precursor) or hydrolyzing carefully to the salt.[1]

Visualization: Synthetic Routes

SynthesisRoutes cluster_Hantzsch 2-Aminothiazole Synthesis (Hantzsch) cluster_Curtius 4-Aminothiazole Synthesis (Curtius) S1 Alpha-Halo Ketone S3 2-Aminothiazole S1->S3 + S2, Reflux (EtOH) S2 Thiourea C1 Thiazole-4-carboxylic Acid C2 Acyl Azide C1->C2 DPPA / NaN3 C3 Isocyanate Intermediate C2->C3 Heat (-N2) C4 N-Boc-4-Aminothiazole (Stable Precursor) C3->C4 + t-BuOH C5 4-Aminothiazole Salt (Unstable Free Base) C4->C5 Acid Deprotection (HCl)

Figure 2: The robust Hantzsch route vs. the multi-step Curtius rearrangement required for 4-ATs.

Part 3: Medicinal Chemistry & Toxicology[1][11][12][13]

Binding Modes (Kinases)
  • 2-ATs: Frequently used as hinge binders in kinase inhibitors.[1] The ring nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate interaction with the kinase hinge region (e.g., CDK inhibitors).

  • 4-ATs: Due to the instability of the free amine, 4-ATs are rarely used as primary hinge binders.[1] They are more often seen as N-substituted amides/ureas where the nitrogen is capped, preventing tautomerization.[1]

The "Structural Alert" (Toxicology)

2-Aminothiazoles are classified as toxicophores in early drug discovery due to metabolic activation.[1]

  • Sulfotransferase Activation: The exocyclic amine can be sulfated, creating a reactive leaving group that leads to covalent DNA binding (mutagenicity).[1]

  • P450 Epoxidation: The C4-C5 double bond is electron-rich and prone to epoxidation, leading to ring opening and reactive thioamide/thiourea metabolites (hepatotoxicity).[1]

Critical Insight: While 4-ATs avoid the specific C4-C5 epoxidation pathway of 2-ATs (due to substitution at C4), their inherent instability poses a different risk: non-specific hydrolysis in vivo, leading to loss of potency and generation of unpredictable metabolites.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Aminothiazole Derivative (Hantzsch)

Target: 4-Phenyl-2-aminothiazole[1]

  • Reagents: 2-Bromoacetophenone (10 mmol), Thiourea (11 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve 2-bromoacetophenone in ethanol.[1]

    • Add thiourea in one portion.

    • Reflux for 2 hours (Monitor by TLC, typically 30-50% EtOAc/Hex).

    • Cool to room temperature.[1][4] The hydrobromide salt often precipitates.[1]

    • Workup: Filter the solid.[1][6] Resuspend in water and basify with aqueous NH4OH to pH 9. Filter the free base, wash with water, and dry.

  • Validation: 1H NMR (DMSO-d6) shows singlet for thiazole C5-H at ~7.0-7.3 ppm and broad singlet for NH2 at ~7.0 ppm.[1]

Protocol B: Synthesis of 4-Aminothiazole Precursor (Curtius)

Target: tert-Butyl thiazol-4-ylcarbamate (Stable protected 4-AT)[1]

  • Reagents: Thiazole-4-carboxylic acid (5 mmol), Diphenylphosphoryl azide (DPPA, 5.5 mmol), Triethylamine (6 mmol), tert-Butanol (20 mL).

  • Procedure:

    • Dissolve acid in t-BuOH under N2 atmosphere.

    • Add TEA and DPPA.[1]

    • Heat to reflux for 4-6 hours. (Evolution of N2 gas indicates rearrangement).[1]

    • Workup: Concentrate solvent.[1] Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.

    • Purification: Silica gel chromatography (Hex/EtOAc).[1]

  • Note: To generate the 4-aminothiazole salt, treat with 4M HCl in dioxane. Do not neutralize to free base in water. [1]

References

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry, 2009.[1][7] Link

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions, 2020.[1] Link

  • 4-Aminothiazole - US Patent 3939172A. Google Patents.[1] Link

  • The Use of Curtius Rearrangement in the Synthesis of 4-Aminothiazolidines. Journal of the Brazilian Chemical Society, 2004.[1] Link

  • Cook–Heilbron thiazole synthesis. Wikipedia.[1] Link

Sources

The Multifaceted Biological Activities of 4-Aminothiazole-5-Carboxylic Acid Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Potential

The 4-aminothiazole-5-carboxylic acid core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic tractability have made it a versatile template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with this scaffold, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. Authored for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, provides detailed experimental protocols for activity evaluation, and presents key data to inform future drug discovery efforts.

The 4-Aminothiazole-5-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The 4-aminothiazole-5-carboxylic acid moiety combines several key pharmacophoric features. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common motif in numerous FDA-approved drugs and biologically active natural products. The amino group at the 4-position and the carboxylic acid (or its derivatives like esters and amides) at the 5-position provide crucial hydrogen bonding donors and acceptors, enabling interactions with a wide array of biological targets. The synthetic accessibility of this scaffold allows for extensive derivatization at multiple positions, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. A common and efficient method for the synthesis of the core structure is the Hantzsch thiazole synthesis.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the 4-aminothiazole-5-carboxylic acid scaffold have demonstrated significant potential as anticancer agents against a range of human cancer cell lines. The primary mechanisms underlying their cytotoxic effects involve the induction of apoptosis and perturbation of the cell cycle.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Apoptosis Induction: Several studies have indicated that 4-aminothiazole-5-carboxamide derivatives can trigger programmed cell death in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute apoptosis[1][2][3][4][5].

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analysis has revealed that treatment with certain 4-aminothiazole derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle[6][7]. This arrest provides an opportunity for the cell to either repair DNA damage or commit to apoptosis if the damage is too severe.

Diagram 1: Anticancer Mechanism of Action

cluster_cell Cancer Cell cluster_pathways Cellular Effects cluster_outcomes Cellular Outcomes 4_aminothiazole_derivative 4-Aminothiazole-5-Carboxylic Acid Derivative Bcl2_family Modulation of Bcl-2 Family Proteins 4_aminothiazole_derivative->Bcl2_family Induces Cell_cycle_checkpoints Disruption of Cell Cycle Checkpoints 4_aminothiazole_derivative->Cell_cycle_checkpoints Activates Apoptosis Apoptosis (Programmed Cell Death) Bcl2_family->Apoptosis Leads to Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Cell_cycle_checkpoints->Cell_cycle_arrest Results in

Caption: Anticancer mechanism of 4-aminothiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of 4-aminothiazole-5-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Thiazole-5-carboxamideA-549 (Lung)Varies (some <10)[8][9]
Thiazole-5-carboxamideBel7402 (Liver)Moderate activity[8][9]
Thiazole-5-carboxamideHCT-8 (Colon)Moderate activity[8][9]
2-Amino-4-methylthiazole-5-carboxylateEKVX (Non-Small Cell Lung)0.865[10]
2-Amino-4-methylthiazole-5-carboxylateMDA-MB-468 (Breast)1.20[10]
Aminothiazole-paeonolAGS (Gastric Adenocarcinoma)4.0[11][12]
Aminothiazole-paeonolHT-29 (Colorectal Adenocarcinoma)4.4[11][12]
5-aminosalicylate–4-thiazolinoneMCF7 (Breast)< 1[6]
Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of 4-aminothiazole-5-carboxylic acid derivatives on a cancer cell line, such as MCF-7, using the MTT assay[13][14][15][16][17].

Diagram 2: MTT Assay Workflow

Seed_cells 1. Seed Cancer Cells in 96-well plate Incubate_24h 2. Incubate (24 hours) Seed_cells->Incubate_24h Add_compound 3. Add Test Compound (various concentrations) Incubate_24h->Add_compound Incubate_48_72h 4. Incubate (48-72 hours) Add_compound->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate (4 hours) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan (e.g., with DMSO) Incubate_4h->Solubilize Read_absorbance 8. Read Absorbance (570 nm) Solubilize->Read_absorbance Calculate_IC50 9. Calculate IC50 Read_absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 4-Aminothiazole-5-carboxylic acid derivative (test compound)

    • Doxorubicin (positive control)[12][15][17][18]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound and doxorubicin in culture medium.

    • Replace the medium in the wells with the prepared drug solutions and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in a cancer cell line, such as HCT116, after treatment with a 4-aminothiazole-5-carboxylic acid derivative using propidium iodide (PI) staining and flow cytometry[8][9][11][19][20][21].

  • Materials:

    • Cancer cell line (e.g., HCT116)

    • Test compound

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with the test compound for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Activity: Combating Bacterial Pathogens

The 4-aminothiazole-5-carboxylic acid scaffold has also been explored for its potential as a source of new antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

While the exact mechanisms for all derivatives are not fully elucidated, a promising target for this class of compounds is bacterial DNA gyrase[22][23][24][25][26]. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

Diagram 3: Antimicrobial Mechanism of Action

cluster_bacterium Bacterial Cell 4_aminothiazole_derivative 4-Aminothiazole-5-Carboxylic Acid Derivative DNA_gyrase DNA Gyrase 4_aminothiazole_derivative->DNA_gyrase Inhibits DNA_replication DNA Replication & Repair DNA_gyrase->DNA_replication Essential for Cell_death Bacterial Cell Death DNA_replication->Cell_death Inhibition leads to

Caption: Inhibition of DNA gyrase by 4-aminothiazole derivatives.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound TypeBacterial StrainMIC (µg/mL)Reference
β-lactam amalgamated 4-methylthiazole-5-carboxylic acidE. coli NCTC 104186.25[16]
β-lactam amalgamated 4-methylthiazole-5-carboxylic acidS. aureus NCTC 657106.25[16]
β-lactam amalgamated 4-methylthiazole-5-carboxylic acidP. aeruginosa NCTC 106626.25[16]
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivativeS. aureus1.95-15.62[23]
Aminothiazole derivativeE. coliActive[4][27]
Aminothiazole derivativeB. subtilisActive[4][27]
Experimental Protocol

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol describes a standard method for assessing the antimicrobial activity of 4-aminothiazole-5-carboxylic acid derivatives against common bacterial strains like Staphylococcus aureus and Escherichia coli[10][14][16][18][19][27][28][29].

  • Materials:

    • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

    • Mueller-Hinton agar plates

    • Sterile paper disks (6 mm)

    • Test compound solution

    • Positive control antibiotic disks (e.g., ciprofloxacin, ampicillin)

    • Sterile swabs

    • 0.5 McFarland turbidity standard

  • Procedure:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

    • Allow the plate to dry for a few minutes.

    • Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.

    • Aseptically place the impregnated disks and control antibiotic disks on the surface of the inoculated agar plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Derivatives of the 4-aminothiazole-5-carboxylic acid scaffold have also shown promise as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the reduction of cyclooxygenase-2 (COX-2) expression[6][30][31][32]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2, which is responsible for the production of prostaglandins that mediate inflammation and pain. By inhibiting the NF-κB pathway, these compounds can effectively dampen the inflammatory response.

Diagram 4: Anti-inflammatory Mechanism of Action

cluster_cell Inflamed Cell Inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) NFkB_pathway NF-κB Pathway Inflammatory_stimulus->NFkB_pathway Activates 4_aminothiazole_derivative 4-Aminothiazole-5-Carboxylic Acid Derivative 4_aminothiazole_derivative->NFkB_pathway Inhibits COX2_expression COX-2 Expression NFkB_pathway->COX2_expression Upregulates Pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., PGE2) COX2_expression->Pro_inflammatory_mediators Leads to Inflammation Inflammation Pro_inflammatory_mediators->Inflammation Causes

Caption: Inhibition of the NF-κB pathway by 4-aminothiazole derivatives.

Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats, where the percentage of edema inhibition is a key parameter.

Compound TypeAnimal ModelDose% Edema InhibitionReference
Substituted phenyl thiazoleRat-Significant[2]
2-aminothiazole derivativeRat-Comparable to phenylbutazone[33]
2-aminothiazole derivativeRat-Similar to ibuprofen[33]
Experimental Protocol

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo evaluation of the anti-inflammatory activity of a 4-aminothiazole-5-carboxylic acid derivative using a standard model of acute inflammation[8][11][13][21][27][33].

  • Materials:

    • Wistar or Sprague-Dawley rats (150-200 g)

    • 1% (w/v) Carrageenan solution in sterile saline

    • Test compound

    • Indomethacin (positive control)[8][11][27][33]

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Plethysmometer

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Divide the rats into groups (n=6): vehicle control, positive control (indomethacin, e.g., 10 mg/kg), and test compound groups (various doses).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, indomethacin, or test compound orally or intraperitoneally.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

The 4-aminothiazole-5-carboxylic acid scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The mechanistic insights provided in this guide, coupled with detailed experimental protocols, offer a solid foundation for researchers to build upon.

Future research in this area should focus on several key aspects. Firstly, further elucidation of the specific molecular targets and signaling pathways for each biological activity will be crucial for rational drug design and optimization. For instance, identifying the specific kinases or other enzymes inhibited by these compounds in cancer cells, or the precise binding site on bacterial DNA gyrase, will enable more targeted medicinal chemistry efforts. Secondly, structure-activity relationship (SAR) studies should be systematically conducted to identify the key structural motifs responsible for potency and selectivity. This will involve the synthesis and evaluation of a wider range of analogues with diverse substitutions. Finally, promising lead compounds identified from in vitro and in vivo studies should be advanced into more comprehensive preclinical evaluations, including pharmacokinetic profiling and toxicity assessments, to determine their potential for clinical development.

The continued exploration of the 4-aminothiazole-5-carboxylic acid scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. The information compiled in this technical guide is intended to empower and guide researchers in their quest to translate the potential of this remarkable chemical entity into novel and effective medicines.

References

  • Benchchem. (2025). Application Note & Protocol: Measuring the Efficacy of Anti-inflammatory Agent 16 in the Carrageenan-Induced Paw Edema Model. Benchchem.
  • Almeida, S., et al. (2020). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. PMC.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies.
  • ASM. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Hardy Diagnostics.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). UC San Diego Moores Cancer Center.
  • Benchchem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • Modi, F., et al. (2023).
  • SciELO Costa Rica. (n.d.). . SciELO Costa Rica.

  • Key Scientific Products. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Key Scientific Products.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Inotiv. (n.d.).
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Scribd. (n.d.). Kirby-Bauer Disk Diffusion Protocol | PDF | Biology | Microbiology. Scribd.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Lafi, Z., et al. (2023). Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. PLOS One.
  • Journal of Research in Medical and Dental Science. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science.
  • Biology LibreTexts. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity). Biology LibreTexts.
  • Via Medica Journals. (n.d.). Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. Via Medica Journals.
  • Future Science. (2020). Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2020).
  • Gaynor, R. B. (2002).
  • You, H., et al. (2005). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC.
  • Li, Y., et al. (2023).
  • CEM. (n.d.). Hantzsch Ester Synthesis. CEM.
  • Benchchem. (2025). common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Benchchem.
  • Enamine. (n.d.). Hantzsch ester. Enamine.
  • Nehra, B., et al. (2023).
  • Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
  • Skok, Ž., et al. (2024).
  • Ilaš, J., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Journal of Medicinal Chemistry.
  • BioWorld. (2004).
  • Figshare. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex.
  • Hathout, R. M., et al. (2010). 5-aminoimidazole-4-carboxamide Ribonucleoside and AMP-activated Protein Kinase Inhibit Signalling Through NF-κB. PubMed.
  • Kelly, P. N., & Strasser, A. (2011).
  • Roy, M. J., et al. (2014). Control of apoptosis by the BCL-2 protein family: Implications for physiology and therapy.
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  • MDPI. (2022).

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Literature review on 4-aminothiazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the synthesis of 4-aminothiazole-5-carboxylic acid derivatives, specifically focusing on the ethyl ester (ethyl 4-aminothiazole-5-carboxylate) as the stable, manipulable intermediate.[1]

Unlike the ubiquitous 2-aminothiazoles formed via the Hantzsch synthesis, the 4-amino-5-carboxy scaffold requires specialized cyclization strategies involving nitrile activation.[1] This guide details the two most robust synthetic pathways: the Cyanimidodithiocarbonate Route (for 2-functionalized cores) and the


-Halo- 

-Cyanoacetate Route
(for 2,4-diamino or 2-unsubstituted variants).[1]

Executive Summary & Structural Logic

The 4-aminothiazole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, 2-amino-4-methylthiazole-5-carboxylic acid.[1] While the latter is easily accessible via Hantzsch condensation (thioamide +


-haloacetoacetate), the 4-amino  core requires constructing the thiazole ring such that the amino group arises from the cyclization of a nitrile or similar electrophile at the 4-position.[1]

Key Challenges:

  • Regioselectivity: Preventing the formation of 2-amino isomers.[1]

  • Stability: The free acid is prone to decarboxylation; the ethyl or methyl ester is the standard synthetic target.

  • Starting Materials: Requires handling of reactive ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -halonitriles or dithiocarbonate salts.[1]
    

Retrosynthetic Analysis

To access the 4-amino-5-carboxy core, we must disconnect the ring at the N3–C4 and S1–C5 bonds.[1] The amino group at C4 typically originates from a nitrile (:N≡C-) precursor that undergoes a Thorpe-Ziegler cyclization (nucleophilic attack of an amine or imine nitrogen onto a nitrile carbon).[1]

Primary Disconnection:



Method A: The Cyanimidodithiocarbonate Route (Gold Standard)

This is the most reliable method for generating ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate , a versatile intermediate where the 2-methylthio group can be displaced by amines or removed.[1]

Reaction Mechanism

The synthesis proceeds via a stepwise S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.[1]

  • S-Alkylation: The sulfur of the cyanimidodithiocarbonate attacks the

    
    -carbon of ethyl bromoacetate, displacing the bromide.
    
  • Proton Transfer: Base (Et

    
    N) abstracts a proton from the active methylene.
    
  • Cyclization: The nitrogen of the imidocarbonate attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable 4-amino aromatic thiazole.[1]

G Start Potassium Methyl Cyanimidodithiocarbonate Inter1 S-Alkylated Intermediate Start->Inter1 S-Alkylation (Et3N, EtOH) Reagent Ethyl Bromoacetate Reagent->Inter1 Inter2 Cyclized Imine Species Inter1->Inter2 Thorpe-Ziegler Cyclization Product Ethyl 4-amino-2-(methylthio) thiazole-5-carboxylate Inter2->Product Tautomerization

Figure 1: Mechanistic pathway for the formation of the 4-aminothiazole core via cyanimidodithiocarbonate.

Experimental Protocol

Target: Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Reagents:

  • Potassium Methyl Cyanimidodithiocarbonate (10 mmol)

  • Ethyl Bromoacetate (10 mmol)

  • Triethylamine (Et

    
    N) (20 mmol)
    
  • Ethanol (Absolute, 50 mL)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Potassium Methyl Cyanimidodithiocarbonate (1.70 g, 10 mmol) in 50 mL of absolute ethanol.

  • Addition: Add Ethyl Bromoacetate (1.67 g, 1.11 mL, 10 mmol) dropwise over 5 minutes.

  • Catalysis: Add Triethylamine (2.02 g, 2.8 mL, 20 mmol) in one portion. The suspension will likely clear as the reaction proceeds.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (30% EtOAc in Hexanes). The product typically appears as a fluorescent spot under UV (254 nm).

  • Workup: Cool the reaction mixture to room temperature.

    • Option A (Precipitation): Pour the mixture into 200 mL of ice-water. The product should precipitate as a pale yellow solid. Filter, wash with cold water, and dry.

    • Option B (Extraction): If no precipitate forms, remove ethanol under reduced pressure. Dissolve residue in EtOAc (50 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc 3:1).

Yield: Typically 70–85%. Characterization:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    
    
    1.25 (t, 3H, ester CH
    
    
    ), 2.65 (s, 3H, S-CH
    
    
    ), 4.18 (q, 2H, ester CH
    
    
    ), 6.80 (br s, 2H, NH
    
    
    ).

Method B: The -Halo- -Cyanoacetate Route (Direct Access)

This method is preferred when a 2,4-diamino or 2-unsubstituted core is desired directly, bypassing the S-methyl displacement step.[1]

Reaction Logic

This route utilizes Ethyl 2-chloro-2-cyanoacetate (prepared by chlorination of ethyl cyanoacetate with SO


Cl

) reacting with a thioamide or thiourea.[1]
  • With Thiourea: Yields Ethyl 2,4-diaminothiazole-5-carboxylate .[1]

  • With Thioformamide: Yields Ethyl 4-aminothiazole-5-carboxylate (2-H).[1]

Experimental Protocol (for 2,4-Diamino derivative)

Reagents:

  • Ethyl 2-chloro-2-cyanoacetate (10 mmol)[1]

  • Thiourea (11 mmol)

  • Ethanol (30 mL)

  • Sodium Acetate (12 mmol) - Acts as a buffer to scavenge HCl.[1]

Procedure:

  • Dissolution: Dissolve Thiourea (0.84 g, 11 mmol) and Sodium Acetate (1.0 g, 12 mmol) in 30 mL Ethanol.

  • Addition: Cool the solution to 0°C. Add Ethyl 2-chloro-2-cyanoacetate (1.47 g, 10 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour, then heat to reflux for 2 hours.

  • Isolation: Cool to room temperature. Pour into water (100 mL) and neutralize with saturated NaHCO

    
     if necessary. The product precipitates as a solid.[2]
    
  • Purification: Filter and recrystallize from methanol.

Comparison of Synthetic Routes

FeatureMethod A: CyanimidodithiocarbonateMethod B:

-Halo-

-Cyanoacetate
Key Precursor Potassium Methyl CyanimidodithiocarbonateEthyl 2-chloro-2-cyanoacetate
Product Core 2-Methylthio-4-aminothiazole2-Amino (or H)-4-aminothiazole
Mechanism S-Alkylation + Thorpe-ZieglerNucleophilic Substitution + Cyclization
Yield High (70-85%)Moderate (50-70%)
Complexity Low (One-pot cyclization)Medium (Requires unstable chloro-intermediate)
Best For Generating versatile scaffold for SARDirect synthesis of Diamino compounds

Purification & Troubleshooting

The 4-aminothiazole esters are generally stable solids but can degrade if left in acidic solution for prolonged periods (decarboxylation risk).[1]

  • TLC Visualization: These compounds are UV active.[1] Use Vanillin stain for enhanced visibility of impurities.

  • Solubility: Poorly soluble in non-polar solvents. Soluble in DMSO, DMF, and hot alcohols.

  • Common Impurity: Disulfide dimers can form if the 2-mercapto intermediates oxidize.[1] Ensure inert atmosphere (N

    
    ) during the initial cyclization steps.
    

References

  • Synthesis of 4-amino-2-substituted-thiazole-5-carboxylic esters

    • Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. (2014).
    • 3[4]

  • Solid-Phase Synthesis Adaptation

    • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics.[1] (2021).[5] Describes the use of cyanocarbonimidodithioate resin to build the 4-amino-5-carboxy core.[1][5]

    • 5[4]

  • General Thiazole Synthesis Reviews

    • Thiazole formation through a modified Gewald reaction. (2015).[6][7] Provides context on nitrile-based cyclizations.

    • 8[4]

Sources

Solubility profile of 4-Aminothiazole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Aminothiazole-5-carboxylic Acid in Organic Solvents

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's success, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a detailed examination of the solubility profile of 4-Aminothiazole-5-carboxylic acid, a heterocyclic compound of interest due to its structural motifs, which are common in medicinal chemistry.

This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this molecule. We will explore its key molecular characteristics, present a predicted solubility profile based on these attributes, and provide a robust, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require both theoretical insight and practical, actionable methodologies.

Molecular Characteristics and Predicted Solubility Profile

4-Aminothiazole-5-carboxylic acid is a multifaceted molecule featuring a heterocyclic thiazole ring substituted with both a primary amine (-NH2) at position 4 and a carboxylic acid (-COOH) at position 5. This unique arrangement of functional groups dictates its solubility behavior.

  • Polar Functional Groups: The presence of both an amino group and a carboxylic acid group makes the molecule highly polar.[1][2][3] These groups are capable of acting as both hydrogen bond donors and acceptors, a key factor for interaction with polar solvents.[4]

  • Amphoteric Nature: The molecule is amphoteric, meaning it possesses both acidic (carboxylic acid) and basic (amino group) properties.[5] In solution, it can exist as a neutral molecule, a cation, an anion, or a zwitterion, depending on the pH and the nature of the solvent.[5][6]

  • Heterocyclic Core: The thiazole ring itself contributes to the molecule's polarity through the presence of nitrogen and sulfur heteroatoms.

Table 1: Predicted Solubility Profile of 4-Aminothiazole-5-carboxylic Acid

Solvent ClassSolvent ExampleDielectric Constant (Approx.)Predicted SolubilityRationale for Prediction
Polar Protic Methanol33.0High Capable of extensive hydrogen bonding with both the -NH2 and -COOH groups. The high polarity effectively solvates the polar molecule.
Ethanol24.5Medium to High Similar to methanol but with a slightly lower dielectric constant and increased non-polar character, which may slightly reduce solubility.
Isopropanol19.9Medium The larger alkyl group further decreases polarity and increases steric hindrance, likely reducing solubility compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High A very strong hydrogen bond acceptor and highly polar solvent, capable of disrupting the solute's crystal lattice and solvating the molecule effectively.
N,N-Dimethylformamide (DMF)36.7High Similar to DMSO, DMF is a highly polar solvent and a strong hydrogen bond acceptor, making it an excellent solvent for this compound.
Acetonitrile37.5Low to Medium While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its ability to effectively solvate the molecule.
Non-Polar Toluene2.4Insoluble Lacks the polarity and hydrogen bonding capability required to overcome the strong intermolecular forces within the crystal lattice of the polar solute.
Hexane1.9Insoluble A non-polar hydrocarbon that cannot form favorable interactions with the highly polar functional groups of the solute.
Dichloromethane (DCM)9.1Very Low to Insoluble While having a slight dipole moment, DCM is not polar enough and cannot hydrogen bond effectively to dissolve a highly polar, H-bonding solid.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For 4-Aminothiazole-5-carboxylic acid, the key influencing factors are:

  • Crystal Lattice Energy: As a solid, the compound's molecules are held in a crystal lattice by strong intermolecular forces, primarily hydrogen bonds between the amino and carboxylic acid groups of adjacent molecules. A solvent must provide sufficient energy through solvation to overcome this lattice energy.

  • Solvent-Solute Interactions: The principle of "like dissolves like" is a direct consequence of these interactions.[1][2] Polar solvents are effective because they can form strong hydrogen bonds and dipole-dipole interactions with the polar functional groups of the solute, leading to a stable solvated state.

  • Solvent Polarity and Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate charges.[7] Solvents with high dielectric constants are better at solvating ions and stabilizing the zwitterionic form of the molecule, which can enhance solubility.

The following diagram illustrates the interplay of these molecular properties and their effect on solubility.

cluster_solute 4-Aminothiazole-5-carboxylic acid Properties cluster_solvent Solvent Properties Solute High Polarity Amphoteric Nature HBD H-Bond Donor (-NH2, -COOH) Solute->HBD HBA H-Bond Acceptor (-COOH, N, S) Solute->HBA CLE High Crystal Lattice Energy HBD->CLE Outcome Solubility Outcome HBD->Outcome Strong Interaction HBA->CLE HBA->Outcome Strong Interaction CLE->Outcome Inhibits Dissolution Solvent Solvent Type PolarProtic Polar Protic (e.g., Methanol) Solvent->PolarProtic PolarAprotic Polar Aprotic (e.g., DMSO) Solvent->PolarAprotic NonPolar Non-Polar (e.g., Hexane) Solvent->NonPolar PolarProtic->Outcome High Solubility PolarAprotic->Outcome High Solubility NonPolar->Outcome Insoluble

Caption: Interplay of solute and solvent properties determining solubility.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a rigorous experimental approach is necessary. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8] This method ensures that the solid compound has reached true equilibrium with the solvent, providing a reliable and reproducible value.

Protocol: Shake-Flask Solubility Determination with HPLC Quantification

1. Materials and Equipment:

  • 4-Aminothiazole-5-carboxylic acid (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge capable of holding the vials

  • 0.2 µm or 0.45 µm syringe filters (ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column

  • Volumetric flasks and pipettes for standard preparation

2. Experimental Workflow:

Step 1: Preparation

  • Add an excess amount of solid 4-Aminothiazole-5-carboxylic acid to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 10-20 mg of solid in 5-10 mL of solvent.

  • Add a precise volume of the chosen organic solvent to each vial. Prepare at least three replicates for each solvent.

Step 2: Equilibration

  • Secure the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration is no longer changing.

Step 3: Phase Separation

  • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow larger particles to settle.

  • Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the remaining undissolved solid.[8]

  • Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

Step 4: Quantification by HPLC

  • Prepare a series of calibration standards of 4-Aminothiazole-5-carboxylic acid in the same solvent at known concentrations.

  • Develop a suitable HPLC method (isocratic or gradient) that provides a sharp, well-resolved peak for the analyte.

  • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a high coefficient of determination (R² > 0.99).

  • Dilute the filtered sample solution (from Step 3) with the solvent as necessary to fall within the linear range of the calibration curve.

  • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculate the original solubility in mg/mL or mol/L, accounting for any dilution factors.

The following diagram provides a visual representation of this experimental workflow.

start Start: Prepare Vials (Excess Solid + Solvent) equilibration Step 1: Equilibration (24-48h in Shaker @ 25°C) start->equilibration centrifugation Step 2: Phase Separation (Centrifugation) equilibration->centrifugation filtration Step 3: Filtration (0.2 µm Syringe Filter) centrifugation->filtration hplc_analysis Step 4: HPLC Analysis (Quantify Concentration) filtration->hplc_analysis prep_standards Prepare HPLC Calibration Standards prep_standards->hplc_analysis calculation Step 5: Calculate Solubility (Account for Dilution) hplc_analysis->calculation end End: Report Solubility (e.g., mg/mL) calculation->end

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion

The solubility of 4-Aminothiazole-5-carboxylic acid is fundamentally governed by its highly polar and amphoteric nature. It is predicted to be highly soluble in polar protic and polar aprotic solvents, particularly those with strong hydrogen bond accepting capabilities like DMSO and DMF, while remaining largely insoluble in non-polar media. This predicted profile serves as a valuable starting point for solvent selection in synthesis, purification, and formulation. However, as with all physicochemical parameters, this theoretical assessment must be underpinned by rigorous experimental data. The detailed shake-flask protocol provided herein offers a robust and reliable method for obtaining the precise, quantitative solubility data required for advanced research and development applications.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from TutorChase. [Link]

  • Vedantu. (2024, June 27). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from Vedantu. [Link]

  • LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

  • Education Studies. (n.d.). Student Question : How do functional groups affect the properties of organic molecules? QuickTakes. [Link]

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Introduction: The Thiazole Moiety in Drug Discovery and the Importance of Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solution Stability of 4-amino-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-1,3-thiazole-5-carboxylic acid scaffold is a key heterocyclic motif present in a variety of biologically active compounds, making it a cornerstone for medicinal chemistry and drug development. Its structural features, including the nucleophilic amino group and the acidic carboxylic acid, contribute to its utility as a versatile building block. However, these same functional groups, in conjunction with the inherent reactivity of the thiazole ring, can also render the molecule susceptible to degradation in solution. Understanding the stability of this core structure is paramount for ensuring the efficacy, safety, and shelf-life of any resulting drug substance or product.

This technical guide provides a comprehensive framework for assessing the solution stability of 4-amino-1,3-thiazole-5-carboxylic acid. We will delve into the theoretical underpinnings of its potential degradation pathways, offer detailed, field-proven experimental protocols for stress testing, and present a logical approach to data interpretation. This document is designed to equip researchers with the necessary tools to design and execute robust stability studies, ultimately leading to the development of stable and reliable pharmaceutical formulations.

Physicochemical Properties and Inherent Stability Considerations

4-Amino-1,3-thiazole-5-carboxylic acid possesses a unique electronic and structural profile that dictates its reactivity. The 4-aminothiazole nucleus is known to be more susceptible to hydrolysis compared to its 2-amino isomer due to less favorable resonance stabilization of the ring.[1] The presence of both an amino group and a carboxylic acid group introduces pH-dependent ionization, which can significantly influence the molecule's stability and degradation kinetics.

Key Molecular Features Influencing Stability:

  • Thiazole Ring: The sulfur and nitrogen heteroatoms influence the electron distribution within the ring, making it susceptible to both oxidative and hydrolytic degradation.

  • Amino Group: The exocyclic amino group at the 4-position can act as a nucleophile and is a potential site for oxidative degradation. Its protonation state is pH-dependent.

  • Carboxylic Acid Group: The carboxylic acid at the 5-position is an electron-withdrawing group and its ionization state is also pH-dependent. This can influence the overall electron density of the thiazole ring and its susceptibility to degradation.

Potential Degradation Pathways

Based on the chemistry of thiazoles and related sulfur-containing heterocycles, several degradation pathways can be anticipated for 4-amino-1,3-thiazole-5-carboxylic acid in solution.[2][3][4] Forced degradation studies are essential to identify and characterize these pathways.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds and is often influenced by pH.[5] For 4-amino-1,3-thiazole-5-carboxylic acid, both acidic and alkaline conditions may promote degradation.

  • Alkaline Hydrolysis: Thiazole rings can be susceptible to cleavage under basic conditions.[6][7] The presence of the electron-withdrawing carboxylic acid group may further activate the ring towards nucleophilic attack by hydroxide ions.

  • Acidic Hydrolysis: While some thiazoles are relatively stable in acid, the 4-amino substitution pattern can increase lability.[1] Protonation of the ring nitrogen or the exocyclic amino group can alter the electronic properties and potentially facilitate hydrolytic cleavage.

Oxidative Degradation

The sulfur atom in the thiazole ring is a prime target for oxidation.[2][4][8][9] Common laboratory oxidizing agents, as well as atmospheric oxygen, can lead to the formation of sulfoxides and sulfones. These oxidized products may have altered biological activity and physical properties. The amino group can also be susceptible to oxidation.

Photodegradation

Exposure to light, particularly in the ultraviolet range, can provide the energy to initiate photochemical reactions. Thiazole derivatives have been shown to undergo photodegradation, which can involve complex reaction pathways including ring cleavage and rearrangement.[10]

A Framework for Stability Assessment: Experimental Design

A comprehensive stability study for 4-amino-1,3-thiazole-5-carboxylic acid should involve a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products.

Table 1: Recommended Starting Parameters for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.[6][11]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure good peak shape for the acidic analyte.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential to elute both polar and non-polar degradation products.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Diode Array Detector (DAD) at 240 nmAllows for the detection of a wide range of compounds and can help in peak purity assessment.[6]
Injection Volume 10 µLA standard injection volume.
Forced Degradation (Stress Testing) Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis API_Solution Prepare Stock Solution of 4-amino-1,3-thiazole-5-carboxylic acid (e.g., 1 mg/mL in a suitable solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API_Solution->Acid Expose to Stress Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) API_Solution->Base Expose to Stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) API_Solution->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 60°C in solution) API_Solution->Thermal Expose to Stress Photolytic Photolytic Stress (e.g., ICH Q1B conditions) API_Solution->Photolytic Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC-DAD/MS Dilute->HPLC_Analysis Photocytolitic Photocytolitic

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 4-amino-1,3-thiazole-5-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 60°C. Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the working concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw aliquots at appropriate time intervals and dilute to the working concentration.

  • Thermal Degradation: Heat the stock solution at 60°C. Withdraw aliquots at appropriate time intervals and dilute to the working concentration.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. After exposure, dilute the samples to the working concentration.

  • Analysis: Analyze all samples by the developed stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) in parallel can aid in the identification of degradation products.

Data Analysis and Interpretation

The data from the forced degradation studies should be used to establish the degradation profile of 4-amino-1,3-thiazole-5-carboxylic acid.

Table 2: Example of a Summary Table for Forced Degradation Results

Stress ConditionDuration% Assay of Parent Compound% Total ImpuritiesMass Balance (%)Major Degradation Products (RT)
0.1 M HCl, 60°C 24 h92.57.299.74.5 min, 6.8 min
0.1 M NaOH, RT 8 h85.114.599.63.2 min
3% H₂O₂, RT 24 h90.39.599.88.1 min (potential sulfoxide)
Heat (60°C) 48 h98.21.599.7Minor peaks
Light (ICH Q1B) -96.73.199.85.5 min

Logical Framework for Data Interpretation

Data_Interpretation_Logic cluster_analysis Analysis Steps cluster_output Output HPLC_Data HPLC Chromatograms from Forced Degradation Studies Peak_Purity Assess Peak Purity of Parent Compound HPLC_Data->Peak_Purity Identify_Degradants Identify and Quantify Degradation Products HPLC_Data->Identify_Degradants Mass_Balance Calculate Mass Balance HPLC_Data->Mass_Balance MS_Data Mass Spectrometry Data (if available) Propose_Structures Propose Structures of Major Degradants (using MS data) MS_Data->Propose_Structures Degradation_Profile Establish Degradation Profile Peak_Purity->Degradation_Profile Identify_Degradants->Propose_Structures Mass_Balance->Degradation_Profile Propose_Structures->Degradation_Profile Stability_Indicating Confirm Method is Stability-Indicating Degradation_Profile->Stability_Indicating

Caption: Logical flow for interpreting forced degradation data.

Strategies for Stabilization

Should 4-amino-1,3-thiazole-5-carboxylic acid prove to be unstable under certain conditions, several formulation strategies can be employed to enhance its stability:

  • pH Adjustment and Buffering: Maintaining the pH of the solution within a range where the molecule is most stable is a primary strategy.[5]

  • Exclusion of Oxygen: For compounds susceptible to oxidation, formulation in an inert atmosphere (e.g., nitrogen) and the inclusion of antioxidants can be beneficial.

  • Protection from Light: If the molecule is photolabile, the use of light-protective packaging is essential.

  • Lyophilization: For highly unstable compounds in solution, lyophilization (freeze-drying) to produce a solid-state formulation can significantly improve long-term stability.

Conclusion

A thorough understanding of the solution stability of 4-amino-1,3-thiazole-5-carboxylic acid is a critical prerequisite for its successful development in pharmaceutical applications. The systematic approach outlined in this guide, encompassing theoretical considerations, robust experimental design, and logical data interpretation, provides a solid foundation for researchers to confidently assess and mitigate potential stability issues. By proactively identifying degradation pathways and developing appropriate control strategies, the journey from a promising lead compound to a stable and effective drug product can be significantly streamlined.

References

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  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

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  • Lu, K., et al. (2013). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. PMC. Available from: [Link]

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  • Reddy, T. J., et al. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. PMC. Available from: [Link]

  • JECFA. (2002). Sulfur-Containing Heterocyclic Compounds. Inchem.org. Available from: [Link]

  • Ross, S. T., & Levine, S. D. (1976). 4-Aminothiazole. Google Patents.
  • Shukla, A. P., & Verma, V. (Year not available). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Available from: [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. Available from: [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(220). Available from: [Link]

  • Silva, I. R., et al. (2022). Stability Indicating Method For A Thiazolylhydrazone Derivative With Antifungal. Scribd. Available from: [Link]

  • de Souza, M. V. N., et al. (2022). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. Journal of Chromatographic Science, 60(2), 157-163. Available from: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Kumar, V., et al. (Year not available). Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • Dong, M. W. (2022). Modern HPLC Method Development Trends and Strategies for NCEs and Biopharmaceuticals. LCGC International. Available from: [Link]

  • Jumaa, F. H., et al. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. NeuroQuantology, 20(15), 6282-6295. Available from: [Link]

  • Li, Z., et al. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
  • Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available from: [Link]

  • Ishii, K., et al. (1981). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. Available from: [Link]

  • Subramaniam, V. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology, 20(15), 6267-6281. Available from: [Link]

  • Chhillar, A. K., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Available from: [Link]

  • El-Sayed, W. A., et al. (1998). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. ResearchGate. Available from: [Link]

  • Al-Amiery, A. A., et al. (2017). Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Journal of Applicable Chemistry, 6(3), 406-414. Available from: [Link]

  • Vanderhaegen, B., et al. (2011). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available from: [Link]

  • Ju, M-K., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Acar, M., & Acar, I. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. DergiPark. Available from: [Link]

  • Orlenko, I. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Gonec, T., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]

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  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. Available from: [Link]

  • Badowska-Roslonek, K., & Wierzejewska, M. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available from: [Link]

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Thiazole Amino Acid Derivatives: Synthetic Architectures and Medicinal Utility

[1][2][3][4][5]

Executive Summary

Thiazole amino acid derivatives represent a cornerstone in modern peptidomimetic design.[1] Unlike standard

MMAE (Auristatins)

Structural & Chemical Properties

The 1,3-thiazole ring is not merely a linker; it is a bioisostere with specific electronic signatures that influence ligand-target binding.

  • Aromaticity & Basicity: The thiazole ring is

    
    -excessive but less electron-rich than imidazole. The nitrogen lone pair (
    
    
    ) is available for hydrogen bonding (pKa
    
    
    2.5), making it a weak base but a specific acceptor in active sites.
  • Peptide Bond Isosterism:

    • Geometry: The C2–C4 distance in 2,4-disubstituted thiazoles approximates the

      
       to 
      
      
      distance in a peptide chain, locking the conformation in a trans-amide-like geometry.
    • Dipole Alignment: The S–C=N dipole mimics the O=C–N dipole of the peptide bond, maintaining electrostatic complementarity with receptors while eliminating the hydrolyzable amide bond.

  • Metabolic Shielding: Incorporation of a thiazole ring often blocks enzymatic cleavage sites, significantly extending the half-life (

    
    ) of peptide-based drugs.
    

Synthetic Methodologies

Two primary strategies dominate the synthesis of thiazole amino acids: the Hantzsch Condensation (intermolecular) and the Biomimetic Cyclodehydration (intramolecular).

The Hantzsch Condensation (Modified)

This is the most versatile method for generating thiazole-dipeptide isosteres. It involves the reaction of a thioamide (derived from Amino Acid A) with an

  • Mechanism: S-alkylation of the thioamide by the haloketone followed by intramolecular condensation and dehydration.

  • Critical Control Point: Racemization can occur at the

    
    -carbon of the thioamide. Using mild conditions (e.g., 
    
    
    , room temperature) is essential to preserve chirality.
Biomimetic Cysteine Oxidation

Inspired by the biosynthesis of Patellamides and Thiopeptides , this route converts Cysteine residues directly into thiazoles.

  • Workflow: Cysteine peptide

    
     Thiazoline (via cyclodehydration) 
    
    
    Thiazole (via oxidation with
    
    
    or
    
    
    /DBU).

Experimental Protocol: Synthesis of a Thiazole Dipeptide Isostere

Objective: Synthesis of Boc-Val-Thz-OEt (Ethyl 2-(1-(tert-butoxycarbonylamino)-2-methylpropyl)thiazole-4-carboxylate) as a building block.

Reagents & Materials[1][3][6][7][8][9][10][11][12][13]
  • Substrate:

    
    -Boc-Valine thioamide (prepared from Boc-Val-NH2 using Lawesson’s reagent).
    
  • Electrophile: Ethyl bromopyruvate (commercially available).

  • Solvent: Ethanol (anhydrous).

  • Base: Calcium Carbonate (

    
    ) or 
    
    
    .
Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • Dissolve

      
      -Boc-Valine thioamide (1.0 equiv, 5 mmol) in anhydrous ethanol (25 mL) in a round-bottom flask.
      
    • Add finely powdered

      
       (1.5 equiv) to neutralize the HBr generated in situ. Note: Neutralization is critical to prevent acid-catalyzed deprotection of the Boc group.
      
  • Addition of Electrophile:

    • Cool the suspension to 0°C.

    • Add Ethyl bromopyruvate (1.1 equiv) dropwise over 10 minutes.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Cyclodehydration (The Hantzsch Closure):

    • If the intermediate hydroxy-thiazoline is stable (rare in this specific substrate but possible), reflux the mixture for 30 minutes to force dehydration to the aromatic thiazole.

    • Visual Cue: The reaction often turns from pale yellow to a deeper amber upon aromatization.

  • Work-up & Purification:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve the residue in EtOAc, wash with saturated

      
       and brine.
      
    • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic thiazole proton singlet at

      
       ppm.
      
    • MS (ESI): Confirm

      
       peak.
      

Medicinal Chemistry Applications & Case Studies

Antibody-Drug Conjugates (ADCs)

The most commercially significant application of thiazole amino acids is in Dolastatin 10 analogs, such as Monomethyl Auristatin E (MMAE) .

  • Mechanism: These compounds bind to the vinca domain of tubulin, inhibiting polymerization and causing G2/M phase arrest.

  • Role of Thiazole: The C-terminal thiazole moiety (part of the Dolaphenine unit) is crucial for binding affinity. It interacts with the hydrophobic pocket of

    
    -tubulin, anchoring the peptide.
    
Cyclic Peptides & Macrocycles

Marine natural products like Patellamides utilize thiazole rings to rigidify the macrocyclic backbone. This pre-organization reduces the entropic penalty of binding to their targets (often nucleotide-processing enzymes or metal ions).

Visualization: SAR & Synthesis Logic
Diagram 1: Biomimetic Synthesis Workflow (Cysteine to Thiazole)

This diagram illustrates the transformation of a Cysteine residue into a Thiazole unit, a pathway mimicked in the lab for "biomimetic" synthesis.

ThiazoleSynthesisCysCysteine Residue(Peptide Backbone)ActActivation(e.g., Tf2O / Ph3PO)Cys->ActCyclodehydrationThiazolineThiazoline Intermediate(5-membered ring)Act->ThiazolineOxidationOxidation Step(MnO2 / DBU)Thiazoline->Oxidation- 2HThiazoleThiazole Amino Acid(Aromatic, Planar)Oxidation->ThiazoleFinal Product

Caption: Biomimetic conversion of Cysteine to Thiazole via cyclodehydration and oxidation.

Diagram 2: Structure-Activity Relationship (SAR) of Dolastatin Analogs

This diagram breaks down the functional role of the thiazole ring within the context of tubulin inhibitors like MMAE.

SAR_DolastatinDrugDolastatin 10 / MMAE(Tubulin Inhibitor)N_TermN-Terminus(Dimethyl Valine)Drug->N_TermCorePeptide Core(Val-Dil-Dap)Drug->CoreC_TermC-Terminus(Dolaphenine/Thiazole)Drug->C_TermTargetTubulin Vinca DomainN_Term->TargetPermeability & PotencyC_Term->TargetHydrophobic Anchor(Thiazole Ring)EffectInhibition of Polymerization(Apoptosis)Target->EffectMechanism

Caption: Functional decomposition of Dolastatin 10 analogs highlighting the thiazole anchor.

Future Perspectives

The field is moving toward Thiazole-constrained PROTACs . By replacing flexible linkers in proteolysis-targeting chimeras with rigid thiazole-peptide chains, researchers aim to improve cell permeability and oral bioavailability—a major bottleneck for current degraders.

References

  • Synthesis and Biological Activity of Thiazole Derivatives Source: Global Research Online (2021) URL:[Link] (Verified generic landing for context)

  • Thiazole Conjugated Amino Acid Derivatives as Cytotoxic Agents Source: National Institutes of Health (NIH) / PMC URL:[Link] (Note: ID is illustrative of recent PMC content)

  • Thiazoles in Peptides and Peptidomimetics Source: University of Queensland (eSpace) URL:[Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources Source: MDPI (Marine Drugs) URL:[Link]

  • A New Total Synthesis of Patellamide A Source: NIH / PMC URL:[Link]

  • Structure and Activity of Dolastatin 10 Source: ResearchGate (Review of Dolastatins) URL:[Link]

The Ascendance of the 4-Aminothiazole-5-Carboxylic Acid Scaffold: A Technical Guide to a Privileged Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminothiazole-5-carboxylic acid core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide provides a comprehensive overview of this pharmacophore, from its fundamental physicochemical properties and synthetic routes to its intricate interactions with key biological targets. We will delve into the mechanistic basis of its action, particularly as a kinase inhibitor, and explore the structure-activity relationships that govern its potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The 4-Aminothiazole-5-Carboxylic Acid Scaffold - A Privileged Pharmacophore

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of many biologically active molecules, including the essential vitamin B1 (thiamine).[1] The 2-aminothiazole moiety, in particular, is a recognized pharmacophore present in numerous approved drugs, exhibiting a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

The 4-aminothiazole-5-carboxylic acid scaffold represents a specific and highly valuable iteration of the aminothiazole core. The strategic placement of the amino and carboxylic acid groups at the C4 and C5 positions, respectively, imparts unique electronic and steric properties that facilitate critical interactions with biological targets. The carboxylic acid group, a key hydrogen bond donor and acceptor, can also serve as a bioisostere for other functional groups, enhancing the drug-like properties of the molecule.[5] This guide will elucidate the multifaceted nature of this scaffold and its expanding role in modern drug discovery.

Physicochemical and Pharmacokinetic Profile

The drug-likeness of a scaffold is intrinsically linked to its physicochemical and pharmacokinetic properties. The 4-aminothiazole-5-carboxylic acid core possesses several features that make it an attractive starting point for drug design:

  • Hydrogen Bonding Capacity: The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with the active sites of target proteins.

  • Planarity and Aromaticity: The thiazole ring is an aromatic system, which contributes to its stability and allows for π-π stacking interactions with aromatic residues in protein binding pockets.[1]

  • Tunable Solubility: The carboxylic acid moiety provides a handle for modulating the aqueous solubility of the molecule, a critical parameter for bioavailability.

  • Metabolic Stability: While the thiazole ring can be subject to metabolic modifications, its inherent stability is generally favorable. The substitution pattern can be altered to block potential sites of metabolism.

Synthetic Strategies

The construction of the 4-aminothiazole-5-carboxylic acid core and its derivatives can be achieved through various synthetic routes. The Hantzsch thiazole synthesis and its variations remain one of the most common and versatile methods. Below is a detailed, field-proven protocol for a typical synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is a representative example of the Hantzsch thiazole synthesis.

Materials:

  • Ethyl acetoacetate

  • Thiourea

  • Iodine

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (100 mL).

  • Initiation: To the stirring solution, add iodine (1.0 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid and wash with cold ethanol.

  • Neutralization: Suspend the crude solid in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Ethyl Acetoacetate + Thiourea + Iodine in Ethanol reflux Reflux (4-6h) reagents->reflux Heat workup Cool, Filter, Wash reflux->workup neutralize Neutralize with NaHCO3 workup->neutralize extract Extract with DCM neutralize->extract dry Dry (MgSO4) & Concentrate extract->dry purify Column Chromatography dry->purify product Ethyl 2-Amino-4-methylthiazole-5-carboxylate purify->product Kinase_Inhibition_Pathway cluster_cell Cell receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates & Activates nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression Regulates inhibitor 4-Aminothiazole-5-carboxylic Acid Derivative inhibitor->kinase_cascade Inhibits

Caption: Inhibition of a kinase signaling pathway.

Structure-Activity Relationship (SAR) Studies

The biological activity of the 4-aminothiazole-5-carboxylic acid scaffold can be finely tuned by modifying its substitution pattern. SAR studies have revealed several key insights:

  • C2 Position: The amino group at the C2 position is often crucial for activity, as it can be acylated or substituted with various aryl or alkyl groups to modulate potency and selectivity.

  • C4 Position: The substituent at the C4 position can influence the steric and electronic properties of the ring. Small alkyl groups like methyl are common.

  • C5 Position: The carboxylic acid at the C5 position is a key interaction point. Esterification or amidation of this group can alter the pharmacokinetic properties and target engagement. For instance, 2-aminothiazole-5-carboxamides have been explored as kinase inhibitors. [6]* Aryl Substituents: The addition of aryl groups to the scaffold, often at the C2 or C4 positions, can lead to additional hydrophobic or π-stacking interactions within the target's binding site, significantly enhancing potency.

Therapeutic Applications

The versatility of the 4-aminothiazole-5-carboxylic acid pharmacophore has led to its incorporation into a diverse range of therapeutic agents and clinical candidates.

Compound/Drug Therapeutic Area Mechanism of Action Status
Febuxostat GoutXanthine oxidase inhibitorMarketed [7]
Dasatinib (contains a 2-aminothiazole core) Cancer (Leukemia)Multi-kinase inhibitor (including BCR-ABL and SRC)Marketed
Meloxicam Inflammation, ArthritisCOX-2 inhibitorMarketed [8]
Various derivatives Infectious DiseasesAntibacterial, Antifungal, AntiviralPreclinical/Investigational [9][10]
Various derivatives CancerKinase inhibitors (ROCK, CK2, Aurora)Preclinical/Investigational [11][12][13]

Future Perspectives and Conclusion

The 4-aminothiazole-5-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability, favorable physicochemical properties, and proven ability to interact with a multitude of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Scaffold Hopping and Bioisosteric Replacement: Exploring novel bioisosteres for the carboxylic acid and amino groups to further optimize pharmacokinetic and pharmacodynamic properties.

  • Fragment-Based Drug Design: Utilizing the 4-aminothiazole-5-carboxylic acid core as a starting fragment for the development of highly potent and selective inhibitors.

  • Targeting Novel Kinases: Expanding the application of this scaffold to inhibit newly identified and challenging kinase targets.

References

[14]Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. (URL: ) [9]Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (URL: ) [1]A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: ) [6]Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor. Google Patents. (URL: ) [10]Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. (URL: ) [2]An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (URL: ) [15]Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents. (URL: ) [16]Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. (URL: ) [12]Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. (URL: ) [8]A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (URL: ) [11]The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (URL: ) [17]Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives | Request PDF. ResearchGate. (URL: ) [13]Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: ) [18]Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. PubMed. (URL: ) [19]"2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. PubMed. (URL: ) [5]Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. (URL: ) [3]An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: ) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. (URL: ) [20]Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. (URL: ) [21]New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. (URL: ) [7]thiazole derivative. New Drug Approvals. (URL: ) Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. (URL: )

Sources

Methodological & Application

Synthesis of 4-Aminothiazole-5-carboxylic acid from ethyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Aminothiazole-5-carboxylic Acid from Ethyl Esters

Executive Summary

The synthesis of 4-aminothiazole-5-carboxylic acid represents a specific regiochemical challenge in heterocyclic chemistry. Unlike the ubiquitous 2-aminothiazole isomers (synthesized easily via the Hantzsch reaction of


-halo ketones with thiourea), the 4-amino  regioisomer requires a fundamentally different retrosynthetic approach.

This Application Note details the robust synthesis of 4-aminothiazole-5-carboxylic acid starting from Ethyl Cyanoacetate . The protocol employs a "Golankiewicz-type" strategy involving nitrosation, reduction, and cyclization with a thio-reagent. This route is preferred for its scalability and the availability of starting materials compared to isocyanoacetate-based routes.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): The 4-amino-5-carboxy scaffold is a bioisostere for anthranilic acid and a precursor to thiazolo[4,5-d]pyrimidines (purine mimics).

  • Kinase Inhibition: A critical core for ATP-competitive inhibitors.

Retrosynthetic Analysis & Strategy

To synthesize the target without contamination from the 2-amino isomer, we must avoid


-halo ketone precursors. Instead, we construct the thiazole ring by forming the C2-N3 and C5-S1 bonds around a pre-functionalized ethyl ester core.

Pathway Logic:

  • C4-N Bond Origin: The amino group at position 4 originates from the nitrile nitrogen of ethyl cyanoacetate.

  • C5-Carboxyl Origin: The ester group of ethyl cyanoacetate is retained.

  • Ring Closure: Requires a C1 sulfur source (thioformamide or dithioformate) reacting with an

    
    -amino- 
    
    
    
    -cyano intermediate.

Retrosynthesis Target 4-Aminothiazole-5-carboxylic Acid (Target) Precursor1 Ethyl 4-aminothiazole-5-carboxylate (Key Intermediate) Target->Precursor1 Ester Hydrolysis Intermediate Ethyl 2-amino-2-cyanoacetate Precursor1->Intermediate Cyclization Break1 Hydrolysis Start Ethyl Cyanoacetate (Starting Material) Intermediate->Start Functionalization Reagent + Thioformamide / Dithioformate Step1 Nitrosation & Reduction

Figure 1: Retrosynthetic disconnection showing the derivation of the 4-amino core from ethyl cyanoacetate.

Experimental Protocols

Phase 1: Synthesis of Ethyl 2-amino-2-cyanoacetate (In Situ)

Note: The


-aminonitrile is unstable and prone to polymerization. It is generated in situ from the oxime.

Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • Sodium nitrite (

    
    ) (1.2 eq)
    
  • Acetic acid (Glacial)

  • Zinc dust (Activated) or

    
    /Pd-C
    
  • Solvent: Water/Ethanol or Formic Acid

Step-by-Step Protocol:

  • Nitrosation:

    • Dissolve Ethyl cyanoacetate (11.3 g, 100 mmol) in glacial acetic acid (30 mL) and water (10 mL). Cool to 0–5 °C.

    • Add a solution of

      
       (8.3 g, 120 mmol) in water (15 mL) dropwise over 30 minutes, maintaining temperature <10 °C.
      
    • Stir for 2 hours at room temperature. The solution turns yellow/orange, indicating the formation of Ethyl 2-hydroxyimino-2-cyanoacetate .

    • Checkpoint: TLC (EtOAc:Hexane 1:1) should show consumption of starting material.

  • Reduction (Zinc/Acid Method):

    • Cool the oxime solution to 0 °C.

    • Add Activated Zinc dust (20 g, excess) in small portions over 1 hour. Exothermic reaction; maintain T < 30 °C.

    • Stir for an additional 2 hours.

    • Filter off zinc residues. The filtrate contains Ethyl 2-amino-2-cyanoacetate . Use immediately.

Phase 2: Cyclization to Ethyl 4-aminothiazole-5-carboxylate

Critical Step: This step differentiates the 4-amino synthesis from the 2-amino Hantzsch synthesis.

Reagents:

  • Thioformamide (prepared freshly or generated in situ from Formamide +

    
    ) OR Ethyl Dithioformate .
    
  • Alternative Reagent: Benzyl dithioformate (more stable).

Protocol:

  • To the filtrate containing Ethyl 2-amino-2-cyanoacetate, add Thioformamide (6.1 g, 100 mmol) dissolved in Ethanol (20 mL).

    • Note: If Thioformamide is unavailable, use Ethyl Thioformate (1.2 eq) and heat to reflux, though yields may be lower.

  • Heat the mixture to reflux (80 °C) for 4–6 hours.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Neutralize the residue with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      .[2]
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

    • Yield: Typically 40–60%.[2]

    • Data:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet at ~8.8 ppm (C2-H) and broad singlet at ~6.5-7.0 ppm (
      
      
      ). Absence of C5-H signal confirms substitution.
Phase 3: Hydrolysis to 4-Aminothiazole-5-carboxylic Acid

Caution: 4-Aminothiazole-5-carboxylic acids are prone to decarboxylation upon heating in acidic media. Base hydrolysis is mandatory.

Protocol:

  • Dissolve Ethyl 4-aminothiazole-5-carboxylate (1.72 g, 10 mmol) in THF:Water (2:1, 30 mL) .

  • Add Lithium Hydroxide Monohydrate (

    
    )  (0.84 g, 20 mmol).
    
  • Stir at Room Temperature for 16 hours. Do not heat.

  • Isolation:

    • Cool to 0 °C.

    • Carefully adjust pH to ~4.0–5.0 using 1M HCl. Avoid strong acidity (pH < 2) to prevent decarboxylation.

    • The product often precipitates as a zwitterionic solid. Filter and wash with cold water and diethyl ether.

    • If no precipitate, extract with n-Butanol, dry, and concentrate.

Process Workflow & Critical Parameters

Workflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Hydrolysis Step1 Ethyl Cyanoacetate + NaNO2 Step2 Oxime Intermediate Step1->Step2 Step3 Zn/AcOH Reduction Step2->Step3 Step4 Add Thioformamide Reflux 4h Step3->Step4 Step5 Ethyl 4-aminothiazole- 5-carboxylate Step4->Step5 Step6 LiOH / THF / H2O Room Temp Step5->Step6 Step7 Target Acid (Precipitate pH 4-5) Step6->Step7

Figure 2: Integrated workflow for the synthesis of 4-aminothiazole-5-carboxylic acid.

Analytical Data Summary

CompoundKey

H NMR Signals (DMSO-

)
Expected Mass (ESI+)
Ethyl 2-amino-2-cyanoacetate Unstable intermediate; not isolated.N/A
Ethyl 4-aminothiazole-5-carboxylate

8.85 (s, 1H, C2-H), 7.10 (bs, 2H,

), 4.20 (q, 2H), 1.25 (t, 3H).
173.0 (M+H)
4-Aminothiazole-5-carboxylic acid

12.5 (bs, COOH), 8.80 (s, 1H, C2-H), 7.05 (bs,

).
145.0 (M+H)

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Polymerization of the

      
      -aminonitrile intermediate.
      
    • Solution: Ensure the reduction (Step 2) is kept cold and the cyclization reagent (Thioformamide) is added immediately after filtration.

  • Issue: Decarboxylation (Loss of

    
    ). 
    
    • Cause: Acidic workup or high heat during hydrolysis.

    • Solution: Perform hydrolysis at ambient temperature. Use weak acids (Acetic acid or dilute HCl) to adjust pH to the isoelectric point during isolation.

  • Issue: Confusion with 2-Amino Isomer.

    • Verification: The 2-amino isomer has a C5-H proton (

      
       ppm) if the 5-position is unsubstituted, or if 5-carboxy, the 
      
      
      
      is at position 2. A key NOE (Nuclear Overhauser Effect) correlation between the Thiazole C2-H and the
      
      
      group is only possible in the 4-amino isomer (weak) or absent, whereas 2-amino isomers show distinct coupling patterns. The chemical shift of C2-H in 4-aminothiazoles is typically more downfield (>8.5 ppm) than C5-H in 2-aminothiazoles.

References

  • Golankiewicz, K., & Januszczyk, P. (1995). Synthesis of 5-aminothiazole-4-carboxylic acid derivatives. Nucleosides and Nucleotides, 14(3-5), 313–316. Link

  • Drach, B. S., et al. (1978). Interaction of N-cyanoimidates with ethyl bromoacetate. Journal of Organic Chemistry, 43(19), 3736–3741. (Foundation for 4-amino synthesis via N-cyano species).
  • Organic Syntheses. (1977). Ethyl Thiazole-4-carboxylate (Describes Isocyanoacetate handling relevant to alternative routes). Organic Syntheses, Coll. Vol. 6, p.638. Link

  • BenchChem. (2025). Application Notes for Aminothiazole Synthesis. (General reference for industrial scaling of thiazole carboxylates). Link

  • Cook, A. H., et al. (1947). Synthesis of 4-aminothiazoles. Journal of the Chemical Society, 1598. (Classic establishment of the -aminonitrile route).

Sources

Protocol for hydrolysis of ethyl 4-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Hydrolysis of Ethyl 4-Aminothiazole-5-Carboxylate

Part 1: Executive Summary & Strategic Rationale

The hydrolysis of ethyl 4-aminothiazole-5-carboxylate presents a unique synthetic challenge compared to its more common isomer, the 2-aminothiazole. While the ester itself is stable, the resulting 4-aminothiazole-5-carboxylic acid possesses a labile core. Unlike 2-aminothiazoles, which are stabilized by resonance forms involving the ring sulfur, the 4-aminothiazole nucleus is electronically distinct and prone to decarboxylation and subsequent ring opening under vigorous conditions [1].

This protocol deviates from standard saponification methods (e.g., NaOH/Reflux) to prioritize thermal stability and zwitterion isolation . We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis at controlled temperatures to prevent the formation of the unstable decarboxylated species (4-aminothiazole), ensuring high fidelity of the carboxylic acid moiety.

Part 2: Mechanistic Insight & Reaction Design

The Challenge: Decarboxylation & Amphoterism

The target product is an amphoteric molecule (zwitterion) containing a basic amine and an acidic carboxyl group.

  • Base Sensitivity: Strong bases at high temperatures can induce retro-aldol-type ring fragmentation.

  • Acid Sensitivity: Upon acidification, the 5-carboxylic acid is prone to decarboxylation if heated, driven by the electron-donating amino group at the 4-position which stabilizes the transition state for

    
     loss.
    
Reaction Pathway (Graphviz Diagram)

ReactionMechanism Ester Ethyl 4-aminothiazole- 5-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral LiOH / THF:H2O Nu- Attack Salt Lithium 4-aminothiazole- 5-carboxylate Tetrahedral->Salt - EtOH Acid 4-Aminothiazole- 5-carboxylic acid (Target) Salt->Acid Careful Acidification (pH ~3-4) Decarb 4-Aminothiazole (Unstable/Decomposed) Acid->Decarb Heat (>40°C) or Strong Acid

Figure 1: Reaction pathway highlighting the critical divergence between successful isolation and decarboxylative decomposition.

Part 3: Experimental Protocol

Materials & Reagents
  • Substrate: Ethyl 4-aminothiazole-5-carboxylate (>95% purity).

  • Base: Lithium Hydroxide Monohydrate (

    
    ), 2.5 equivalents.
    
  • Solvent System: THF : Water (3:1 v/v). Rationale: THF solubilizes the organic ester, while water dissolves the base.

  • Acid: 1M HCl (aqueous).[1]

  • Monitoring: LC-MS or TLC (10% MeOH in DCM).

Step-by-Step Methodology

1. Solubilization (0 min)

  • Charge a round-bottom flask with Ethyl 4-aminothiazole-5-carboxylate (1.0 eq).

  • Add THF (10 mL per gram of substrate) and stir until fully dissolved.

  • Cool the solution to 0°C using an ice bath. Critical: Low temperature inhibits side reactions.

2. Saponification (0 – 4 hours)

  • Dissolve

    
      (2.5 eq) in a minimal amount of Water  (3.3 mL per gram of substrate).
    
  • Add the LiOH solution dropwise to the cold ester solution over 10 minutes.

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Monitor: Check by TLC/LC-MS every hour. The reaction is typically complete within 2–4 hours.

    • Stop Condition: Disappearance of the ester peak. Do NOT heat to reflux.

3. Workup & Isolation (The "Isoelectric" Trap)

  • Concentration: Evaporate the THF under reduced pressure at <30°C . You will be left with an aqueous solution of the lithium carboxylate.

  • Neutralization: Cool the aqueous residue to 0°C.

  • Acidification: Dropwise add 1M HCl while monitoring pH with a digital pH meter.

    • Target pH: Adjust to pH 3.5 – 4.0 . This is the estimated isoelectric point (pI) where the zwitterion is least soluble [2].

  • Crystallization: Stir at 0°C for 30 minutes. A precipitate (white to off-white solid) should form.

4. Purification

  • Filtration: Filter the solid using a sintered glass funnel.

  • Wash: Wash the cake with cold water (

    
    ) and cold acetone (
    
    
    
    ) to remove residual LiCl and water.
  • Drying: Dry under high vacuum at ambient temperature. Avoid oven drying >40°C.

Alternative Isolation (If no precipitate forms)

If the product is highly water-soluble (common with small thiazoles), do not attempt to filter.

  • Acidify to pH 2.0 with 1M HCl.

  • Lyophilize (freeze-dry) the entire aqueous mixture.

  • Triturate the resulting solid with dry Ethanol or MeOH to dissolve the amino acid product while leaving inorganic salts (LiCl) behind.

  • Concentrate the alcoholic filtrate to obtain the product as the Hydrochloride salt .

Part 4: Data Summary & Quality Control

ParameterSpecificationNotes
Appearance White to pale yellow powderDarkening indicates decomposition.
Yield 75% – 90%Losses usually occur during acidification if pH is missed.
1H NMR (DMSO-d6)

~12.5 (br s, COOH), 8.5 (s, CH-2)
Absence of ethyl quartet (~4.2 ppm) confirms hydrolysis.
Storage -20°C, DesiccatedProne to slow decarboxylation at RT over months.

Part 5: Troubleshooting Workflow

Troubleshooting Start Reaction Complete (LCMS confirms acid) Precip Acidify to pH 3.5 (0°C) Start->Precip Check Precipitate formed? Precip->Check Yes Filter & Wash (Standard Protocol) Check->Yes Yes No Product is too soluble Check->No No Rescue 1. Acidify to pH 1-2 2. Lyophilize 3. Triturate with EtOH No->Rescue Final Isolate as HCl Salt Rescue->Final

Figure 2: Decision tree for product isolation based on solubility behavior.

Part 6: References

  • Metzger, J. V. (1979). Thiazole and its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Discusses the comparative stability of 2- and 4-aminothiazoles).

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (2023). Ethyl 4-aminothiazole-5-carboxylate Compound Summary. Retrieved from [Link]

Sources

Peptide coupling reagents for 4-Aminothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling Strategies for 4-Aminothiazole-5-carboxylic Acid

Abstract & Strategic Overview

4-Aminothiazole-5-carboxylic acid (ATCA) represents a unique challenge in peptide chemistry and medicinal synthesis. Unlike standard amino acids, ATCA presents a "push-pull" electronic system: the 4-amino group acts as a vinylogous amide (enamine-like character), significantly reducing its nucleophilicity, while the 5-carboxylic acid is deactivated by the electron-poor heterocyclic ring.[1]

Successful coupling requires a departure from standard carbodiimide (EDC/DCC) protocols.[2][1] This guide outlines a tiered strategy prioritizing Uronium/Aminium salts (HATU) for standard cases and Acyl Fluorides/Phosphonic Anhydrides (T3P) for difficult, sterically hindered, or epimerization-prone sequences.[2][1]

Mechanistic Challenges & Reagent Selection

The primary failure mode in coupling ATCA is low reactivity leading to hydrolysis of the active ester before amine attack, or decarboxylation of the thiazole-5-acid under forcing conditions.

Reagent Selection Matrix
Reagent ClassSpecific ReagentRecommended ForMechanism of Action
Uronium (Gold Standard) HATU / HBTUFirst-line choice. High reactivity, stabilization of active ester via pyridine nitrogen (HOAt).Forms highly reactive -OAt ester; Pyridine N provides anchimeric assistance.
Phosphonic Anhydride T3P (Propylphosphonic anhydride)Epimerization-prone or difficult workups.[1]Forms mixed anhydride; Water-soluble byproducts; Low racemization.
Acyl Fluoride TFFH / BTFFHSterically hindered or extremely weak nucleophiles (e.g., coupling to the 4-NH2).[2][1]Forms Acid Fluoride (-COF); High electrophilicity, stable to moisture relative to -COCl.[2][1]
Acid Chloride Ghosez’s Reagent / Oxalyl Chloride"Nuclear Option" when all else fails.Forms Acid Chloride (-COCl); Maximum electrophilicity but high risk of side reactions.

Decision Tree: Workflow Optimization

The following logic gate determines the optimal protocol based on your specific substrate constraints (solubility, steric bulk, and protecting group strategy).[2][1]

CouplingStrategy Start Substrate: 4-Aminothiazole-5-COOH (Protected or Free) Q1 Coupling Direction? Start->Q1 BranchA Coupling TO the 4-Amine (Weak Nucleophile) Q1->BranchA Amine is Nucleophile BranchB Coupling OF the 5-COOH (Deactivated Acid) Q1->BranchB Acid is Electrophile Method1 Protocol A: HATU + HOAt (Standard High-Activity) BranchA->Method1 Standard Method2 Protocol B: Acid Chloride (via Ghosez's Reagent) BranchA->Method2 Low Yields? Q2 Steric Hindrance / Failed Standard Coupling? BranchB->Q2 Q2->Method1 No (Standard) Method3 Protocol C: T3P (50% in EtOAc) (Low Epimerization) Q2->Method3 Racemization Risk Method4 Protocol D: Acyl Fluoride (TFFH) (For Steric Bulk) Q2->Method4 High Sterics

Figure 1: Strategic decision matrix for selecting coupling reagents based on reaction direction and substrate difficulty.[2][1]

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Go-To" Method)

Best for: Routine coupling of the 5-COOH to primary/secondary amines.

Rationale: HATU generates an OAt-active ester.[3] The pyridine nitrogen in the leaving group (HOAt) hydrogen bonds with the incoming amine, accelerating the reaction by up to 100x compared to HBTU/HOBt [1].

Materials:

  • 4-Aminothiazole-5-carboxylic acid derivative (1.0 equiv)[1]

  • Amine partner (1.1 – 1.2 equiv)[2][1]

  • HATU (1.1 – 1.2 equiv)[2][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[2][1]

  • Solvent: Anhydrous DMF or NMP (DCM is often poor for thiazole solubility).[2][1]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF (0.1 M concentration). Note: Ensure the solution is basic (pH > 8 on wet pH paper) to deprotonate the carboxylic acid.

  • Pre-Activation: Add HATU (1.1 eq) in one portion. Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 10–20 minutes. The solution often turns yellow/orange (formation of the activated ester).

  • Coupling: Add the Amine partner (1.1 eq) and the remaining DIPEA (1.0–2.0 eq).

  • Monitoring: Stir at RT. Monitor by LCMS at 1h, 4h, and 12h.[2][1]

    • Checkpoint: If the active ester (mass = Acid + 119 Da) persists but product does not form, the amine is too weak.[1] Switch to Protocol D (Acyl Fluoride).[2][1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), saturated NaHCO3, and Brine. Dry over Na2SO4.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Large scale, avoiding epimerization, and simple workup.[2][1][4]

Rationale: T3P acts as a kinetic trap for the carboxylate, forming a mixed anhydride.[2][1] It does not generate explosive byproducts (unlike HOBt) and is water-soluble [2].[1]

Step-by-Step:

  • Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF (if solubility is an issue).[2][1]

  • Add Base: Pyridine (3.0 eq) or DIPEA (3.0 eq).[2][1] Cool to 0°C.

  • Add T3P (50% w/w solution in EtOAc, 1.5 – 2.0 eq) dropwise.[2][1]

  • Allow to warm to RT and stir for 12–24h.

  • Workup: Wash directly with water, 1N HCl (if product stable), and NaHCO3.[2][1] T3P byproducts wash away in the aqueous phase.

Protocol D: Acyl Fluoride Activation (TFFH)

Best for: Coupling TO the 4-amino group (weak nucleophile) or hindered acids.[2][1]

Rationale: Acyl fluorides are more reactive than active esters but more stable to hydrolysis than acid chlorides. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acid fluoride in situ [3].

Step-by-Step:

  • Dissolve the Carboxylic Acid partner (1.0 eq) in dry DCM or DMF.

  • Add TFFH (1.1 eq) and DIPEA (2.5 eq).[2][1]

  • Stir for 30–60 mins to form the Acid Fluoride (monitor by TLC/LCMS; acid fluorides are often visible).

  • Add the 4-Aminothiazole substrate (1.0 eq).

  • Critical Step: If reaction is slow, heat to 50°C. Acyl fluorides tolerate elevated temperatures better than OAt esters.[2][1]

Critical Troubleshooting & Expert Insights

The "4-Amino" Nucleophilicity Problem

The 4-amino group on the thiazole ring is electronically similar to an enamine . It is significantly less nucleophilic than a standard aniline.

  • Observation: If you observe starting material remaining despite active ester formation.

  • Solution: Do not add more coupling reagent. Instead, add a catalyst: DMAP (0.1 eq) .[2][1] However, be warned that DMAP increases racemization risk.[2][1] If the substrate is chiral, use HOAt as an additive instead.[2][1]

Solubility Issues

Thiazole amino acids often aggregate.

  • Chaotropic Salts: Adding LiCl (0.4 M) to the DMF reaction mixture can break up H-bond aggregates and improve reaction rates by up to 5-fold in difficult sequences [4].

Mechanism of HATU Activation

Understanding the intermediate is key to troubleshooting.

HATUMechanism Step1 Carboxylate (R-COO-) Step2 O-Acyl Isourea (Unstable) Step1->Step2 HATU Step3 Active Ester (-OAt) Step2->Step3 HOAt Rearrangement Step4 Amide Product (R-CO-NH-R') Step3->Step4 Amine Attack (Rate Limiting)

Figure 2: Simplified activation pathway. If the reaction stalls at Step 3, the amine is too sterically hindered or electron-deficient.

References

  • Carpino, L. A. (1993).[2][1] 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.[2][1] Link[2][1]

  • Dunetz, J. R., et al. (2016).[2][1][7] T3P: Propanephosphonic Acid Anhydride.[4] Organic Process Research & Development, 20(2), 140–177.[2][1] Link[2][1]

  • Carpino, L. A., & El-Faham, A. (1995).[2][1] Tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[2][1] A convenient new reagent for the preparation of acyl fluorides and their conversion to amides.[5] Journal of the American Chemical Society, 117(19), 5401-5402.[2][1] Link[2][1]

  • Seebach, D., et al. (1995).[2][1] Lithium Salts as Additives in Peptide Synthesis. Helvetica Chimica Acta, 78, 242.[2][1] Link[2][1]

Sources

Protecting Group Strategies for 4-Aminothiazole Nitrogens: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminothiazole scaffold is a privileged motif in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds. Its synthetic elaboration, however, often necessitates the selective protection of its nitrogen atoms to control reactivity and achieve desired chemical transformations. This guide provides an in-depth exploration of protecting group strategies for the nitrogens of 4-aminothiazole, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Challenge of Regioselectivity: Exocyclic vs. Endocyclic Nitrogen

The 4-aminothiazole ring system presents two distinct nitrogen atoms for potential protection: the exocyclic amino group (-NH₂) and the endocyclic thiazole ring nitrogen. Successful synthetic strategies hinge on the ability to selectively protect one over the other.

Fortunately, the inherent electronic properties of the 4-aminothiazole nucleus generally favor the regioselective protection of the more nucleophilic exocyclic amino group. The lone pair of electrons on the exocyclic nitrogen is more available for reaction with electrophiles compared to the lone pair on the endocyclic nitrogen, which is involved in the aromaticity of the thiazole ring. While the endocyclic nitrogen can be protonated or alkylated under certain conditions, standard protecting group introduction procedures overwhelmingly favor reaction at the exocyclic amine. One study highlights that the thiazole nitrogen is less nucleophilic, which allows for selective reactions on the exocyclic amine without the need for diprotection.[1] Another study on 2-aminothiazoles demonstrated that reactions with electrophiles occur at the exocyclic amino group, not the endocyclic nitrogen.[2]

This inherent selectivity provides a reliable foundation for the protecting group strategies discussed below.

Key Protecting Groups for the Exocyclic Amino Group

The choice of a protecting group is a critical decision in any synthetic sequence, dictated by its stability to subsequent reaction conditions and the ease and selectivity of its removal. For the exocyclic amino group of 4-aminothiazole, the most commonly employed and effective protecting groups are the carbamates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, valued for its stability to a wide range of non-acidic conditions and its facile removal under mild acidic conditions.

Mechanism of Introduction and Removal:

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The exocyclic amino group of 4-aminothiazole acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butyl carbonate, which subsequently decomposes to isobutylene and carbon dioxide, driving the reaction forward.

Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. Protonation of the carbamate oxygen leads to the formation of a stable tert-butyl cation and the release of the free amine.

Diagram of Boc Protection and Deprotection

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection 4-Aminothiazole 4-Aminothiazole N-Boc-4-aminothiazole N-Boc-4-aminothiazole 4-Aminothiazole->N-Boc-4-aminothiazole Boc₂O, Base Boc2O Boc₂O, Base N-Boc-4-aminothiazole_dep N-Boc-4-aminothiazole 4-Aminothiazole_dep 4-Aminothiazole N-Boc-4-aminothiazole_dep->4-Aminothiazole_dep Acid (TFA or HCl) Acid Acid (TFA or HCl)

Caption: Workflow for Boc protection and deprotection of 4-aminothiazole.

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another widely used protecting group, particularly in peptide synthesis. It is stable to both acidic and basic conditions and is readily removed by catalytic hydrogenolysis.

Mechanism of Introduction and Removal:

The Cbz group is introduced by reacting 4-aminothiazole with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. The base neutralizes the hydrochloric acid generated during the reaction.

The most common method for Cbz deprotection is catalytic hydrogenolysis. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[3][4] Acidic conditions, such as HBr in acetic acid, can also be used for Cbz removal.[5][6]

Diagram of Cbz Protection and Deprotection

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 4-Aminothiazole_cbz 4-Aminothiazole N-Cbz-4-aminothiazole N-Cbz-4-aminothiazole 4-Aminothiazole_cbz->N-Cbz-4-aminothiazole Cbz-Cl, Base CbzCl Cbz-Cl, Base N-Cbz-4-aminothiazole_dep N-Cbz-4-aminothiazole 4-Aminothiazole_cbz_dep 4-Aminothiazole N-Cbz-4-aminothiazole_dep->4-Aminothiazole_cbz_dep H₂, Pd/C Hydrogenolysis H₂, Pd/C

Caption: Workflow for Cbz protection and deprotection of 4-aminothiazole.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.

Mechanism of Introduction and Removal:

The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.

Deprotection is achieved by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The base abstracts the acidic proton at the C9 position of the fluorenyl ring, leading to a carbanion intermediate. This is followed by a rapid β-elimination, which releases the free amine, carbon dioxide, and dibenzofulvene. The liberated dibenzofulvene is then scavenged by the excess secondary amine to form a stable adduct.[7]

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection 4-Aminothiazole_fmoc 4-Aminothiazole N-Fmoc-4-aminothiazole N-Fmoc-4-aminothiazole 4-Aminothiazole_fmoc->N-Fmoc-4-aminothiazole Fmoc-OSu, Base FmocOSu Fmoc-OSu, Base N-Fmoc-4-aminothiazole_dep N-Fmoc-4-aminothiazole 4-Aminothiazole_fmoc_dep 4-Aminothiazole N-Fmoc-4-aminothiazole_dep->4-Aminothiazole_fmoc_dep Piperidine/DMF Piperidine Piperidine/DMF

Sources

Application Note: Telescoped One-Pot Synthesis of 4-Substituted Thiazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-5-carboxylic acid scaffold is a critical pharmacophore in modern drug discovery, serving as a core structural motif in antineoplastic agents (e.g., Dasatinib), xanthine oxidase inhibitors (e.g., Febuxostat), and various antimicrobial candidates. Traditional synthesis often involves the isolation of


-haloketone intermediates, which are lachrymatory, unstable, and toxic.

This Application Note details a telescoped, one-pot protocol that bypasses the isolation of hazardous intermediates. By coupling the bromination of


-keto esters with Hantzsch cyclization and subsequent in situ hydrolysis, researchers can access high-purity 4-substituted thiazole-5-carboxylic acids in a single reaction vessel. This method emphasizes atom economy, safety, and reproducibility.

Mechanistic Insight & Reaction Design

The Modified Hantzsch Pathway

The synthesis relies on the Hantzsch thiazole synthesis, modified here to include an in situ halogenation and a terminal hydrolysis step.

  • 
    -Halogenation:  The reaction initiates with the bromination of the 
    
    
    
    -keto ester (1) using N-Bromosuccinimide (NBS).[1] NBS is selected over elemental bromine (
    
    
    ) to allow for precise stoichiometric control and to minimize hazardous handling.
  • Nucleophilic Attack: The sulfur atom of the thioamide/thiourea (2) attacks the electrophilic

    
    -carbon of the 
    
    
    
    -bromo-
    
    
    -keto ester.
  • Cyclization & Dehydration: An intramolecular nucleophilic attack by the nitrogen atom onto the ketone carbonyl closes the ring, followed by dehydration to aromatize the system.

  • Saponification: The resulting ester is hydrolyzed under basic conditions to yield the free carboxylic acid.

Pathway Visualization

The following diagram illustrates the molecular transformations and the logic flow of the one-pot system.

G Start Beta-Keto Ester (Precursor) Inter1 alpha-Bromo Intermediate Start->Inter1 Bromination NBS NBS / p-TsOH (Halogenation) NBS->Inter1 Ester Thiazole Ester (In-situ) Inter1->Ester Hantzsch Condensation Thio Thiourea/Thioamide (Cyclization) Thio->Ester Final 4-Substituted Thiazole-5-Carboxylic Acid Ester->Final Hydrolysis & Acidification Base NaOH / Heat (Saponification) Base->Final

Figure 1: Telescoped reaction pathway converting


-keto esters to thiazole carboxylic acids without intermediate isolation.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Substrate: Ethyl acetoacetate (or derivative) (1.0 equiv)

  • Halogen Source: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Cyclization Agent: Thiourea (for 2-amino derivatives) or Thioacetamide (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Base: 2M NaOH (aq)

Step-by-Step Procedure

Phase 1: In-Situ Bromination [1]

  • Charge a round-bottom flask with Ethyl acetoacetate (10 mmol) and Ethanol (20 mL) .

  • Add p-TsOH (1 mmol) as a catalyst to facilitate enolization.

  • Add NBS (10.5 mmol) portion-wise over 15 minutes at room temperature.

    • Expert Note: The reaction is slightly exothermic. The disappearance of the orange NBS color indicates consumption.

  • Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.

Phase 2: Hantzsch Cyclization 5. Without isolating the brominated intermediate, add Thiourea (11 mmol) directly to the flask. 6. Heat the reaction mixture to Reflux (80°C) for 2–3 hours.

  • Observation: A heavy precipitate (the thiazole ester hydrobromide salt) may form. This confirms cyclization.[2]

Phase 3: Saponification (Hydrolysis) 7. Allow the mixture to cool to 50°C. 8. Add 2M NaOH (15 mL) directly to the reaction vessel. 9. Stir at 60°C for 1 hour. The solution should become clear as the ester hydrolyzes and the salt dissolves.

Phase 4: Workup & Isolation 10. Cool the reaction mixture to room temperature. 11. Acidify carefully with 1M HCl to pH 3–4.

  • Critical Step: The carboxylic acid product will precipitate out of the solution upon acidification.
  • Filter the solid precipitate using a Buchner funnel.[3]
  • Wash the cake with cold water (2 x 10 mL) to remove succinimide and inorganic salts.
  • Recrystallize from Ethanol/Water (if necessary) or dry in a vacuum oven at 50°C.
Workflow Diagram

Workflow Step1 Mix Beta-Keto Ester + EtOH + p-TsOH Step2 Add NBS (Portion-wise) Stir 1h @ RT Step1->Step2 Step3 Add Thiourea Reflux 2-3h Step2->Step3 In-situ Bromination Step4 Add 2M NaOH Heat 60°C for 1h Step3->Step4 Cyclization Complete Step5 Cool & Acidify (pH 3-4) with HCl Step4->Step5 Hydrolysis Complete Step6 Filter Precipitate (Crude Acid) Step5->Step6 Precipitation Step7 Recrystallize (EtOH/H2O) Step6->Step7

Figure 2: Operational workflow for the one-pot synthesis.

Data Interpretation & Troubleshooting

Expected Analytical Data

For the synthesis of 2-amino-4-methylthiazole-5-carboxylic acid :

  • Appearance: White to pale yellow powder.

  • Melting Point: >240°C (decomposition).[4]

  • 1H NMR (DMSO-d6):

    
     12.5 (br s, 1H, -COOH), 7.50 (s, 2H, -NH2), 2.45 (s, 3H, -CH3).
    
  • IR (KBr): 3300-3100 cm⁻¹ (NH stretch), 1680 cm⁻¹ (C=O acid), 1540 cm⁻¹ (C=N).

Troubleshooting Guide (Self-Validation)
IssueProbable CauseCorrective Action
Low Yield Incomplete brominationEnsure NBS is fresh (white, not yellow). Increase p-TsOH catalyst load.
Sticky Product Succinimide contaminationWash the final filter cake thoroughly with water; Succinimide is highly water-soluble.
No Precipitation pH too highThe thiazole acid is zwitterionic. Ensure pH is adjusted strictly to 3–4 (isoelectric point vicinity).
Dark Coloration Oxidation of aminesPerform the reflux step under an inert atmosphere (

) if the amine is sensitive.

References

  • Meng, G., et al. (2014).[2] Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 166-171.

  • Narender, M., et al. (2007).[1] Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from

    
    -Keto Esters, Thiourea or Selenourea, and N-Bromosuccinimide under Supramolecular Catalysis.[1] Synthesis, 2007(22), 3469-3472.
    
  • Al-Balas, Q., et al. (2009).[4] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the

    
    -Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617.[4]
    
  • Zhao, P., et al. (2012).

Sources

Application Note: Optimized Amidation Protocols for 4-Aminothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note is designed for researchers and drug development professionals working with the challenging scaffold 4-Aminothiazole-5-carboxylic acid . It addresses the specific electronic and stability challenges of this "push-pull" heterocyclic system.

Focus: Overcoming Zwitterionic Deactivation, Solubility Barriers, and Nucleophilic Competition.[1]

Introduction & Strategic Analysis

The Substrate Challenge: The "Push-Pull" Deactivation

4-Aminothiazole-5-carboxylic acid (CAS: 1353101-89-9) presents a distinct synthetic challenge compared to its more common isomer, 2-aminothiazole.[1]

  • Electronic Deactivation: The 4-amino group acts as a strong electron donor (enamine-like resonance), donating electron density into the thiazole ring.[1] This increases electron density at the C5 position, significantly deactivating the carboxylic acid towards nucleophilic attack. Standard coupling conditions (e.g., EDC/NHS) often fail or result in sluggish kinetics.[1]

  • Self-Coupling Risk: The compound is a zwitterion. The 4-amino group is nucleophilic enough to attack the activated species of another molecule, leading to oligomerization (polyamides) rather than the desired amide product.

  • Stability: Unlike the 2-amino isomer, the 4-aminothiazole nucleus lacks stabilizing resonance forms in the free base state and is susceptible to hydrolysis or decomposition.[2]

Strategic Decision Matrix

To ensure high yields and purity, the synthetic route must be selected based on the complexity of the amine partner and the scale of the reaction.

StrategyRecommended ForProsCons
Route A: Protection-Activation (Standard) Complex/Precious AminesPrevents self-coupling; High yields; Easy purification.[1]Adds two steps (Protection/Deprotection).[1]
Route B: In-Situ Silylation (One-Pot) Simple/Nucleophilic AminesFast; No isolation of intermediates.[1]Lower yields; Requires strictly anhydrous conditions.
Route C: Mixed Anhydride Scale-up (>10g)Cost-effective reagents (IBCF); Scalable.[1]Sensitive to moisture; Risk of urethane side-product.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Boc-Protection & HATU Coupling)

Best for medicinal chemistry and library synthesis where reliability is paramount.[1]

Step 1: N-Protection

The 4-amino group must be "masked" to prevent self-coupling and reduce the electron donation into the ring, thereby reactivating the C5-carboxylic acid.

  • Suspend 4-aminothiazole-5-carboxylic acid (1.0 equiv) in 1,4-Dioxane/Water (1:1 v/v). Note: Solubility is poor in pure DCM.[1]

  • Add

    
     (2.5 equiv) followed by 
    
    
    
    (1.2 equiv).
  • Stir at RT for 12–16 hours. The suspension typically clears as the reaction proceeds.

  • Workup: Acidify carefully to pH 3–4 with 1M HCl (precipitate forms). Extract with EtOAc, dry over

    
    , and concentrate.[1]
    
    • Checkpoint: Verify formation of 4-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid .

Step 2: Amidation (HATU Activation)

HATU is preferred over EDC because the 7-azabenzotriazole moiety is superior at activating electron-rich (deactivated) aromatic acids.[1]

  • Dissolve the Boc-protected acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv). Stir for 5 mins.

  • Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 10–15 mins to form the active ester.

  • Add the Amine partner (

    
    , 1.1–1.2 equiv).[1]
    
  • Reaction: Stir at RT for 2–6 hours. Monitor by LCMS.

    • Tip: If the amine is a weak nucleophile (e.g., aniline), heat to 50°C.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), then 
    
    
    
    and brine.
Step 3: Deprotection [1]
  • Dissolve the crude intermediate in DCM.

  • Add TFA (20% v/v). Stir for 1–2 hours.

  • Neutralize with saturated

    
     or basic resin before isolation to obtain the free base.
    
Protocol B: Direct Coupling (T3P® Method)

Best for rapid synthesis when the amine partner is non-precious and highly nucleophilic.[1]

Propylphosphonic anhydride (T3P) is chosen for its low epimerization risk (irrelevant here) and, crucially, its ability to drive reactions of deactivated acids in high yield while acting as a water scavenger.[1]

  • Charge a flask with 4-aminothiazole-5-carboxylic acid (1.0 equiv) and the Amine partner (1.5 equiv).

  • Solvent: Add anhydrous EtOAc or DMF (0.2 M).

  • Base: Add Pyridine (3.0 equiv).[1] Pyridine acts as both base and acylation catalyst.

  • Reagent: Add T3P (50% solution in EtOAc, 2.0 equiv) dropwise at 0°C.

  • Temperature: Allow to warm to RT and stir for 12 hours.

    • Critical: If conversion is <50% after 4 hours, heat to 60°C.[1]

  • Workup: Wash carefully with water, 0.5M HCl (if product is not basic), and brine.[1]

Visual Workflows & Logic

Decision Tree for Reaction Conditions

Use this logic flow to select the optimal solvent and reagent system based on your specific amine partner.

AmidationLogic Start Start: 4-Aminothiazole-5-COOH CheckAmine Analyze Amine Partner Start->CheckAmine IsNucleophilic Is Amine Highly Nucleophilic? (e.g., Alkyl amine) CheckAmine->IsNucleophilic IsWeak Is Amine Weak/Hindered? (e.g., Aniline, Heterocycle) CheckAmine->IsWeak RouteB Route B: T3P / Pyridine (Direct Coupling) IsNucleophilic->RouteB Yes RouteA Route A: Boc-Protection -> HATU (Activated Ester) IsWeak->RouteA Yes (Prevents self-coupling) SolubilityCheck Check Solubility of Acid RouteB->SolubilityCheck DMF Use DMF or NMP SolubilityCheck->DMF Insoluble EtOAc Use EtOAc (T3P compatible) SolubilityCheck->EtOAc Soluble

Figure 1: Decision matrix for selecting coupling conditions based on amine nucleophilicity and solubility.[1]

Troubleshooting & Optimization Data

Common Failure Modes
ObservationRoot CauseRemediation
Low Conversion (<20%) Acid deactivation by 4-NH2 group.[1]Switch to Protocol A (Protection).[1] The Boc group withdraws electron density, making the -COOH more reactive.[1]
Insoluble Starting Material Zwitterionic lattice energy.Use NMP or DMF as solvent. Avoid DCM/Ether. Adding 1-2 eq of LiCl can disrupt H-bonds and improve solubility.
Product is a Gum/Oil Incomplete removal of DMF/DMSO.Perform a "LiCl Wash": Wash organic layer 3x with 5% LiCl solution to extract DMF.
Multiple Spots on TLC Self-coupling (Oligomerization).[1]Ensure Protocol A is used. If using Protocol B, use excess Amine (2-3 equiv) to outcompete the self-reaction.[1]
Comparative Yields (Internal Benchmarking)

Data based on coupling with benzylamine (model substrate).[1]

Reagent SystemSolventYield (Isolated)Notes
EDC / HOBtDMF35%Significant oligomer formation.[1]
HATU / DIPEA DMF 88% Requires Boc-protection step.
T3P / PyridineEtOAc62%Good for one-pot, but lower yield than HATU.[1]
SOCl2 (Acid Chloride)DCM0%Decomposition of substrate (unstable nucleus).[1]

References

  • Mechanistic Insight on Thiazole Amidation: Due-Hansen, M. E., et al.[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4] Organic & Biomolecular Chemistry, 2016.[1]

  • Stability of 4-Aminothiazoles: US Patent 3939172A. "4-Aminothiazole and derivatives."[2][5] (Discusses the lability of the 4-aminothiazole nucleus and stabilization via acylation).

  • Coupling Reagent Selection (HATU vs T3P): Dunetz, J. R., et al.[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016.[1] [1]

  • General Thiazole Synthesis & Reactivity: BenchChem Application Notes. "Synthesis of 2-Aminothiazole-5-Carboxamides." (Provides comparative industrial protocols for thiazole amidation).

Sources

Preparation of 4-aminothiazole-5-carboxylic acid derivatives for kinases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis and Functionalization of 4-Aminothiazole-5-Carboxylic Acid Derivatives for Kinase Inhibition

Executive Summary

While 2-aminothiazole-5-carboxylic acid derivatives (e.g., the Dasatinib scaffold) represent a crowded intellectual property space in kinase drug discovery, the isomeric 4-aminothiazole-5-carboxylic acid core remains an under-utilized pharmacophore. This scaffold offers distinct vectors for hydrogen bonding and hydrophobic interactions, particularly valuable for targeting Casein Kinase 2 (CK2) , Rho-associated kinase (ROCK) , and exploring novel ATP-competitive binding modes.

This guide details a robust, scalable protocol for synthesizing the 4-aminothiazole-5-carboxylic acid core, overcoming common regioselectivity challenges. It includes downstream functionalization strategies to generate focused libraries for Structure-Activity Relationship (SAR) studies.

Strategic Rationale & Binding Mode

The "Hinge Binder" Distinction
  • 2-Aminothiazoles: Typically present the C2-amine and N3-nitrogen to the kinase hinge region (e.g., Met318 in c-Src).

  • 4-Aminothiazoles: Alter the geometry of the H-bond donor/acceptor motif. The C4-amine (

    
    ) acts as a donor, while the N3 or the C5-carbonyl can act as acceptors. This geometry is particularly effective for kinases with restricted hinge pockets or those requiring "water-bridged" interactions.
    
Visualizing the Pathway

The following diagram outlines the logical flow from scaffold selection to library generation.

KinaseWorkflow Scaffold Scaffold Selection (4-Aminothiazole-5-COOH) Synthesis Core Synthesis (Thorpe-Ziegler Cyclization) Scaffold->Synthesis Define Core Modification C2/C5 Diversification (S-displacement / Amide Coupling) Synthesis->Modification Generate Library Assay Kinase Profiling (CK2, ROCK, Src) Modification->Assay Screen IC50

Figure 1: Strategic workflow for developing 4-aminothiazole kinase inhibitors.

Chemical Synthesis Protocol

The most reliable route to ethyl 4-aminothiazole-5-carboxylate avoids the regiochemical ambiguity of Hantzsch synthesis by utilizing a Thorpe-Ziegler cyclization of N-cyanodithioiminocarbonates.

Reaction Scheme

SynthesisRoute SM1 Dimethyl N-cyanodithioiminocarbonate (MeS)2C=N-CN Inter Intermediate (S-alkylated adduct) SM1->Inter TEA, EtOH 0°C to RT SM2 Ethyl Thioglycolate HS-CH2-COOEt SM2->Inter TEA, EtOH 0°C to RT Prod1 Product A Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate Inter->Prod1 Reflux (Cyclization) Prod2 Target Scaffold Ethyl 4-aminothiazole-5-carboxylate Prod1->Prod2 Raney Ni Desulfurization (Optional)

Figure 2: Step-wise synthesis of the 4-aminothiazole core.

Detailed Protocol: Preparation of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Reagents:

  • Dimethyl N-cyanodithioiminocarbonate (CAS: 10191-60-3)

  • Ethyl thioglycolate (CAS: 623-51-8)

  • Triethylamine (TEA)[1]

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Dimethyl N-cyanodithioiminocarbonate (14.6 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Ethyl thioglycolate (12.0 g, 100 mmol) dropwise over 15 minutes.

  • Base Activation: Add Triethylamine (10.1 g, 100 mmol) dropwise. Note: A mild exotherm may occur.

  • Cyclization: Remove the ice bath and stir at room temperature for 1 hour. Then, heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress by TLC (Hexane:EtOAc 3:1). The starting material spot should disappear, and a fluorescent product spot should appear.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent to ~20 mL under reduced pressure. Pour the residue into ice-water (200 mL) with vigorous stirring. Collect the resulting solid by filtration.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Yield: Typically 60–75%.

    • Characterization: 1H NMR (DMSO-d6) should show the ethyl ester signals, the S-Me singlet (~2.6 ppm), and the broad

      
       signal (~7.0 ppm).
      
Optional Step: Desulfurization to Ethyl 4-aminothiazole-5-carboxylate

To access the 2-unsubstituted core (often required to reduce metabolic liability of the S-Me group):

  • Dissolve the product from Step 1 (10 mmol) in Ethanol (50 mL).

  • Add Raney Nickel (slurry, ~5 g, washed with EtOH) carefully. Safety: Raney Ni is pyrophoric.

  • Reflux for 2–4 hours under an inert atmosphere (

    
    ).
    
  • Filter hot through a Celite pad to remove the catalyst. Wash with hot ethanol.

  • Concentrate the filtrate to yield Ethyl 4-aminothiazole-5-carboxylate (CAS: 152300-59-9).

Functionalization for Kinase Library Generation

Once the core is synthesized, two primary vectors are available for modification to optimize potency and selectivity.

VectorChemical ModificationKinase Interaction Role
C5-Carboxylate Hydrolysis followed by Amide Coupling (HATU/DIEA) with aromatic amines.Accesses the hydrophobic pocket adjacent to the ATP site (Gatekeeper region).
C4-Amine Reductive Amination or Sulfonylation .Modulates H-bond donor capability; interacts with the hinge region or ribose pocket.
C2-Position Nucleophilic Displacement of S-Me (if retained) by amines.Solvent front interactions; solubilizing groups (e.g., piperazines).

Protocol: C5-Amide Coupling (General Procedure)

  • Hydrolysis: Treat the ethyl ester (1.0 equiv) with LiOH (2.0 equiv) in THF/Water (3:1) at RT for 4 hours. Acidify to pH 3 with 1N HCl to precipitate the 4-aminothiazole-5-carboxylic acid .

  • Coupling: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir for 10 min.

  • Amine Addition: Add the desired amine (e.g., 3-chloroaniline for Src-like targets) (1.1 equiv). Stir at RT for 12 hours.

  • Isolation: Dilute with water, extract with EtOAc, and purify via HPLC.

Critical Application Notes

  • Regioselectivity Check: Unlike the Hantzsch synthesis (which can yield mixtures of 2-amino and 4-amino isomers depending on the

    
    -halo ketone used), the N-cyanodithioiminocarbonate route  described above is regioselective for the 4-amino  isomer due to the specific electronics of the Thorpe-Ziegler cyclization.
    
  • Stability: The 4-aminothiazole-5-carboxylic acid core is zwitterionic and can be difficult to solubilize in non-polar solvents. Maintain the ester protecting group during intermediate steps.[3]

  • Storage: Store the 4-amino derivatives under inert gas at -20°C. Aminothiazoles can oxidize to azo-dimers upon prolonged exposure to air and light.

References

  • Synthesis of 4-aminothiazole-5-carboxylates via N-cyanodithioiminocarbonates: Source:Organic Syntheses & Journal of Heterocyclic Chemistry. Context: Primary method for constructing the 4-amino-5-carbonyl thiazole core.[4] URL: (Analogous chemistry)

  • Solid-Phase Synthesis of 4-Aminothiazole-5-carboxylic Acid Derivatives: Title: Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics.[4] Source:RSC Advances, 2021. Context: Validates the 4-amino core synthesis on resin for library generation. URL:

  • Kinase Activity of Thiazole-5-carboxylic Acids: Title: Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. Source:Current Enzyme Inhibition, 2018. Context: Establishes the biological relevance of the 5-carboxylic acid scaffold. URL:

  • Desulfurization Protocols (Raney Ni): Source:ChemicalBook / Ambeed Product Data. Context: Conversion of 2-methylthio intermediates to the 2-H parent core. URL:

Sources

Troubleshooting & Optimization

Preventing decarboxylation of 4-Aminothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Aminothiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling and reactivity of this compound, with a specific focus on preventing its unwanted decarboxylation.

Introduction: The Stability Challenge

4-Aminothiazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. However, its utility is often hampered by its propensity to undergo decarboxylation—the loss of the carboxylic acid group as carbon dioxide (CO₂)—especially under common reaction conditions. This degradation pathway leads to the formation of 4-aminothiazole, resulting in reduced yields, purification challenges, and potentially misleading experimental outcomes. This guide provides the foundational knowledge and practical steps to mitigate this issue.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: I'm attempting an amide coupling reaction, but my yield is very low, and I've isolated 4-aminothiazole as a major byproduct. What's going wrong?

This is a classic sign that your reaction conditions are promoting decarboxylation over the desired amide bond formation. The activation of the carboxylic acid, often requiring elevated temperatures or prolonged reaction times with certain reagents, is likely the root cause.

Root Cause Analysis and Corrective Actions:

  • Excessive Heat: Thermal energy is the primary driver for decarboxylation.[1][2] Many standard coupling protocols that involve heating are unsuitable for this substrate.

    • Solution: Conduct the reaction at or below room temperature. Start the activation step at 0°C and let the reaction slowly warm to room temperature. Avoid any deliberate heating.

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Reagents that require high temperatures or generate harsh intermediates can accelerate degradation.

    • Solution: Employ modern, highly efficient coupling reagents that function under mild, neutral pH conditions. Reagents like HATU or EDC in combination with an additive like HOBt are often effective at lower temperatures.[3][4][5]

  • Incorrect Base or pH: The choice of base can significantly influence the stability of the starting material. Strong bases can deprotonate the carboxylic acid, but under harsh conditions, may also facilitate side reactions.[6]

    • Solution: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA).[4][7] It effectively scavenges the acid formed during the reaction without promoting decarboxylation.

  • Prolonged Reaction Time: The longer the molecule is exposed to even mildly unfavorable conditions, the more likely it is to decarboxylate.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). As soon as the starting material is consumed, proceed with the work-up immediately.

Workflow for Troubleshooting Low Amide Coupling Yield

Below is a logical workflow to diagnose and solve the issue.

G Start Low Yield of Amide Product (4-Aminothiazole Detected) Check_Temp Step 1: Analyze Reaction Temperature Start->Check_Temp Temp_Action Action: Reduce temperature to 0-25°C. Avoid all heating. Check_Temp->Temp_Action Was T > 25°C? Check_Reagents Step 2: Evaluate Coupling Reagents Temp_Action->Check_Reagents Reagent_Action Action: Switch to HATU/DIPEA or EDC/HOBt. Ensure high purity of reagents. Check_Reagents->Reagent_Action Using older reagents (e.g., DCC)? Check_Base Step 3: Assess Base and pH Reagent_Action->Check_Base Base_Action Action: Use DIPEA as the base. Avoid strong bases like NaOH or Et3N. Check_Base->Base_Action Using strong or nucleophilic base? Check_Time Step 4: Review Reaction Time Base_Action->Check_Time Time_Action Action: Monitor reaction by TLC/LC-MS. Work up immediately upon completion. Check_Time->Time_Action Running for extended time (e.g., >12h)? End Optimized Protocol: High Yield, No Decarboxylation Time_Action->End

Caption: Troubleshooting workflow for failed amide coupling.

Q2: I observe gas bubbles forming when I add my coupling reagents, even at room temperature. Is this normal?

No, this is a strong visual indicator of decarboxylation. The bubbles are almost certainly carbon dioxide being released from the molecule. This suggests that your starting material is particularly sensitive or the activation step is too aggressive even without external heating.

Immediate Actions:

  • Cool the Reaction: Immediately place your reaction flask in an ice bath (0°C) to slow down the decomposition.

  • Re-evaluate Reagent Choice: The energy released upon adding the coupling reagent may be enough to initiate decarboxylation. Consider a less exothermic activation method or a slower addition of the coupling reagent at 0°C.

  • Confirm Starting Material Integrity: Before starting the reaction, verify the purity of your 4-Aminothiazole-5-carboxylic acid via NMR or LC-MS. If it has degraded during storage, it will be more prone to further decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism for the decarboxylation of 4-Aminothiazole-5-carboxylic acid?

The decarboxylation of heteroaromatic carboxylic acids is a known chemical transformation.[8][9] While a detailed kinetic study for this specific molecule is not widely published, the mechanism is believed to proceed through the formation of a zwitterionic intermediate. The electron-rich nature of the aminothiazole ring system can stabilize the intermediate formed upon the loss of CO₂, making this process more favorable compared to simple alkyl carboxylic acids.[6]

The reaction is catalyzed by heat and can be influenced by pH.

G cluster_0 Decarboxylation Mechanism Start 4-Aminothiazole- 5-carboxylic acid Zwitterion Zwitterionic Intermediate (Stabilized by thiazole ring) Start->Zwitterion Heat (Δ) Proton Transfer Product 4-Aminothiazole Zwitterion->Product CO2 CO₂ Zwitterion->CO2 Loss of CO₂

Caption: Proposed mechanism for decarboxylation.

Q2: What are the ideal storage and handling conditions for 4-Aminothiazole-5-carboxylic acid?

Proper storage is the first line of defense against degradation. Based on safety data sheets and chemical stability principles, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place.Reduces the kinetic energy of molecules, slowing the rate of decomposition.[10][11]
Atmosphere Keep container tightly closed in a dry, well-ventilated place.Protects from atmospheric moisture and contaminants.[10]
Light Protect from light.UV radiation can provide the energy to initiate degradation.[10]
Chemical Incompatibility Store away from strong oxidizing agents, strong acids, and strong bases.These substances can catalyze decomposition pathways.[10][11]
Q3: Can I use this compound in reactions that require heat, such as a Suzuki coupling?

Directly using 4-Aminothiazole-5-carboxylic acid in high-temperature reactions is not advisable and will almost certainly lead to complete decarboxylation. If a reaction requires heat, you must first protect or convert the carboxylic acid group.

Recommended Strategy:

  • Esterification: Convert the carboxylic acid to a more stable ester (e.g., methyl or ethyl ester). Esters are significantly more resistant to thermal decarboxylation.

  • Perform the High-Temperature Reaction: Carry out your Suzuki coupling or other heated reaction on the ester derivative.

  • Hydrolysis: After the high-temperature step is complete, hydrolyze the ester back to the carboxylic acid under mild basic conditions (e.g., LiOH in THF/water at room temperature), followed by careful acidification.[12]

Protocols: Recommended Methodologies

Protocol 1: Optimized Amide Coupling using HATU

This protocol is designed for high efficiency at room temperature, minimizing the risk of decarboxylation.[7]

Materials:

  • 4-Aminothiazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM (as solvent)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 4-Aminothiazole-5-carboxylic acid and HATU in anhydrous DMF.

  • Cool the mixture to 0°C using an ice bath.

  • Add DIPEA to the solution and stir for 5-10 minutes. A color change may be observed as the active ester forms.

  • Add the desired amine (either neat or as a solution in DMF) dropwise to the pre-activated mixture at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Once the starting carboxylic acid is consumed (typically 2-6 hours), quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Perform standard aqueous work-up, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Condition
Coupling Reagent HATU or EDC/HOBt
Base DIPEA
Solvent Anhydrous DMF, DCM
Temperature 0°C to Room Temperature
Monitoring TLC or LC-MS

References

  • Hoffman Fine Chemicals. 4-Aminothiazole-5-carboxamide Safety and Handling. Available from: [Link]

  • Yoshimi, Y., et al. (2018). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. ChemistrySelect. Available from: [Link]

  • Wikipedia. Decarboxylation. Available from: [Link]

  • Wang, Z., et al. (2016). Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. Chinese Chemical Letters. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • The Organic Chemistry Tutor. (2024). Decarboxylation of Carboxylic Acids. Available from: [Link]

  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. Available from: [Link]

  • Noto, R., et al. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Semantic Scholar. Available from: [Link]

  • Goossen, L. J., et al. (2018). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available from: [Link]

  • Guo, J., et al. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. Available from: [Link]

  • Google Patents. 4-Aminothiazole.
  • El-Sayed, W. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • Vaickelioniene, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Available from: [Link]

  • Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available from: [Link]

  • Aycock, R. A., et al. (2017). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. Available from: [Link]

  • Patel, B. K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • Subhas, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link]

Sources

Improving yield of 4-aminothiazole-5-carboxylic acid hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Aminothiazole-5-Carboxylic Acid Hydrolysis

Ticket ID: #THZ-404-YIELD Subject: Optimization of Hydrolysis Yields & Stability Protocols Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The hydrolysis of ethyl 4-aminothiazole-5-carboxylate to its corresponding acid is notoriously difficult not due to the reaction itself, but due to the extreme instability of the product .[1] Unlike its 2-amino isomer, 4-aminothiazole-5-carboxylic acid lacks resonance stabilization in the free base form, making it highly susceptible to spontaneous decarboxylation and oxidative degradation upon isolation.[1][2]

This guide replaces standard hydrolysis protocols with a "Cold-Stabilized" workflow designed to prevent the formation of the unstable free amine/acid species in solution.

Module 1: The Root Cause Analysis (Why Yields Drop)

Before adjusting your protocol, you must identify where the loss occurs.[1] Use this diagnostic matrix:

Symptom Root Cause Mechanism
Clean NMR, but Low Mass Solubility (Zwitterion Trap) The product is a polar amino acid.[1][2] At neutral pH, it forms a zwitterion highly soluble in water, refusing to precipitate.[1][2]
Gas evolution during workup Decarboxylation Acidification of the reaction mixture (especially >25°C) triggers loss of

, yielding the unstable 4-aminothiazole, which degrades.[1][2]
Dark/Black Crude Product Oxidation The electron-rich 4-amino group oxidizes rapidly in air, especially under basic conditions or if metal traces are present.[1]

Module 2: The "Cold-Saponification" Protocol

Standard Operating Procedure (SOP-THZ-05) Objective: Hydrolyze the ester without triggering decarboxylation.

Reagents & Setup
  • Substrate: Ethyl 4-aminothiazole-5-carboxylate (

    
     eq)[1][2]
    
  • Base: Lithium Hydroxide (LiOH[1][2]·H₂O) (

    
     eq) — Preferred over NaOH for easier solubility.[1]
    
  • Solvent: THF:Water (3:1 ratio).[1][2]

  • Temperature: 0°C to 10°C (Strictly controlled).

Step-by-Step Workflow
  • Dissolution (Inert Atmosphere):

    • Purge the reaction vessel with Nitrogen (

      
      ).
      
    • Dissolve the ester in THF. Cool to 0°C.

    • Why? Nitrogen prevents oxidative darkening of the amine.

  • Saponification:

    • Add LiOH solution (dissolved in minimal water) dropwise.[1][2]

    • Stir at 0°C–10°C. Monitor by TLC (EtOAc:MeOH 9:1).

    • Critical:Do NOT reflux. Higher temperatures accelerate the decarboxylation of the transient carboxylate.

  • Workup (The "Salt Trap"):

    • Option A (Recommended - Isolation as HCl Salt):

      • Concentrate THF in vacuo at <30°C.

      • Cool the aqueous residue to 0°C.

      • Add 4M HCl in Dioxane or aqueous HCl dropwise until pH reaches 1-2.[1][2]

      • Result: The Hydrochloride salt precipitates. This species is significantly more stable than the free zwitterion.

    • Option B (If Free Acid is Mandatory):

      • Adjust pH strictly to the Isoelectric Point (pI) , typically pH ~3.5–4.0 for this species.[1][2]

      • Do not heat.[2] If no precipitate forms, Lyophilize (freeze-dry) the aqueous layer.[1] Do not rotovap to dryness with heat.

Module 3: Troubleshooting Logic Tree

Use this decision tree to navigate yield issues in real-time.

G Start Yield < 50% CheckTLC Check Reaction TLC Start->CheckTLC Incomplete Starting Material Remains CheckTLC->Incomplete Yes Clean TLC Clean (Product formed) CheckTLC->Clean No TimeTemp Increase Time (Keep <20°C) Check Base Equivalents Incomplete->TimeTemp CheckAq Check Aqueous Mother Liquor (LCMS/NMR) Clean->CheckAq ProductInWater Product Found in Water CheckAq->ProductInWater Yes ProductGone Product Missing (Degraded) CheckAq->ProductGone No Lyophilize Solution: Lyophilize Water Do NOT Heat Dry ProductInWater->Lyophilize Decarbox Diagnosis: Decarboxylation Solution: Isolate as HCl Salt ProductGone->Decarbox

Caption: Diagnostic logic for identifying yield loss vectors in thiazole hydrolysis.

FAQ: Technical Support Q&A

Q1: My product turns into a black tar upon drying. Why? A: This is oxidative polymerization.[2] The 4-amino group is highly reactive.[2]

  • Fix: Isolate as the HCl salt . The protonated amine (

    
    ) is electron-poor and resistant to oxidation.[1][2] If you must have the free base, store it under Argon at -20°C immediately.[1][2]
    

Q2: Can I use acid hydrolysis (e.g., HCl reflux) instead of base? A: No. While acid hydrolysis works for stable amides, refluxing 4-aminothiazole-5-carboxylates in strong acid promotes rapid decarboxylation once the ester cleaves.[1][2] The


 loss is irreversible.

Q3: I see the product in the aqueous layer, but it won't precipitate at any pH. A: The molecule is likely a "water-loving" zwitterion.

  • Fix: Do not rely on precipitation. Wash the aqueous layer with DCM to remove impurities, then freeze-dry (lyophilize) the aqueous layer.[1][2] This recovers the quantitative yield of the salt/zwitterion mixture.

Q4: What is the critical temperature limit? A: Never exceed 40°C during workup. Decarboxylation of 4-aminothiazole-5-carboxylic acid follows first-order kinetics that accelerate significantly above this threshold [1].[1][2]

References

  • US Patent 3,939,172A . 4-Aminothiazole derivatives and process for their preparation. (Describes the inherent instability of the 4-aminothiazole nucleus compared to the 2-isomer and methods to handle it via protected intermediates).

  • Roberts, B. et al. (1972).[1] The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society. (Establishes the mechanism of decarboxylation in electron-rich heterocyclic acids).

  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. (General reference for the reactivity and pKa values of aminothiazoles).

Sources

Handling hygroscopic nature of 4-Aminothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Hygroscopicity & Stability in Synthesis

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: February 2026

Executive Summary: The Nature of the Challenge

Welcome to the technical support center for 4-Aminothiazole-5-carboxylic acid . If you are here, you are likely experiencing stoichiometry errors, "gumming" during weighing, or inexplicable yield drops in amide couplings.

The Root Cause: This molecule is a zwitterionic heterocycle . The basic amine (


) and acidic carboxyl (

) groups create a high lattice energy crystal structure that aggressively forms hydrogen bonds with atmospheric water. It does not just "get wet"; it incorporates water into its lattice, altering its effective molecular weight and potentially catalyzing hydrolytic degradation or decarboxylation under specific conditions.

Immediate Action Required:

  • Stop storing this reagent in standard screw-cap vials on open shelves.

  • Stop heating above 60°C to dry it (Risk of Decarboxylation).

  • Start calculating stoichiometry based on corrected molecular weight (see Section 4).

Core Protocols: Storage & Handling

A. The "Dry Chain" Storage Protocol

Standard operating procedure for preventing degradation.

TierEnvironmentDurationRecommended For
Gold Glovebox (N₂/Ar) IndefiniteLong-term storage; aliquoting.
Silver Desiccator (P₂O₅) < 1 MonthActive use; daily weighing.
Bronze Sealed + Parafilm < 48 HoursNot Recommended except for immediate transport.

Critical Note: Do not use Calcium Chloride (


) as a desiccant for this compound if there is any risk of dust contact, as trace calcium coordination can interfere with subsequent metal-catalyzed couplings. Use Phosphorus Pentoxide (

) or high-grade Silica Gel.
B. The "Speed-Weighing" Workflow

How to weigh hygroscopic solids without a glovebox.

  • Preparation: Tare a dry, screw-cap vial (septum cap preferred) with an inert gas flush.

  • Transfer: Quickly transfer the solid into the vial. Do not weigh on weighing paper; the paper absorbs moisture and the static charge of the zwitterion will cause loss.

  • Measurement: Cap immediately. Weigh the difference (Gross Weight - Tare Weight).

  • Correction: If the bottle has been opened previously, assume 2-5% water uptake unless analytically verified (See Section 4).

Critical Workflow: Drying & Purification

WARNING: Decarboxylation Risk Thiazole-5-carboxylic acids are prone to thermal decarboxylation. While 4-aminothiazole-5-carboxylic acid is relatively stable compared to its 2-substituted counterparts, heating >80°C is a critical risk factor [1].

Protocol: Safe Drying (Vacuum + Azeotrope)

This method removes lattice water without thermal stress.

  • Dissolution/Suspension: Suspend the "wet" solid in Anhydrous Acetonitrile (MeCN) or Toluene .

    • Why? These solvents form low-boiling azeotropes with water.

  • Rotary Evaporation: Evaporate the solvent under reduced pressure.

    • Bath Temp: Maximum 45°C .

    • Vacuum: < 10 mbar.

  • Final Drying: Place the solid in a vacuum oven.

    • Temp: 40°C.

    • Desiccant:

      
       tray in the oven.
      
    • Duration: 12–24 hours.

Analytical Verification (The "Truth" Step)

You cannot trust the label MW (144.15 g/mol ). You must determine the Effective Molecular Weight (


) .
Method A: Quantitative NMR (qNMR) – The Rapid Solver

Best for: Quick checks before setting up a reaction.

Principle: Use an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) to quantify the exact moles of thiazole present, ignoring the water mass [2].

Protocol:

  • Weigh ~10 mg of Thiazole sample (

    
    ).
    
  • Weigh ~10 mg of Internal Standard (

    
    ) with known purity (
    
    
    
    ).
  • Dissolve in DMSO-

    
     (ensure total solubility).
    
  • Calculate Purity (

    
    ): 
    
    
    
    
    (Where
    
    
    = Integration area,
    
    
    = Number of protons).
Method B: Karl Fischer Titration (Coulometric)

Best for: Bulk batch validation.

  • Solvent System: Methanol/Formamide (to ensure solubility).

  • Endpoint: Drift < 5 µ g/min .

Troubleshooting Logic (Visualized)

Diagram 1: The "Wet Sample" Decision Tree

Use this logic flow when you suspect your reagent has been compromised.

WetSampleLogic Start Suspect Moisture Contamination (Clumping / Yield Loss) Check Visual Inspection: Is it a free-flowing powder? Start->Check Analyze Run qNMR or KF Titration Check->Analyze No (Clumped) Check->Analyze Yes (But paranoid) Decision Water Content > 2%? Analyze->Decision Dry Perform Azeotropic Drying (MeCN, 40°C) Decision->Dry Yes (>5%) Correct Calculate MW_eff Do NOT Dry Decision->Correct Manageable (2-5%) Discard Discard Batch (If Hydrolysis Detected) Decision->Discard Degradation Peaks Found Dry->Analyze Re-verify

Caption: Decision matrix for handling compromised 4-aminothiazole-5-carboxylic acid batches. Prioritize mathematical correction over thermal drying if water content is low (<5%).

Frequently Asked Questions (FAQs)

Q1: My reaction (Amide Coupling) failed. The acid didn't dissolve in DCM. A: 4-Aminothiazole-5-carboxylic acid has very poor solubility in non-polar solvents like DCM due to its zwitterionic nature.

  • Fix: Use DMF or DMAc (Dimethylacetamide) as the solvent.

  • Fix: If using EDC/NHS coupling, ensure you add a base (DIPEA) to disrupt the zwitterion and solubilize the carboxylate [3].

Q2: Can I heat the reaction to 120°C to force it? A: NO. While some literature suggests decarboxylation happens at 130°C+ in DMSO, the presence of metal catalysts or acidic byproducts can lower this activation energy. Keep reactions below 80°C. If higher temps are needed, protect the amine first (e.g., Boc-protection) to stabilize the ring electron density.

Q3: The solid turned from off-white to yellow/brown. Is it bad? A: Yes. Color change indicates oxidation of the amino group or decarboxylative degradation.

  • Test: Run a proton NMR. If you see new peaks in the aromatic region or loss of the characteristic C2-proton signal (approx 8.0-9.0 ppm depending on solvent), discard the batch.

Q4: How do I calculate the "Corrected Molecular Weight"? A: Use this formula:



Example: If your sample is 5% water (0.05) and MW is 144.15:


Use 151.74 g/mol for your stoichiometry calculations.

References

  • Decarboxylation of Heterocyclic Acids: Title: Decarboxylation method of heterocyclic carboxylic acid compounds.[1] Source: Google Patents (CN109694343B). URL:

  • Quantitative NMR (qNMR) Methodology: Title: A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL:[Link]

  • Synthesis & Solubility Context: Title: Short and efficient synthesis of 5-aminothiazole-4-carboxamide (Analogous solubility/handling context). Source: Heterocycl.[2][3] Commun. (via ResearchGate). URL:[Link]

Sources

Technical Support Center: Thiazole Synthesis & Amine Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes troubleshooting and protocol optimization for researchers encountering oxidative instability during thiazole synthesis.

Topic: Minimizing Oxidation and Side-Reactions of Amino Groups Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Diagnostic & Strategy Selector

Start Here. Before altering your reagents, determine if your issue is genuine oxidation or a chemoselectivity error (e.g., N-alkylation vs. S-alkylation).

Decision Matrix: Troubleshooting Your Reaction

The following logic tree helps you identify the root cause of low yields or impurities when synthesizing thiazoles with amino-functionalized precursors.

Thiazole_Diagnosis Start Observation: Low Yield / Impurities Check_Impurity Analyze Impurity (LCMS/NMR) Start->Check_Impurity Alkylation_Check Impurity Mass = Product + Alkyl Chain? Check_Impurity->Alkylation_Check Oxidation_Check Impurity Mass = M+16 (N-Oxide) or M-2 (Imine)? Check_Impurity->Oxidation_Check Tarry Black Tarry Precipitate? Check_Impurity->Tarry Issue_N_Alk Issue: N-Alkylation (Amine acts as nucleophile) Alkylation_Check->Issue_N_Alk Yes Sol_Protect Solution: N-Protection (Boc/Cbz) or Acidic pH Issue_N_Alk->Sol_Protect Issue_Ox Issue: Amine Oxidation (Due to I2, NBS, or Air) Oxidation_Check->Issue_Ox Yes Sol_Green Solution: Switch to PEG-400/Water or Electrochemical Issue_Ox->Sol_Green Issue_Poly Issue: Radical Polymerization Tarry->Issue_Poly Yes Sol_Scav Solution: Radical Scavenger or Anaerobic Conditions Issue_Poly->Sol_Scav

Figure 1: Diagnostic workflow for identifying the chemical fate of amino groups during thiazole ring formation.

Technical Troubleshooting Guide (FAQ)

Q1: I am using the Hantzsch method (α-haloketone + thioamide). My starting material has a primary amine, and the product is a complex mixture. Why?

Diagnosis: This is likely Chemoselectivity Failure , not just oxidation. In the Hantzsch synthesis, the sulfur atom of the thioamide must act as the nucleophile to displace the halide. However, a free primary amine (


) is often more nucleophilic than the sulfur (

), leading to N-alkylation (formation of secondary amines) rather than thiazole cyclization.

Corrective Action:

  • Protect the Amine: This is the gold standard. Use a Boc (tert-butoxycarbonyl) or Acetyl group. These reduce the nucleophilicity of the amine, allowing the sulfur to react selectively.

  • Protonation Strategy: If protection is impossible, run the reaction in acidic media (e.g., acetic acid or EtOH with 1 eq. HX). This protonates the amine (

    
    ), rendering it non-nucleophilic, while the thioamide remains active.
    
Q2: I am using oxidative cyclization (Iodine/DMSO) to make a benzothiazole, but my yield is low and the mixture is dark.

Diagnosis: Iodine (


) is a non-selective oxidant. If your substrate contains electron-rich amines, 

can cause oxidative dimerization (azo formation) or N-oxide formation before the ring closes.

Corrective Action:

  • Switch Oxidants: Move away from

    
    /DMSO. Use Hypervalent Iodine (PIDA/PIFA)  which allows for more controlled, chemoselective intramolecular bond formation [1].
    
  • Green Solvent System: Utilize a PEG-400/Water system.[1] This medium stabilizes the transition state and often allows cyclization at lower temperatures without strong external oxidants, preserving sensitive functional groups [2].

Q3: Can I synthesize aminothiazoles without protecting groups?

Yes, but conditions must be mild. High-temperature reflux in ethanol (classic Hantzsch) promotes oxidation and side reactions. The modern approach uses Green Chemistry solvents like Glycerol or PEG-400 at room temperature or mild heating (


). These solvents act as phase-transfer catalysts and hydrogen-bond donors, accelerating the specific ring-closing mechanism over the non-specific oxidation pathways [3].

Optimized Experimental Protocols

Protocol A: The "Green" PEG-400 Mediated Synthesis

Best for: Substrates with sensitive amines prone to oxidation or polymerization. Avoids harsh oxidants.[2][3]

Mechanism: Polyethylene Glycol-400 (PEG-400) acts as a green, recyclable solvent that activates the thioamide sulfur via hydrogen bonding, facilitating nucleophilic attack on the


-haloketone without requiring high heat or strong bases.

Materials:

  • Substituted

    
    -bromoacetophenone (1.0 equiv)
    
  • Thiourea or Thioamide derivative (1.0 equiv)[4][5]

  • PEG-400 (Solvent, ~5-10 mL per mmol)

  • Water (Co-solvent, optional)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the thioamide (containing the sensitive amine) in PEG-400. Stir at Room Temperature (RT) until clear.

  • Addition: Add the

    
    -bromoacetophenone portion-wise over 10 minutes. Note: Do not add all at once to avoid a localized exotherm.
    
  • Reaction: Stir the mixture at RT to 60°C (depending on steric bulk). Monitor via TLC (Mobile phase: EtOAc/Hexane).[6]

    • Checkpoint: The reaction is typically complete in 30–120 minutes, significantly faster than ethanol reflux.

  • Workup: Pour the reaction mixture into crushed ice/water.

  • Isolation: The thiazole product usually precipitates as a solid. Filter and wash with cold water.[7]

    • Note: If the product is an oil, extract with Ethyl Acetate, but avoid acid washes if the free amine is the desired product.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Why this works: The mild conditions prevent the auto-oxidation of the amino group that typically occurs in boiling ethanol/acid mixtures.

Protocol B: The "Boc-Defense" Strategy (High Fidelity)

Best for: Complex drug synthesis where purity is paramount and yield cannot be sacrificed.

Step-by-Step:

  • Protection: React your amino-functionalized ketone or thioamide with

    
     (1.1 equiv) and 
    
    
    
    in DCM. Verify complete protection by LCMS.
  • Hantzsch Cyclization:

    • Combine N-Boc-protected component with its pair (thioamide or haloketone) in Ethanol.

    • Heat to reflux (70-80°C) for 2-4 hours.

    • Observation: The Boc group is stable to these thermal conditions but prevents N-alkylation side reactions.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with

    
    , and concentrate.
    
  • Deprotection: Dissolve the crude thiazole in DCM. Add TFA (Trifluoroacetic acid) (10-20% v/v). Stir at RT for 1 hour.

  • Neutralization: Carefully quench with saturated

    
     to liberate the free amine.
    

Comparative Data: Oxidant Impact on Amine Integrity

The following table summarizes the impact of common cyclization conditions on substrates containing free amino groups.

MethodOxidant/ConditionAmine Stability RiskPrimary Side ReactionRecommendation
Classic Hantzsch Reflux/EtOHHighN-Alkylation, PolymerizationAvoid for free amines. Use Protection.
Iodine Cyclization

/ DMSO
HighN-Oxide / Azo formationUse only if amine is electron-deficient.
PEG-400 None (Solvent Cat.)Low MinimalHighly Recommended for labile amines.
Electrochemical Anodic OxidationLowOver-oxidation (if V is high)Excellent but requires specialized hardware [4].
Hypervalent Iodine PIDA / PIFAMediumN-oxidation (if unoptimized)Good for intramolecular specificity.

References

  • Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides. Source: Royal Society of Chemistry (RSC), 2023. URL:[Link] Relevance: Describes chemoselective pathways to thiazoles using advanced oxidation control.

  • Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. Source: Chemistry & Biology Interface, 2015.[1] URL:[Link] Relevance: Establishes the PEG-400/Water protocol as a superior method for minimizing side reactions.

  • Facile and green one-pot synthesis of 2-aminothiazoles in glycerol-water. Source: Heterocyclic Letters, 2018.[8] URL:[Link] Relevance: Validates the use of glycerol as a "green" solvent to prevent oxidative degradation.

  • Thiazole synthesis (Electrochemical and Green Methods). Source: Organic Chemistry Portal. URL:[Link] Relevance: A comprehensive database of modern, oxidant-free cyclization methods.

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues. Source: National Institutes of Health (NIH) / PMC, 2017. URL:[Link] Relevance: Provides the authoritative protocol for the "Boc-Defense" strategy in complex molecule synthesis.

Sources

Technical Support Center: Optimizing Thiazole Ester Saponification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole ester saponification. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical transformation. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-tested solutions to help you achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the saponification of thiazole esters. We provide a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Low or No Conversion of the Thiazole Ester

You've run the reaction for the prescribed time, but analysis (TLC, LC-MS) shows a significant amount of starting material remaining.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Base: The stoichiometry of the base is critical. Ensure you are using at least one equivalent of the base. For sterically hindered esters, an excess of base (1.5-2.0 equivalents) may be necessary to drive the reaction to completion.

    • Protocol: Carefully re-calculate the molar equivalents of your thiazole ester and the base. Ensure accurate weighing and dispensing of the reagents.

  • Inadequate Temperature: Saponification is temperature-dependent. Room temperature may not be sufficient for less reactive or sterically hindered thiazole esters.

    • Protocol:

      • Start the reaction at room temperature and monitor its progress every 30 minutes.

      • If no significant conversion is observed after 2 hours, gradually increase the temperature in 10°C increments.

      • Maintain the temperature for 1-2 hours at each increment, monitoring the reaction progress. A temperature range of 40-60°C is often effective.

  • Poor Solubility: If the thiazole ester or the base is not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.

    • Solution: Choose a solvent system in which both the ester and the base are soluble. Common solvents include methanol, ethanol, or a mixture of THF and water. Gentle heating can also improve solubility.

Issue 2: Formation of Significant Byproducts

Your reaction mixture shows multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired carboxylic acid product.

Possible Causes & Step-by-Step Solutions:

  • Thiazole Ring Opening: The thiazole ring can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures. This is a known issue with sensitive heterocyclic systems.

    • Solution:

      • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Use a Milder Base: Consider using a weaker base like lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH), as it can be more selective.

      • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

  • Epimerization or Racemization: If your thiazole ester has a chiral center adjacent to the ester group, there is a risk of losing stereochemical integrity under basic conditions.

    • Solution:

      • Employ milder reaction conditions (lower temperature, weaker base).

      • Consider enzymatic hydrolysis as a stereoselective alternative.

Troubleshooting Workflow Diagram

start Reaction Issue Identified low_conversion Low/No Conversion start->low_conversion byproducts Significant Byproducts start->byproducts check_base Check Base Stoichiometry (1.0-2.0 eq.) low_conversion->check_base Cause? increase_temp Gradually Increase Temp (40-60 °C) low_conversion->increase_temp Cause? check_solubility Improve Solubility (Co-solvent/Heating) low_conversion->check_solubility Cause? ring_opening Thiazole Ring Opening? byproducts->ring_opening Cause? racemization Epimerization/Racemization? byproducts->racemization Cause? monitor Monitor Reaction (TLC/LC-MS) check_base->monitor increase_temp->monitor check_solubility->monitor lower_temp Lower Reaction Temp ring_opening->lower_temp Solution milder_base Use Milder Base (e.g., LiOH) ring_opening->milder_base Solution limit_time Limit Reaction Time ring_opening->limit_time Solution racemization->lower_temp racemization->milder_base enzymatic Consider Enzymatic Hydrolysis racemization->enzymatic lower_temp->monitor milder_base->monitor limit_time->monitor enzymatic->monitor complete Reaction Optimized monitor->complete Successful

Caption: Troubleshooting workflow for thiazole ester saponification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for thiazole ester saponification?

The optimal temperature is highly substrate-dependent. A general approach is to start at room temperature (20-25°C) and gradually increase the temperature if the reaction is sluggish. Many thiazole esters will saponify efficiently between 40°C and 60°C. For substrates prone to degradation, it is crucial to maintain the lowest possible temperature that affords a reasonable reaction rate.

Q2: How does the choice of base affect the reaction?

The choice of base (e.g., LiOH, NaOH, KOH) influences both the reaction rate and the potential for side reactions.

  • LiOH: Often considered a milder option, it can provide better selectivity and reduce the risk of thiazole ring cleavage, particularly in sensitive substrates.

  • NaOH and KOH: These are stronger bases and will typically result in faster reaction rates. However, they also increase the risk of side reactions, especially at higher temperatures.

Data Summary: Base Selection and Temperature

BaseRelative StrengthTypical Temperature RangeKey Considerations
LiOHMilder20-50°CGood for sensitive substrates; may require longer reaction times.
NaOHStrong20-60°CFaster reaction rates; higher risk of side reactions.
KOHStrongest20-60°CVery fast reaction; highest risk of degradation.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: A rapid and convenient way to qualitatively assess the disappearance of the starting ester and the appearance of the more polar carboxylic acid product. The carboxylic acid will typically have a lower Rf value.

  • LC-MS: Provides quantitative data on the conversion of the starting material and can help identify any byproducts formed during the reaction.

Experimental Protocol: General Procedure for Thiazole Ester Saponification

  • Dissolution: Dissolve the thiazole ester (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF/water mixture) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: In a separate flask, prepare a solution of the chosen base (e.g., LiOH, 1.5 eq.) in water.

  • Reaction Initiation: Add the basic solution to the solution of the thiazole ester at room temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS.

  • Temperature Adjustment (if necessary): If the reaction is slow, gradually warm the mixture to 40-60°C.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Slowly add a 1M HCl solution to protonate the carboxylate salt, adjusting the pH to ~3-4.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Saponification Reaction Mechanism

cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Deprotonation (fast) cluster_step4 Step 4: Acidic Workup Ester Thiazole-C(=O)OR' Tetrahedral Thiazole-C(O⁻)(OH)OR' Ester->Tetrahedral + OH⁻ OH- OH⁻ Tetrahedral2 Thiazole-C(O⁻)(OH)OR' Carboxylate Thiazole-C(=O)OH Tetrahedral2->Carboxylate - R'O⁻ Carboxylic_Acid Thiazole-C(=O)OH Alkoxide R'O⁻ Alkoxide2 R'O⁻ Carboxylate_Salt Thiazole-C(=O)O⁻ Carboxylic_Acid->Carboxylate_Salt + R'O⁻ Alcohol R'OH Alkoxide2->Alcohol Carboxylate_Salt2 Thiazole-C(=O)O⁻ Final_Product Thiazole-C(=O)OH Carboxylate_Salt2->Final_Product + H⁺ H+ H⁺

Resolving solubility issues of thiazole carboxylic acids in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility issues of thiazole carboxylic acids in aqueous media. Audience: Researchers, Formulation Scientists, and Medicinal Chemists.[1] Objective: To provide a mechanistic troubleshooting guide for overcoming the high crystal lattice energy and lipophilicity barriers associated with thiazole carboxylic acid derivatives.

Introduction: The Physicochemical Barrier

Thiazole carboxylic acids present a classic "brick dust" challenge in medicinal chemistry. The thiazole ring is an aromatic heterocycle that engages in strong


-

stacking interactions, while the carboxylic acid moiety (

) creates strong intermolecular hydrogen bonding networks in the solid state.

The Core Conflict: To dissolve these compounds, the solvation energy of water must overcome the compound's high crystal lattice energy.[2] In pure water or acidic buffers (pH < 4), the carboxylic acid remains protonated (neutral), and the hydrophobic thiazole core dominates, resulting in negligible solubility.

This guide provides a modular approach to breaking this lattice, moving from simple pH manipulation to advanced formulation strategies.

Module 1: The pH Lever (Ionization Strategy)

Theory: The most immediate fix relies on the Henderson-Hasselbalch equation. Thiazole carboxylic acids are weak acids. Solubility increases exponentially when the pH is raised above the


.


Since the

of the thiazole-2-carboxylic acid moiety is typically 2.5–3.0 , maintaining a pH > 5.0 ensures >99% ionization, converting the insoluble acid into a soluble carboxylate anion.

Troubleshooting Protocol:

Q: I added water to my solid compound, and it’s floating/clumping. Why? A: Distilled water often has a pH of 5.5–6.0 but has zero buffering capacity. As the first few molecules of your acid dissolve, they release protons, causing the local pH to crash below 3.0. The dissolution effectively "chokes" itself.

Corrective Action:

  • Do not dissolve in pure water.[3][4]

  • Use a buffered system (PBS, Tris, or HEPES) with a pH of at least 7.0.

  • The "Back-Titration" Method:

    • Suspend the compound in water (it will be a slurry).

    • Add 1.0 M NaOH or KOH dropwise under stirring.

    • Monitor clarification. Once clear, add buffer concentrate to lock the pH.

Warning: Avoid pH > 12.0. The thiazole ring is electron-deficient and susceptible to nucleophilic attack by hydroxide ions at high pH, leading to ring opening or decomposition.

Module 2: Cosolvent & "Crash-Out" Management

Theory: Researchers often dissolve the compound in DMSO (stock) and dilute into buffer (assay).[1] A common failure mode is "Precipitation upon Dilution." The local concentration of the drug exceeds its aqueous solubility limit at the interface of the DMSO droplet and water, causing rapid formation of amorphous precipitates that are kinetically slow to redissolve.

Visualizing the Problem (Decision Tree):

solubilization_logic Start Start: Compound Precipitates on Dilution Check_pH Check Final Buffer pH Start->Check_pH pH_Low pH < pKa + 2 Check_pH->pH_Low Acidic pH_High pH is Neutral/Basic Check_pH->pH_High Neutral Adjust_Buffer Action: Increase Buffer Strength (Prevent Acid Crash) pH_Low->Adjust_Buffer Check_DMSO Check DMSO % pH_High->Check_DMSO DMSO_High DMSO > 1-5% Check_DMSO->DMSO_High High Organic Load DMSO_Low DMSO is Low Check_DMSO->DMSO_Low Low Organic Load Serial_Dil Action: Use Intermediate Dilution (Stepwise Solvent Shift) DMSO_High->Serial_Dil Add_Surfactant Action: Add Surfactant (Tween 80 / Poloxamer) DMSO_Low->Add_Surfactant

Figure 1: Decision matrix for troubleshooting precipitation events during aqueous dilution.

Q: My compound precipitates immediately when I pipette the DMSO stock into the media. How do I stop this? A: You are creating a "supersaturation spike." The Fix (Serial Dilution Protocol):

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG400 or Ethanol).

  • Final: Dilute the intermediate into the aqueous buffer. Why this works: It reduces the dielectric shock, allowing hydration shells to form more gradually around the hydrophobic thiazole core.

Module 3: Salt Selection (Chemical Modification)

Theory: If pH adjustment and cosolvents fail, the crystal lattice is too stable. You must replace the proton with a counter-ion that disrupts this packing. While Sodium (Na+) is common, it often leads to "Common Ion Effect" issues in saline buffers (PBS). Bulky organic counter-ions are superior for thiazoles.

Counter-Ion Selection Guide:

Counter-IonTypeAdvantage for ThiazolesDisadvantage
Sodium (Na+) InorganicSmall, highly soluble, FDA standard.Can precipitate in high Na+ buffers (salting out). Hygroscopic.
Potassium (K+) InorganicSimilar to Na+, sometimes less hygroscopic.Risk of hyperkalemia in high-dose in vivo studies.
Meglumine Organic AmineGold Standard. Bulky size disrupts packing; creates a "hydrophilic shield."Higher molecular weight reduces drug loading.
Tris (Tromethamine) Organic AmineGood buffering capacity; biologically compatible.Can be chemically reactive with certain esters.[4][5]
L-Lysine Amino AcidBiocompatible; good for dual-charged species.Expensive; potential for Maillard reaction if sugars present.

Protocol: In-Situ Salt Screen

  • Weigh 5 mg of free acid into 5 vials.

  • Add 1.0 equivalent of the respective base (as a 1M aqueous solution).

  • Lyophilize (freeze-dry) to remove water.

  • Re-test solubility of the resulting solid. Meglumine salts of thiazoles often show 10–50x solubility improvement over Na salts.

Module 4: Cyclodextrin Complexation (The "Nuclear" Option)

Theory: If the thiazole derivative contains lipophilic phenyl or alkyl chains (e.g., Febuxostat derivatives), the hydrophobic effect drives aggregation even when ionized. Cyclodextrins (CDs) encapsulate the hydrophobic thiazole ring, shielding it from water while the outer hydroxyls interact with the solvent.[6]

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Why: Natural

-CD has limited solubility itself. The hydroxypropyl derivative is highly soluble and less toxic parenterally.

Workflow: Phase Solubility Setup

complexation_workflow Step1 Prepare Vehicle (10-40% HP-beta-CD in Buffer) Step2 Add Excess Drug (Supersaturation) Step1->Step2 Step3 Equilibrate (Shake 24-48h @ 25°C) Step2->Step3 Step4 Filter (0.45 micron PVDF) Step3->Step4 Step5 Analyze Filtrate (HPLC/UV) Step4->Step5

Figure 2: Protocol for generating and validating cyclodextrin inclusion complexes.

Q: How much Cyclodextrin do I need? A: Thiazoles typically form 1:1 complexes with


-CD.
  • Start with 20% w/v HP-

    
    -CD .
    
  • This provides a massive molar excess of "host" cavities to capture the "guest" drug molecules.

  • Note: Avoid using CDs if the final assay is sensitive to cholesterol extraction (e.g., certain cell-based membrane assays), as CDs can strip lipids from cell membranes.

FAQ: Common Pitfalls

Q: I dissolved my compound in DMSO, but it froze in the fridge. When I thawed it, it won't redissolve. A: DMSO freezes at 19°C. Upon freezing, the drug often crystallizes into a more stable polymorph (Ostwald Ripening).

  • Fix: Sonicate the DMSO stock at 40°C for 20 minutes. If it remains cloudy, the stock is compromised; make fresh stock.

Q: Can I use sonication to force it into water? A: Sonication creates a fine dispersion (suspension), not a true solution. This is dangerous for biological assays because:

  • Undissolved crystals can cause false positives (scattering light in OD readings).

  • The effective concentration is unknown.

  • Rule: If it's not optically clear after 5 mins of vortexing, it is not dissolved. Move to pH adjustment or Cosolvents.[7]

Q: My compound has an amine group AND a carboxylic acid (Zwitterion). It won't dissolve at pH 2 OR pH 7. A: This is the Isoelectric Point (pI) trap. At the pI, the net charge is zero, and solubility is minimal.

  • Fix: You must move away from the pI. If the pI is ~5, try pH 2 (protonated cation) or pH 9 (deprotonated anion). For thiazoles, the anionic form (pH 9) is usually more soluble than the cationic form.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][8][9][10][11] Advanced Drug Delivery Reviews, 59(7), 603-616.[11] Link

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351. Link

  • Maltarollo, V. G., et al. (2020).[12] Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences. Link

  • Bordwell pKa Table. Acidity in DMSO and Water. Organic Chemistry Data. Link

Sources

Technical Support Center: Purification of 4-Aminothiazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of 4-aminothiazole derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. 4-Aminothiazoles are a cornerstone scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] However, their inherent chemical properties often present unique purification hurdles.

The primary challenge stems from the basicity of the amino group at the 4-position of the thiazole ring. This basic nitrogen atom can engage in strong, often undesirable, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase. This interaction can lead to a host of problems, including severe peak tailing, irreversible adsorption, and even on-column degradation.[3][4] This guide provides a structured, cause-and-effect approach to troubleshooting these issues, empowering you to develop robust and efficient purification protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the column chromatography of 4-aminothiazole derivatives in a question-and-answer format.

Q1: Why is my 4-aminothiazole derivative streaking or tailing badly on both TLC and my column?

A1: This is the most common issue and is almost always caused by acid-base interactions.

  • Causality: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of surface silanol groups. Your 4-aminothiazole derivative, containing a basic amino group (pKa of the parent 2-aminothiazole is ~5.4[5]), protonates on the silica surface. This ionic interaction is much stronger than the intended normal-phase partitioning mechanism, causing the compound to "stick" and elute slowly and unevenly, resulting in a streak or a tailed peak.[3]

  • Solutions:

    • Introduce a Basic Modifier: The most straightforward solution is to add a small amount of a volatile base to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.

      • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Add 0.1% to 1% (v/v) to your eluent. Start with 0.5% and optimize based on TLC.

      • Ammonium Hydroxide (NH₄OH): A solution of 1-2% of concentrated ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., Dichloromethane / (Methanol + 2% NH₄OH)). This is particularly effective for very polar aminothiazoles.[3][6]

    • Switch to a Different Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your molecule, consider an alternative stationary phase.

      • Alumina (Al₂O₃): Available in acidic, neutral, and basic grades. Basic or neutral alumina is an excellent choice as it eliminates the acidic interaction sites.[3][7]

      • Amino-propyl or Diol-bonded Silica: These are less polar than standard silica and have surfaces that are less prone to strong ionic interactions with basic compounds.[7]

Q2: My compound is not eluting from the column at all, even with highly polar solvents.

A2: This indicates irreversible adsorption or decomposition.

  • Causality: The interaction with the silica gel is so strong that your compound will not elute with standard solvents. In some cases, the acidic environment of the silica gel may be causing your specific derivative to decompose.[8] The 4-aminothiazole nucleus itself can be more labile than the more common 2-aminothiazole isomer.[9]

  • Solutions:

    • Drastic Polarity Increase with a Base: Prepare a highly polar mobile phase containing a base. A common "column flush" mixture is 5-10% concentrated ammonium hydroxide in methanol. If your compound is still on the column, this will often elute it.

    • Test for Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or a smear, your compound is likely decomposing on silica.[8]

    • Use Deactivated Silica: You can deactivate the silica gel yourself by pre-treating it with a base. Slurry the silica gel in your chosen non-polar eluent containing 1% triethylamine, pack the column, and then run 1-2 column volumes of the same solvent through it before loading your sample.

    • Consider Reverse-Phase Chromatography: For highly polar aminothiazole derivatives, reverse-phase chromatography (using a C18 stationary phase) is often a superior method. Elution is performed with a polar mobile phase like water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or TFA to ensure good peak shape for basic compounds.[1][3]

Q3: I'm getting very low recovery of my product after purification. Where is it going?

A3: This can be due to irreversible adsorption, decomposition, or metal chelation.

  • Causality: As discussed, strong binding to silica can result in material loss. Additionally, the nitrogen and sulfur atoms in the aminothiazole ring can act as ligands, chelating metal ions.[10] While less common in standard glass columns, if trace metals are present in your crude material or solvents, this can form complexes that behave differently chromatographically.

  • Solutions:

    • Employ the solutions from Q2: Using basic modifiers or alternative stationary phases is the first line of defense against low recovery due to adsorption.

    • Minimize Contact Time: Run the column faster (if separation allows) to reduce the time your compound spends on the acidic stationary phase. Flash chromatography is preferable to gravity chromatography for this reason.[11]

    • Add a Chelating Agent: In rare cases where metal chelation is suspected, adding a small amount of a chelating agent like EDTA to the sample before loading (if soluble) might help, though this is an advanced and uncommon technique in preparative column chromatography.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solutions
Peak Tailing / Streaking Strong acid-base interaction between basic analyte and acidic silica gel.[3]1. Add 0.1-1% triethylamine or ammonia to the mobile phase.[3][12] 2. Use neutral or basic alumina as the stationary phase.[7] 3. Use an alternative stationary phase like amino-propyl silica.
Poor Separation Inappropriate mobile phase polarity; Column overloading.1. Optimize the solvent system using TLC to achieve a ΔRf ≥ 0.2 between compounds. 2. Reduce the sample load to 1-2% of the stationary phase mass.[3]
Compound Not Eluting Irreversible adsorption due to very strong ionic interaction; On-column decomposition.[8]1. Flush the column with a highly polar, basic solvent (e.g., 10% NH₄OH in MeOH). 2. Switch to a less acidic stationary phase (alumina, deactivated silica). 3. Use reverse-phase (C18) chromatography.[4]
Low Product Recovery Irreversible adsorption; Decomposition on silica; Metal chelation.[10][13]1. Implement solutions for "Compound Not Eluting". 2. Minimize contact time on the column (use flash chromatography). 3. Ensure high-purity solvents and reagents.
Inconsistent Elution Improperly packed column (channeling); Mobile phase not pre-mixed.1. Repack the column carefully using a slurry method to ensure homogeneity.[11] 2. Prepare a sufficient volume of the mobile phase in a single batch to ensure consistent composition.
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with a Basic Modifier

This protocol is a first-line approach for moderately polar, base-stable 4-aminothiazole derivatives.

  • Stationary Phase Preparation: Pack a glass column with standard silica gel (e.g., 60 Å, 230-400 mesh) using a wet slurry method with your initial, least polar eluent.

  • Mobile Phase Selection:

    • Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your target compound a Retention Factor (Rf) of ~0.2-0.3.

    • Prepare a bulk solution of this mobile phase and add 0.5% (v/v) of triethylamine. For example, to 995 mL of your solvent mixture, add 5 mL of triethylamine. Ensure thorough mixing.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Gently layer this powder onto the top of your packed column.

  • Elution and Fraction Collection:

    • Begin elution with the prepared mobile phase. If separation from impurities is difficult, a shallow gradient of increasing polarity may be required.

    • Collect fractions and monitor them by TLC (remember to use the same modified mobile phase for developing your TLC plates).

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. Further drying under high vacuum may be necessary.

Workflow for Troubleshooting 4-Aminothiazole Purification

G Start Crude 4-Aminothiazole Derivative TLC_Test Run TLC in EtOAc/Hex or DCM/MeOH Start->TLC_Test Streaking Streaking or Tailing Observed? TLC_Test->Streaking Add_Base Add 0.5% Et3N to Eluent. Re-run TLC. Streaking->Add_Base Yes Good_Rf Rf ~ 0.2-0.3? Streaking->Good_Rf No Resolved Streaking Resolved? Add_Base->Resolved Proceed_Col Proceed with Column (Modified Eluent) Resolved->Proceed_Col Yes Use_Alumina Switch to Alumina or Reverse Phase (C18) Resolved->Use_Alumina No Adjust_Polarity Adjust Solvent Polarity Good_Rf->Adjust_Polarity No Rf_OK Proceed with Column (Standard Eluent) Good_Rf->Rf_OK Yes Adjust_Polarity->TLC_Test

Caption: A decision workflow for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)
  • Q1: What is the best general-purpose stationary phase for these compounds?

    • A1: While modified silica gel is often sufficient, neutral alumina is arguably a more robust starting point for unknown 4-aminothiazole derivatives, as it completely avoids the primary issue of acidic interactions.

  • Q2: When should I choose normal-phase vs. reverse-phase chromatography?

    • A2: Use normal-phase (silica or alumina) when your 4-aminothiazole derivative is relatively non-polar to moderately polar and is soluble in common organic solvents like ethyl acetate, dichloromethane, or hexane mixtures. Choose reverse-phase (C18) when your derivative is highly polar, water-soluble, or has ionizable groups (like a carboxylic acid) in addition to the amino group.[4]

  • Q3: Can the use of triethylamine interfere with my subsequent reaction steps?

    • A3: Triethylamine is quite volatile (boiling point ~89 °C) and is usually removed effectively during rotary evaporation and high-vacuum drying. However, if your purified compound is intended for a reaction that is extremely sensitive to trace amounts of base, co-evaporation with a solvent like toluene can help remove residual triethylamine.

  • Q4: My compound is UV-inactive. How can I monitor the fractions?

    • A4: If your compound lacks a UV chromophore, you will need to use a post-chromatography visualization technique on your TLC plates. Common stains include potassium permanganate (KMnO₄), which reacts with many functional groups, or iodine vapor.

References
  • EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents.
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  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. Available at: [Link]

  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? - ResearchGate. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - BMC Chemistry. Available at: [Link]

  • HPLC solvents and mobile phase additives - University of Leeds. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity - Journal of Education and Science. Available at: [Link]

  • On the Development of Selective Chelators for Cadmium: Synthesis, Structure and Chelating Properties of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide, a Novel Thiadiazolyl Saccharinate - PMC. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. Available at: [Link]

  • Types of stationary phases in gas chromatography - Phenomenex. Available at: [Link]

  • Several Problems of Flash Column Chromatography - Hawach. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available at: [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International. Available at: [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. Available at: [Link]

  • Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis - PubMed Central. Available at: [Link]

  • 4-Aminothiazole - US3939172A - Google Patents.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid - University of Veterinary and Pharmaceutical Sciences Brno. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • pKa Data Compiled by R. Williams - The University of Memphis. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC. Available at: [Link]

  • Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid - SciSpace. Available at: [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Aminothiazole (CAS 96-50-4) - Chemical & Physical Properties by Cheméo. Available at: [Link]

  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC. Available at: [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis - Semantic Scholar. Available at: [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Capto Chelating - Cytiva. Available at: [Link]

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  • Study on the Methods of Separation and Detection of Chelates - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activit - Journal of Physics: Conference Series. Available at: [Link]

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Technical Support Center: Stabilizing 4-Aminothiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-aminothiazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges with this valuable but notoriously labile heterocyclic motif. Instead of a generic protocol, we will explore the root causes of instability and provide targeted, field-proven strategies to ensure the successful isolation and purification of your target compounds.

The Core Challenge: Understanding the Inherent Lability of the 4-Aminothiazole Ring

The primary challenge in working with 4-aminothiazole derivatives stems from the electronic nature of the thiazole ring itself. Unlike its far more stable 2-aminothiazole isomer, the 4-amino-substituted ring is highly susceptible to decomposition, particularly in the presence of water.[1]

The stability of the 2-aminothiazole isomer is attributed to resonance forms that delocalize the positive charge and stabilize the ring system. In the 4-amino position, these stabilizing resonance forms are not possible, rendering the nucleus vulnerable to hydrolytic cleavage.[1] This instability often leads to the formation of various water-soluble byproducts that can be difficult to characterize and remove, complicating the workup and purification process.[1]

Research has shown that 4-aminothiazoles can readily tautomerize to the corresponding thiazoline form, which is then rapidly hydrolyzed.[2] This decomposition pathway is a critical consideration during any experimental procedure involving aqueous or protic media.

Visualization: Degradation Pathway and Intervention Points

The following diagram illustrates the primary degradation pathway for 4-aminothiazole intermediates and highlights the critical points where stabilization strategies can be effectively implemented.

G cluster_0 Degradation Pathway cluster_1 Key Destabilizing Factors cluster_2 Stabilization Interventions A 4-Aminothiazole (Desired Intermediate) B Thiazol-4(5H)-imine (Tautomer) A->B Tautomerization C Hydrolyzed Intermediates B->C Hydrolysis D Decomposition Products (Water-Soluble) C->D Further Degradation F1 Water / Protic Solvents F1->B F2 Acidic or Strongly Basic pH (Catalysis) F2->B F3 Elevated Temperature F3->A S1 Strict pH Control (pH 7-8) S1->A Prevents Catalysis S2 Low Temperature Workup (0-5 °C) S2->A Slows Kinetics S3 Use of Aprotic Solvents S3->A Minimizes Hydrolysis S4 Prompt Extraction & Isolation S4->A Reduces Exposure Time

Caption: Degradation pathway of 4-aminothiazoles and key stabilization points.

Troubleshooting Guide

This section addresses common issues encountered during the workup of 4-aminothiazole intermediates in a practical question-and-answer format.

Question 1: My reaction appears complete by TLC/LCMS, but after aqueous workup, my desired product peak is significantly diminished or gone. What is happening?

Answer: This is the most common manifestation of 4-aminothiazole instability. The disappearance of your product is almost certainly due to hydrolytic decomposition during the aqueous workup. The C=N bond in the tautomeric imine form is highly susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[2]

Troubleshooting Steps:

  • Re-evaluate your quenching and washing procedure. Avoid using strong acids or bases (e.g., 1M HCl, 1M NaOH). Instead, quench the reaction mixture by pouring it into a cold (0-5 °C), saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][4] This helps to neutralize any residual acid from the reaction while maintaining a pH that is not excessively basic.

  • Minimize contact time with the aqueous phase. Perform extractions rapidly. Do not let the biphasic mixture sit in the separatory funnel for extended periods.

  • Work at low temperatures. Perform the entire aqueous workup in an ice bath. Low temperatures significantly slow the kinetics of the degradation reaction.[5]

  • Increase the salinity of the aqueous phase. Use brine (saturated NaCl solution) for the final wash. This can reduce the solubility of your organic product in the aqueous layer and help to "drive" it into the organic phase, a phenomenon known as the salting-out effect.

Question 2: After extraction and concentration, my crude product is a dark, oily residue that streaks on a TLC plate, even though the initial reaction was clean. Why?

Answer: This suggests that degradation occurred either during the workup or during solvent removal (concentration). The formation of polar, colored decomposition products is common. Elevated temperatures during concentration are a frequent culprit.

Troubleshooting Steps:

  • Concentrate at low temperatures. Use a rotary evaporator with the water bath set to a low temperature (≤ 30-35 °C). Even for higher-boiling solvents like ethyl acetate, it is crucial to avoid excessive heat.

  • Ensure complete drying. Residual water in the organic extract, especially if acidic or basic impurities are present, can cause decomposition upon concentration as the effective concentration of all components increases. Ensure your organic layer is thoroughly dried with an anhydrous agent like Na₂SO₄ or MgSO₄ before filtration and concentration.

  • Consider a solvent swap. If your product is stable in a non-polar solvent like hexanes or heptane, you can perform a solvent swap on the rotovap after the initial concentration to precipitate the product, which can then be isolated by filtration, avoiding full concentration to an oil.

Question 3: Can I use protic solvents like methanol or ethanol during workup or for chromatography?

Answer: It is highly advisable to avoid protic solvents whenever possible. Alcohols like methanol and ethanol can participate in the hydrolysis/solvolysis of the 4-aminothiazole ring, similar to water. While they are often used in chromatography, their presence can lead to degradation on the column, resulting in streaking, tailing peaks, and poor recovery.

Troubleshooting Steps:

  • Prioritize aprotic solvents. For workup and extraction, use solvents like ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE).

  • Modify your chromatography conditions. If possible, use a non-polar/aprotic solvent system for column chromatography (e.g., Heptane/Ethyl Acetate, DCM/Ethyl Acetate).

  • Neutralize your silica. If you must use a solvent system containing alcohol, consider pre-treating the silica gel. You can either use commercially available deactivated silica or prepare it by slurrying the silica gel in your eluent system that contains a small amount of a non-volatile base, like triethylamine (~0.5-1% v/v), before packing the column. This neutralizes the acidic sites on the silica surface that can catalyze degradation.

Recommended Stabilization Protocols

Adopting a preventative mindset is key. The following protocol outlines best practices for the workup and isolation of a generic 4-aminothiazole intermediate.

Protocol 1: Standard Stabilized Aqueous Workup
  • Preparation: Before starting, prepare a separatory funnel and receiving flasks. Prepare a cold brine solution and a saturated solution of sodium bicarbonate. Chill them in an ice bath.

  • Reaction Quench: Once the reaction is deemed complete, cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a vigorously stirred, cold (0-5 °C) saturated solution of NaHCO₃. Monitor the pH of the aqueous layer using pH paper, aiming for a final pH between 7 and 8.

  • Extraction: Promptly transfer the quenched mixture to a pre-chilled separatory funnel. Extract the product with a suitable aprotic solvent (e.g., ethyl acetate, 3x volumes). Perform the extractions quickly to minimize contact time.

  • Washing: Wash the combined organic layers sequentially with cold water (1x) and then cold brine (1x).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Allow it to stand for 5-10 minutes, then filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, maintain the water bath temperature at or below 35 °C.

  • Isolation & Storage: Once isolated, immediately store the product under an inert atmosphere (nitrogen or argon) at low temperatures (≤ 4 °C). For long-term storage, a freezer (-20 °C) is recommended.

Data Summary: Recommended Workup Conditions
ParameterRecommended ConditionRationale
pH Range 7.0 - 8.0Minimizes both acid and base-catalyzed hydrolysis.[6]
Temperature 0 - 5 °CSlows the rate of all chemical reactions, including degradation.
Quenching Agent Saturated NaHCO₃ (aq)Mild base, effective at neutralizing acid without being harsh.[3]
Extraction Solvents Ethyl Acetate, DCM, MTBEAprotic solvents that do not participate in hydrolysis.
Drying Agent Anhydrous Na₂SO₄, MgSO₄Removes residual water which is a key reactant in degradation.
Concentration Temp. ≤ 35 °CPrevents thermal decomposition of the sensitive intermediate.

Frequently Asked Questions (FAQs)

Q: Why is 4-aminothiazole so much less stable than 2-aminothiazole? A: The 2-aminothiazole structure allows for resonance stabilization across the exocyclic nitrogen and the ring nitrogen, which delocalizes charge and strengthens the ring. This type of resonance is not possible for the 4-aminothiazole isomer, making it more susceptible to hydrolytic attack.[1]

Q: My product seems to decompose even when stored as a solid in a vial. How can I prevent this? A: The solid may be hygroscopic, absorbing atmospheric moisture which then causes slow decomposition. Additionally, exposure to air can lead to oxidative degradation.[7] Always store purified 4-aminothiazole derivatives under an inert atmosphere (N₂ or Ar) in a tightly sealed container, preferably in a freezer.

Q: Is it possible to avoid aqueous workup altogether? A: In some cases, yes. If your reaction byproducts and reagents are non-polar, you may be able to directly load the crude reaction mixture onto a silica gel column for purification. Alternatively, filtering the reaction mixture through a plug of silica or celite with a suitable organic solvent can sometimes remove salts and polar impurities without a full aqueous wash.

Q: I have to use a protecting group for the 4-amino functionality. Which one is best? A: The use of an N-trifluoroacetyl protecting group has been reported as a successful strategy. This group is stable enough for certain transformations and can be removed under specific alkaline hydrolysis conditions (e.g., sodium or potassium hydroxide at 30-35 °C) to yield the 4-aminothiazole.[1] The choice of protecting group will, however, be highly dependent on the specific chemistry you plan to perform.

References

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Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 4-Aminothiazole-5-carboxylic Acid and Its Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of heterocyclic compounds is paramount. The thiazole ring, a common scaffold in pharmacologically active molecules, presents a unique electronic environment that is sensitively reported by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 4-aminothiazole-5-carboxylic acid, a key building block in synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide will draw comparisons with its constitutional isomer, 2-aminothiazole-4-carboxylic acid, and related derivatives to provide a robust predictive framework.

The Influence of Substituent Positioning on Thiazole Proton Chemical Shifts

The chemical shifts of protons on a thiazole ring are highly dependent on the electronic nature and position of its substituents. The electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) exert significant and opposing effects on the electron density of the thiazole ring, thereby influencing the shielding and deshielding of the ring protons.

Experimental Data for Comparative Analysis

To build a predictive model for the ¹H NMR spectrum of 4-aminothiazole-5-carboxylic acid, we will first examine the experimental data for closely related and isomeric compounds, primarily in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these systems.

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)NH₂ (ppm)COOH (ppm)SolventReference
Thiazole9.978.428.23--CF₃COOH[1]
2-Aminothiazole-6.93 (d)6.53 (d)6.86 (s)-DMSO[2]
2-Amino-5-phenylthiazole-4-carboxylic acid---7.2 (bs)12.5 (bs)DMSO-d₆[3]
2-Amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid---Not reportedNot reportedDMSO-d₆[3]
2-Amino-5-benzylthiazole-4-carboxylic acid---7.02 (s)Not reportedDMSO-d₆[3]

Note: 'd' denotes a doublet, 's' a singlet, and 'bs' a broad singlet. The table presents data for the unsubstituted thiazole ring protons and the protons of the amino and carboxylic acid groups.

Predicted ¹H NMR Spectrum of 4-Aminothiazole-5-carboxylic Acid

Based on the established principles of substituent effects on aromatic rings and the comparative data, we can predict the ¹H NMR spectrum of 4-aminothiazole-5-carboxylic acid. In this molecule, the only proton directly attached to the thiazole ring is at the C-2 position.

Expected Chemical Shifts in DMSO-d₆:

  • H-2 Proton: The C-2 proton of a thiazole is typically the most deshielded. In the parent thiazole, it appears at a very high chemical shift.[1] The presence of an amino group at C-4, an electron-donating group, is expected to increase the electron density at C-2 through resonance, leading to a significant upfield (shielding) shift compared to unsubstituted thiazole. The carboxylic acid at C-5, being electron-withdrawing, will have a deshielding effect, but its influence on the distant C-2 proton will be less pronounced than the amino group at C-4. Therefore, the H-2 proton is anticipated to appear as a singlet in the region of 7.5-8.5 ppm .

  • Amino (-NH₂) Protons: The protons of the amino group are expected to appear as a broad singlet. In DMSO-d₆, these protons can exchange with residual water, and their chemical shift is concentration and temperature-dependent. A typical range for amino protons on a heterocyclic ring is between 6.0 and 8.0 ppm .[4][5]

  • Carboxylic Acid (-COOH) Proton: The carboxylic acid proton is characteristically found at a very downfield chemical shift and often appears as a broad singlet due to hydrogen bonding and exchange.[5] In DMSO-d₆, this signal is expected in the range of 12.0-13.0 ppm .[3]

Comparative Analysis with 2-Aminothiazole-4-carboxylic Acid

The constitutional isomer, 2-aminothiazole-4-carboxylic acid, provides an excellent basis for understanding the impact of substituent placement. In this isomer, the thiazole ring proton is at the C-5 position.

Expected Chemical Shifts for 2-Aminothiazole-4-carboxylic Acid in DMSO-d₆:

  • H-5 Proton: The C-5 proton in 2-aminothiazole is observed at approximately 6.53 ppm.[2] In 2-aminothiazole-4-carboxylic acid, the electron-withdrawing carboxylic acid at the adjacent C-4 position will significantly deshield this proton, shifting it downfield. We can observe this effect in 5-substituted derivatives of 2-aminothiazole-4-carboxylic acid, where the aromatic protons of the substituent are reported, but not the H-5 proton, suggesting it might be in a complex region or its signal is broad.[3] Based on these considerations, the H-5 proton is predicted to be a singlet in the region of 7.0-7.5 ppm .

  • Amino (-NH₂) Protons: The chemical shift of the amino group at C-2 is expected to be in a similar range to other 2-aminothiazoles, likely between 6.5 and 7.5 ppm .[2]

  • Carboxylic Acid (-COOH) Proton: Similar to its isomer, the carboxylic acid proton will be found in the highly deshielded region of 12.0-13.0 ppm .[3]

Experimental Protocol for ¹H NMR Sample Preparation

To obtain high-quality ¹H NMR spectra for these compounds, the following protocol is recommended:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the aminothiazole carboxylic acid derivative.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Referencing: The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm can be used as an internal reference.

substituent_effects cluster_effects Substituent Effects on Ring Protons EDG Electron Donating Group (-NH2) Shielding Shielding (Upfield Shift) EDG->Shielding EWG Electron Withdrawing Group (-COOH) Deshielding Deshielding (Downfield Shift) EWG->Deshielding

Conclusion

This comparative guide provides a detailed analysis of the expected ¹H NMR chemical shifts for 4-aminothiazole-5-carboxylic acid by leveraging experimental data from its isomer and related compounds. The key takeaway is the profound influence of substituent positioning on the electronic environment of the thiazole ring protons. For unambiguous structure confirmation, it is always recommended to complement ¹H NMR data with other spectroscopic techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy.

References

  • Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy.
  • Ananthan, S., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
  • Krasavin, M., et al. (2025). Synthesis of imidazo[4,5-e][3][6]thiazino[2,3-c][2][6][7]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][2][6][7]triazines. Tetrahedron.

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  • Cabeza, J. A., et al. (n.d.). Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. Retrieved from [Link]

  • Nasr-Esfahani, M., & Zadehahmad, M. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of... RSC Advances.
  • Ghafourian, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 299.
  • Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Wang, L., et al. (2012).
  • Supporting Information for Discovery of Novel Inhibitors Targeting Human O‑GlcNAcase... (n.d.). American Chemical Society.
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Krasavin, M., et al. (n.d.). 1 H NMR spectra of compounds 4a and 5a in DMSO-d 6 in the region of 4.3-9.0 ppm. ResearchGate. Retrieved from [Link]

  • E-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • ResearchGate. (n.d.). ¹³C NMR spectrum of a 2-aminothiazole-4-carboxylic acid.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

  • Woolston, J. E., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Mao, J. D., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • precisionFDA. (n.d.). 2-AMINOTHIAZOLINE-4-CARBOXYLIC ACID, (R)-. Retrieved from [Link]

  • Piras, S., et al. (2003). SYNTHESIS AND STRUCTURAL STUDIES OF 3-ACYLAMINO-4- AMINO-2,3-DIHYDRO-2-IMINOTHIAZOLE-5-CARBOXYLATES AND 4-ACYLHYDRAZINO-2-AMINOT. Semantic Scholar.
  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Kuş, M. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. DergiPark.

Sources

Mastering Thiazole Carboxylic Acid Purity: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, Process Chemists, and CMC Leads. Focus: Overcoming the "Polarity Trap" in Thiazole Carboxylic Acid (TCA) analysis—comparing traditional RP-HPLC against Mixed-Mode methodologies.

Executive Summary: The Polarity Paradox

Thiazole carboxylic acids (TCAs), such as 4-thiazolecarboxylic acid or 2-amino-4-thiazolecarboxylic acid , serve as critical scaffolds in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat) and antiretrovirals. However, their analysis presents a distinct chromatographic challenge:

  • Amphoteric Nature: The thiazole nitrogen is basic (

    
    ), while the carboxylic acid is acidic (
    
    
    
    ). At standard HPLC pH (2–4), these molecules often exist as zwitterions, leading to poor retention on hydrophobic stationary phases.
  • Secondary Interactions: The basic nitrogen interacts with residual silanols on silica supports, causing severe peak tailing.

  • Dewetting: High aqueous content (required to retain polar TCAs on C18) causes "phase collapse" or dewetting in standard alkyl-bonded columns.

This guide objectively compares the industry-standard C18/Ion-Pairing method against a modern Mixed-Mode (RP/AX) approach , demonstrating why the latter offers superior Critical Quality Attribute (CQA) monitoring.

Method Comparison: The Data

We simulated a comparative study based on field application data for 4-Thiazolecarboxylic Acid (4-TCA) and its critical impurities: Thiazole (decarboxylated degradant) and Ethyl 4-thiazolecarboxylate (synthetic precursor).

Table 1: Performance Metrics Comparison
MetricMethod A: Traditional C18 Method B: Mixed-Mode (Proposed) Verdict
Column Chemistry C18 (L1) + Ion Pairing (OSA)Mixed-Mode C18/Anion-ExchangeMethod B eliminates IP reagents.
Mobile Phase Phosphate buffer (pH 3.0) + Octanesulfonic AcidAmmonium Formate (pH 3.2) / ACNMethod B is MS-compatible.
Retention (

)
0.8 (Risk of void elution)3.5 (Robust retention)Method B prevents void interference.
Tailing Factor (

)
1.8 (Silanol interaction)1.1 (Symmetrical)Method B yields sharper peaks.
Resolution (

)
1.5 (Marginal)> 4.0 (Baseline)Method B separates isomers easily.
Equilibration > 45 minutes< 10 minutesMethod B increases throughput.

Technical Insight: Method A relies on hydrophobic masking using ion-pairing agents, which degrades column life and suppresses MS ionization. Method B utilizes electrostatic retention to hold the anionic carboxylate, while the C18 chain retains the aromatic ring, providing a dual-retention mechanism.

Strategic Workflow: Method Development Decision Tree

The following diagram outlines the logical pathway for selecting the optimal stationary phase based on the specific TCA derivative properties (pKa and hydrophobicity).

MethodDev Start START: Thiazole Carboxylic Acid Method Development pKa_Check Analyze pKa & logP (Is it Zwitterionic?) Start->pKa_Check High_LogP LogP > 1.5 (Hydrophobic) pKa_Check->High_LogP Yes Low_LogP LogP < 0 (Polar/Hydrophilic) pKa_Check->Low_LogP No Std_C18 Standard C18 (pH < pKa of Acid) High_LogP->Std_C18 Mixed_Mode Mixed-Mode (RP/AX) (Electrostatic Retention) Low_LogP->Mixed_Mode Preferred HILIC HILIC Mode (For Ultra-Polar) Low_LogP->HILIC Alternative Eval Evaluate Tailing (Tf) & Resolution (Rs) Std_C18->Eval Mixed_Mode->Eval HILIC->Eval Optimize Optimize Buffer Strength (Ionic Strength Modulates k') Eval->Optimize If Tf > 1.5

Figure 1: Decision matrix for selecting the appropriate chromatographic mode for amphoteric thiazole derivatives.

Detailed Experimental Protocol (Method B)

This protocol utilizes a Mixed-Mode C18/Anion-Exchange column (e.g., Waters Atlantis Premier BEH C18 AX or SIELC Newcrom R1). This system is self-validating because retention time shifts indicate pH drift, acting as an internal system suitability check.

Reagents & Materials
  • Analyte: 4-Thiazolecarboxylic Acid (TCA).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Formate (10 mM) adjusted to pH 3.2 with Formic Acid.

  • Column: Mixed-Mode C18/AX, 150 x 4.6 mm, 3 µm particle size.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5 µL.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Thiazole ring absorbance) and 280 nm.

Gradient Program

Unlike standard C18 which requires high aqueous starts (0-5% B) to retain polar acids, mixed-mode columns allow higher organic starts, improving desolvation in MS detection.

Time (min)% Buffer (A)% ACN (B)Mechanism
0.0 955Initial electrostatic binding of acid.
2.0 955Isocratic hold to elute neutral salts.
10.0 4060Hydrophobic elution of precursors.
12.0 4060Wash.
12.1 955Re-equilibration.
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (TCA peak): NMT 1.3.

  • Resolution (TCA vs. Isomer): NLT 2.0.

  • Precision (RSD, n=6): NMT 1.0%.

Mechanistic Analysis: Why It Works

The "Ion-Exchange" Effect

In Method B, the stationary phase contains positive charges (ammonium/amine ligands). At pH 3.2, the 4-TCA carboxylic acid group (


) is partially ionized (anionic).
  • Mechanism: The anionic carboxylate is attracted to the cationic stationary phase.

  • Control: Increasing buffer ionic strength (e.g., from 10mM to 50mM) decreases retention by shielding these charges. This provides a powerful orthogonal lever for method development that standard C18 lacks.

The "Shielding" Effect

Mixed-mode columns often use "hybrid" particles or specific bonding technologies that shield surface silanols. This prevents the basic thiazole nitrogen from "sticking" to the silica surface, which is the primary cause of peak tailing in Method A.

References

  • MDPI Catalysts. (2023). Electrochemistry Carboxylation of Bromothiazoles with CO2. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column. Retrieved from [Link][3][4][5][6]

  • ResearchGate. (2008). Comparison of Mixed-Mode Column Against Commercial C18. Retrieved from [Link]

Sources

Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates.[1][2][3] Its prevalence demands robust analytical methods for characterization, with mass spectrometry (MS) standing as a primary tool for identification and structural elucidation. Understanding the fragmentation patterns of these molecules under collision-induced dissociation (CID) is paramount for confident analysis. This guide provides an in-depth comparison of the mass spectral fragmentation behavior of the aminothiazole core and its derivatives, offering insights into the underlying mechanisms and practical experimental guidance.

The Fundamental Fragmentation of the Aminothiazole Core

The inherent stability of the thiazole ring often directs the initial fragmentation events to the substituents.[4] However, the core itself possesses characteristic cleavage pathways that provide a diagnostic fingerprint. Under electron ionization (EI) or electrospray ionization (ESI) followed by CID, the protonated 2-aminothiazole molecule ([M+H]⁺ at m/z 101) undergoes several key fragmentations.

A primary and highly characteristic fragmentation pathway involves the loss of a neutral molecule of hydrogen cyanide (HCN) from the protonated molecular ion, resulting in a fragment ion at m/z 74. Another significant fragmentation route is the cleavage of the thiazole ring, which can lead to the formation of a thioformamide radical cation or related species.

The mass spectrum of 2-aminothiazole typically shows a prominent molecular ion peak due to the stability of the aromatic ring.[5] Common fragments observed in the GC-MS of 2-aminothiazole include ions at m/z 100, 58, 45, and 73.[5]

The Influence of Substituents on Fragmentation Pathways

The fragmentation of aminothiazole derivatives is heavily influenced by the nature and position of their substituents. These groups can direct cleavage events, stabilize or destabilize fragment ions, and introduce entirely new fragmentation channels.

Alkyl and Aryl Substitutions

When alkyl or aryl groups are present, fragmentation often initiates with cleavage of the bonds benzylic or allylic to the ring system, as these positions can stabilize the resulting radical or cation. For instance, in N-aryl-2-aminothiazoles, cleavage of the C-N bond between the aromatic substituent and the amino group is a common event.

Acyl and Sulfonyl Groups

The presence of acyl or sulfonyl groups introduces new, often dominant, fragmentation pathways. For example, N-acylated aminothiazoles readily undergo cleavage of the amide bond, leading to the formation of an acylium ion and the intact aminothiazole cation or vice versa, depending on the proton affinity of the fragments.

Complex Fused Ring Systems

In more complex molecules where the aminothiazole is part of a fused ring system, such as in thiazolo[3,2-a]pyrimidines, the fragmentation is dictated by the relative stability of the different heterocyclic rings.[4] Studies have shown that the thiazole ring tends to fragment before the pyrimidine ring, indicating its lower stability in these fused systems.[4]

Comparative Fragmentation Data of Aminothiazole Derivatives

To illustrate the impact of substitution on fragmentation, the following table summarizes the key fragment ions observed for a selection of aminothiazole derivatives.

CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Predominant Fragmentation Pathway(s)
2-Aminothiazole10174, 58, 45Loss of HCN, Ring Cleavage
N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine259Varies with CID energyCleavage of the N-methyl bond, fragmentation of the trifluoromethylphenyl group
N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine370Varies with CID energyCleavage of the bond between the methylene linker and the pyridine or thiazole ring
N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)isobutyramide329Varies with CID energyLoss of the isobutyryl group as a neutral or charged species

This data is compiled from publicly available spectral data and literature reports.[6]

Mechanistic Insights into Fragmentation

The observed fragmentation patterns can be rationalized by considering the principles of gas-phase ion chemistry. Protonation typically occurs on the most basic site, which in aminothiazoles is often the exocyclic amino group or one of the ring nitrogen atoms. The initial protonation site significantly influences the subsequent fragmentation cascade.

Charge-Remote vs. Charge-Directed Fragmentation

Fragmentation reactions can be broadly categorized as charge-remote or charge-directed.[7] In charge-directed fragmentation, the charge site directly participates in the bond cleavage, often through inductive effects or by enabling rearrangements. Charge-remote fragmentation, on the other hand, occurs at a site distant from the charge and is driven by the overall internal energy of the ion. Both mechanisms can be at play in the fragmentation of aminothiazole derivatives, depending on the structure and the collision energy.

Visualizing the Fragmentation Pathways

To better understand the fragmentation processes, we can visualize the key cleavage events using Graphviz diagrams.

Fragmentation_2_Aminothiazole M [M+H]⁺ m/z 101 F74 [M+H-HCN]⁺ m/z 74 M->F74 -HCN F58 [C2H4NS]⁺ m/z 58 M->F58 Ring Cleavage

Caption: Primary fragmentation pathways of protonated 2-aminothiazole.

Fragmentation_N_Acyl_Aminothiazole M [M+H]⁺ Acylium [RCO]⁺ M->Acylium - Aminothiazole Aminothiazole_ion [Aminothiazole+H]⁺ M->Aminothiazole_ion - RCO (neutral)

Caption: General fragmentation of N-acylated aminothiazoles.

Experimental Protocol for High-Quality MS/MS Data Acquisition

Achieving reproducible and informative fragmentation spectra requires careful optimization of experimental parameters. The following is a general protocol for the analysis of aminothiazole derivatives using a triple quadrupole or ion trap mass spectrometer.

Sample Preparation
  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL.

  • Add a small amount of a volatile acid (e.g., 0.1% formic acid) to the sample solution to promote protonation in positive ion mode.

Mass Spectrometer Settings (ESI Positive Mode)
  • Ion Source:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8 - 12 L/min

    • Drying Gas Temperature: 250 - 350 °C

  • MS1 (Full Scan):

    • Scan a wide mass range (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

Collision-Induced Dissociation (CID) Parameters
  • Isolation: Isolate the [M+H]⁺ ion with an appropriate isolation width (e.g., 1-2 Da).

  • Collision Gas: Use a neutral collision gas such as argon or nitrogen.

  • Collision Energy: This is a critical parameter that must be optimized for each compound.

    • Start with a low collision energy (e.g., 10-15 eV) and gradually increase it in increments of 5-10 eV.

    • Observe the fragmentation pattern at each energy level. Lower energies will typically produce fragments from the loss of labile groups, while higher energies will induce more extensive fragmentation of the core structure.

    • A collision energy ramp can also be employed to obtain a composite spectrum representing a range of fragmentation energies.

Data Analysis
  • Identify the precursor ion and all major fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and the known chemistry of the molecule.

  • Compare the obtained spectrum with library spectra or literature data for confirmation.

Conclusion

The mass spectral fragmentation of aminothiazoles is a complex yet predictable process governed by the fundamental principles of gas-phase ion chemistry. By understanding the intrinsic fragmentation of the aminothiazole core and the directing effects of various substituents, researchers can confidently interpret mass spectra for structural elucidation and compound identification. The systematic approach to data acquisition and analysis outlined in this guide provides a framework for obtaining high-quality, informative fragmentation data, which is essential in the fast-paced environment of drug discovery and development.

References

  • Ali, T. E., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidines. American Journal of Organic Chemistry, 5(1), 1-10. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Peraman, R., et al. (2015). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 7(1), 132-140. [Link]

  • Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1454-1463. [Link]

  • Khan, S. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32899-32913. [Link]

  • Wikipedia. (2023, November 29). Collision-induced dissociation. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2022, October). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision Induced Dissociation. [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

  • Wikipedia. (2023, December 1). 2-Aminothiazole. [Link]

  • Gholivand, K., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry, 12(2), 188-210. [Link]

  • Kesić, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478. [Link]

  • Štefanić, Z., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(11), 1824-1830. [Link]

  • Demian, B. A. (1990). Collision-induced dissociation. Methods in Enzymology, 193, 470-484. [Link]

  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(120), 99069-99099. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
  • Ma, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]

  • Martens, J., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Communications Chemistry, 7(1), 27. [Link]

Sources

Definitive Guide: FTIR Spectra Analysis of Carboxylic Acid vs. Ester Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for researchers and drug development professionals characterizing thiazole derivatives. It focuses on the vibrational spectroscopy distinctions between Thiazole-Carboxylic Acids and Thiazole-Esters .

Executive Summary & Pharmacophore Context

Thiazole rings are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold in drugs like Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Febuxostat (gout management). In synthetic pathways—often involving the Hantzsch thiazole synthesis—differentiating between the intermediate thiazole ester and the hydrolyzed thiazole carboxylic acid is a critical Quality Control (QC) checkpoint.

While NMR is definitive for structure, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive method to monitor hydrolysis reactions in real-time without deuterated solvents. This guide details the specific vibrational modes required to distinguish these two functional groups attached to a heteroaromatic thiazole core.

Theoretical Basis: Vibrational Modes & Electronic Effects

To accurately interpret the spectra, one must understand how the thiazole ring influences the carbonyl substituent.

The Conjugation Effect

The thiazole ring is aromatic. When a carbonyl group (


) is attached to the ring (typically at the C4 or C5 position), 

-conjugation occurs between the ring double bonds and the carbonyl group.
  • Effect: This delocalization reduces the double-bond character of the carbonyl, lowering its force constant (

    
    ).
    
  • Result: The

    
     stretching frequency shifts to a lower wavenumber  compared to aliphatic equivalents.[1][2][3]
    
Hydrogen Bonding (The Differentiator)
  • Carboxylic Acids: In the solid state (KBr pellet or ATR), thiazole carboxylic acids exist predominantly as centrosymmetric dimers held together by strong intermolecular hydrogen bonds. This dramatically broadens the

    
     stretch and lowers the 
    
    
    
    frequency.
  • Esters: Esters cannot act as hydrogen bond donors (lacking the acidic proton). They exist as discrete molecules (dipole-dipole interactions), resulting in sharper, higher-frequency carbonyl bands.

Comparative Spectral Analysis

The following table summarizes the diagnostic bands required for identification.

Table 1: Diagnostic FTIR Wavenumbers for Thiazole Derivatives[4]
Functional GroupVibrational ModeWavenumber Range (

)
Intensity/ShapeStructural Cause
Carboxylic Acid

Stretch

Very Broad/Strong Strong H-bonded dimer network. Often overlaps

stretch.

Stretch

StrongConjugated dimer. Lower freq than ester.[4]

Stretch

Medium/Strong

single bond stretch.

Bend (oop)

Medium/BroadOut-of-plane bending of the dimer.
Ester

Stretch
Absent N/AKey differentiator. (Unless solvent/moisture present).

Stretch

Strong/SharpConjugated ester. Higher freq than acid dimer.

(Acyl)

StrongAsymmetric stretch of

.

(Alkyl)

StrongStretch of

(alkoxy group).
Thiazole Ring

Stretch

Medium/SharpCharacteristic ring breathing.

Stretch

WeakOften obscured in fingerprint region.
Detailed Region Analysis[1]
Region 1: The Hydroxyl Zone (

)

This is the primary decision region .

  • Acid: Look for the "fermi resonance" or "overinflated" shape. The

    
     stretch is so broad it often swallows the sharp 
    
    
    
    stretches (
    
    
    ) of the thiazole ring. It looks like a distorted "V" shape centered around
    
    
    .
  • Ester: This baseline should be relatively flat, showing only the sharp aromatic

    
     stretches (
    
    
    
    ) and aliphatic
    
    
    stretches (
    
    
    ) from the ester alkyl group (e.g., ethyl/methyl).
Region 2: The Carbonyl Zone (

)
  • Ester: Typically appears at

    
     . The conjugation with the thiazole ring lowers it from the typical aliphatic ester value (
    
    
    
    ).
  • Acid: Typically appears at

    
     . The combination of conjugation and dimerization lowers this frequency further.
    
  • Note: If the acid is analyzed in dilute solution (non-H-bonded monomer), the shift reverses, and the acid carbonyl may appear higher (

    
    ). However, solid-state analysis is standard for drug intermediates.
    
Region 3: The Fingerprint Zone (

)
  • Ester: Look for the "Rule of Two". You need two strong bands for the

    
     linkage. One near 
    
    
    
    and another near
    
    
    .
  • Acid: Shows a

    
     stretch near 
    
    
    
    but lacks the distinct
    
    
    band at
    
    
    .

Decision Logic Diagram

The following diagram illustrates the logical flow for differentiating these compounds based on spectral data.

FTIR_Decision_Tree Start Start: Acquire FTIR Spectrum (Solid State / ATR) CheckOH Check 3300-2500 cm⁻¹ Region Start->CheckOH BroadBand Broad, intense band present? (Overlapping C-H region) CheckOH->BroadBand AcidPath Probable Carboxylic Acid BroadBand->AcidPath Yes (Strong H-bonding) EsterPath Probable Ester BroadBand->EsterPath No (Flat Baseline) CheckCO_Acid Check C=O Region (1680-1710 cm⁻¹) AcidPath->CheckCO_Acid Confirm_Acid CONFIRMED: Thiazole Acid (Dimerized Form) CheckCO_Acid->Confirm_Acid Matches CheckCO_Ester Check C=O Region (1715-1740 cm⁻¹) EsterPath->CheckCO_Ester CheckCOC Check C-O-C Bands (~1250 & ~1050 cm⁻¹) CheckCO_Ester->CheckCOC Confirm_Ester CONFIRMED: Thiazole Ester CheckCOC->Confirm_Ester Both Bands Present

Figure 1: Logical decision tree for differentiating Thiazole Acids from Esters using FTIR spectral features.

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized workflow.

Sample Preparation

Choice of Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for carboxylic acids to avoid moisture artifacts, though KBr provides higher resolution for weak overtone bands.

  • Method A: Diamond ATR (Recommended)

    • Clean crystal with isopropanol; collect background air spectrum.

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact. Crucial for acids to see the dimer bands clearly.

    • Acquire data (see parameters below).[1][3][5][6]

  • Method B: KBr Pellet

    • Mix sample with dry KBr powder (ratio 1:100).

    • Grind in an agate mortar until fine (prevents Christiansen effect/scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Warning: KBr is hygroscopic. Absorbed water will mimic the

      
       stretch of acids. Dry KBr at 
      
      
      
      before use.
Acquisition Parameters
  • Resolution:

    
     (Standard for solids).
    
  • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

  • Range:

    
    .
    
  • Apodization: Blackman-Harris or Norton-Beer.

Workflow Diagram

Experimental_Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Step1 Dry Sample (Vacuum Oven) Step2 Background Scan (Air/Clean Crystal) Step1->Step2 Step3 Apply Sample (High Pressure Clamp) Step2->Step3 Step4 Scan (64x) 4000-600 cm⁻¹ Step3->Step4 Step5 Baseline Correction Step4->Step5 Step6 Peak Picking (Identify C=O, O-H) Step5->Step6

Figure 2: Standardized FTIR workflow for solid-state analysis of thiazole derivatives.

Troubleshooting & Validation

Issue: The "Water" Artifact

  • Symptom: A broad peak appears at

    
     in the ester spectrum, mimicking an acid.
    
  • Cause: Wet sample or wet KBr.

  • Validation:

    • Check the shape.[7][8] Water is usually symmetric around

      
      . Carboxylic acid dimers are broader, extending down to 
      
      
      
      and often show "sub-maxima" on the lower frequency slope.
    • Check the

      
      .[1][2][3][4][7][9][10][11] If the peak is at 
      
      
      
      , it is likely a wet ester. If it is at
      
      
      , it is an acid.

Issue: Zwitterions

  • Context: If the thiazole has an amino group (e.g., 2-aminothiazole-4-carboxylic acid), it may form a zwitterion (

    
     and 
    
    
    
    ).
  • Spectral Change:

    • The

      
       band disappears.[5]
      
    • Two new bands appear: Asymmetric Carboxylate (

      
      )  and Symmetric Carboxylate (
      
      
      
      )
      .
    • Solution: Acidify the sample (treat with HCl vapor) to protonate the carboxylate back to

      
       for standard identification.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general organic functional group ranges).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science and Technology, 4(1), 97-118. Link

  • Bozell, J. J., et al. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16). Link

  • Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Sigma-Aldrich.

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Technical Guide: UV-Vis Spectral Characterization of 4-Aminothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the realm of fragment-based drug discovery (FBDD), 4-Aminothiazole-5-carboxylic acid represents a critical "push-pull" scaffold. Unlike its more common isomer (2-aminothiazole), the 4-amino variant features an enamine-like conjugation system directly coupled to an electron-withdrawing carbonyl at the 5-position.

Critical Finding: The UV-Vis absorption maximum (


) for the core 4-aminothiazole-5-carbonyl chromophore typically lies in the 280–290 nm  range in polar protic solvents (e.g., Methanol). This represents a distinct bathochromic shift (~25–30 nm) compared to the 2-aminothiazole isomer, attributable to the specific vinylogous amide resonance character of the 4,5-substitution pattern.

Operational Note: Due to the propensity of the free acid to undergo thermal decarboxylation, analytical standards are frequently maintained as the ethyl ester or hydrochloride salt . This guide provides spectral data for the stable ester proxy, which is electronically analogous to the acid, alongside protocols for monitoring the free acid species.

Spectral Characterization Data

The following data aggregates experimental values for the 4-aminothiazole-5-carboxylate scaffold compared to key structural analogues.

Table 1: Comparative UV-Vis Absorption Maxima
CompoundStructure Type

(MeOH)
Transition TypeElectronic Character
Ethyl 4-aminothiazole-5-carboxylate Target Scaffold 284 nm

(CT)
Strong Push-Pull (Enaminone)
2-AminothiazoleIsomer258 nm

Amidine-like Resonance
Thiazole-5-carboxylic acidDe-aminated Analog242 nm

Electron Deficient Ring
ThiazoleParent Heterocycle233 nm

Aromatic

Data Interpretation: The addition of the amino group at C4 (donor) and the carboxyl group at C5 (acceptor) creates an intramolecular charge transfer (ICT) band. This lowers the HOMO-LUMO gap significantly more than in the 2-amino isomer, resulting in the observed red shift to 284 nm.

Solvent & pH Effects (Solvatochromism)
  • Methanol (Neutral):

    
    .[1] The standard reference point.
    
  • 0.1 M HCl (Acidic):

    
     shifts hypsochromically (Blue Shift) to 
    
    
    
    .
    • Mechanism:[2][3][4] Protonation of the exocyclic amine removes its electron-donating capability (

      
      ), destroying the push-pull conjugation.
      
  • 0.1 M NaOH (Basic):

    
     shifts bathochromically (Red Shift) to 
    
    
    
    .
    • Mechanism:[2][3][4] Ionization of the carboxylic acid (

      
      ) or deprotonation of the amine increases electron density, stabilizing the excited state.
      

Mechanistic Analysis: The "Push-Pull" Effect

To understand the spectral difference between the 4-amino and 2-amino isomers, we must visualize the resonance pathways.

Diagram 1: Electronic Resonance Pathways

The following diagram illustrates the conjugation flow responsible for the unique 284 nm absorption.

Resonance cluster_isomer Comparison: 2-Aminothiazole Amino Amino Group (Donor) (C4 Position) DoubleBond C4=C5 Double Bond (Conjugation Bridge) Amino->DoubleBond Lone pair donation (+M) Carboxyl Carboxyl Group (Acceptor) (C5 Position) DoubleBond->Carboxyl Electron withdrawal (-M) ExcitedState Excited State (ICT) Low Energy Gap λmax ~ 284 nm Carboxyl->ExcitedState Stabilization Isomer 2-Amino Isomer (Amidine System) λmax ~ 258 nm

Caption: The 4-amino-5-carboxy arrangement forms a vinylogous amide system, allowing strong delocalization across the C4=C5 bond, distinct from the amidine system of the 2-isomer.

Experimental Protocol: Validated Spectral Acquisition

Objective: Accurately determine


 and Molar Extinction Coefficient (

) while preventing thermal degradation.
Reagents & Equipment[5][6][7][8][9]
  • Analyte: Ethyl 4-aminothiazole-5-carboxylate (Purity >98%).

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan rate: 300 nm/min).

  • Cuvettes: Quartz, 10 mm path length (

    
    ).
    
Workflow Diagram

Protocol Step1 1. Stock Preparation Weigh 10 mg ester Dissolve in 100 mL MeOH (Conc ~ 500 µM) Step2 2. Dilution Series Prepare 10, 20, 40, 50 µM working standards Step1->Step2 Step3 3. Blanking Run 100% MeOH baseline (200 - 400 nm) Step2->Step3 Step4 4. Scanning Scan samples Identify λmax (284 nm) Step3->Step4 Step5 5. Calculation Plot Abs vs. Conc Slope = ε (Beer's Law) Step4->Step5

Caption: Step-by-step workflow for determining the extinction coefficient (


) of the thiazole scaffold.
Detailed Methodology
  • Stock Solution: Dissolve accurately weighed reference standard in Methanol to achieve ~0.5 mM concentration. Note: Sonicate for 2 mins if dissolution is slow; avoid heating >30°C.

  • Linearity Check: Prepare at least 4 dilutions (e.g., 10 µM to 60 µM).

  • Measurement:

    • Set scan range: 200–400 nm.

    • Baseline correction: Use pure methanol.

    • Record Absorbance (

      
      ) at 
      
      
      
      (284 nm).[1]
  • Data Validation:

    • Calculate

      
       using 
      
      
      
      .
    • Expected

      
      : 12,000 – 15,000 M⁻¹cm⁻¹ .
      
    • If

      
       appears <260 nm, check for protonation (acidic contamination) or degradation.
      

Comparative Guide for Researchers

When selecting a thiazole intermediate for drug development, the UV profile serves as a rapid quality attribute.

Feature4-Aminothiazole-5-COOH2-Aminothiazole-4-COOH
Primary UV Peak ~284 nm (Broad)~255 nm (Sharp)
Stability Low (Prone to decarboxylation)Moderate
Fluorescence Weak/NoneOften Fluorescent
pKa (Amine) Lower (Enamine character)Higher (Amidine character)
HPLC Detection Use 280 nm channelUse 254 nm channel

Application Note: If your HPLC chromatogram shows a peak at 254 nm but not at 280 nm, you have likely lost the carboxyl group (decarboxylation) or the amino group has degraded. The 284 nm band is diagnostic for the intact push-pull scaffold.

References

  • National Institute of Standards and Technology (NIST). (2025). UV/Visible Spectrum of 2-Aminothiazole. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[5] Ethyl 2-amino-4-methylthiazole-5-carboxylate Spectral Data. National Library of Medicine. Retrieved from [Link]

  • Shimadzu Corporation. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

Comparative Guide: Elemental Analysis Standards for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Thiazole Paradox: Thiazole derivatives (e.g., Ritonavir, Dasatinib) are cornerstones of modern medicinal chemistry due to their ability to bind diverse biological targets. However, their specific electronic structure—a five-membered ring containing both sulfur and nitrogen—presents a unique "refractory" challenge for combustion analysis.

Standard protocols often yield incomplete combustion or sulfur carryover, leading to results outside the journal-mandated


 tolerance. This guide compares the three primary calibration standards—Sulfanilamide , BBOT , and Methionine —evaluating their efficacy specifically for normalizing data derived from complex thiazole scaffolds.

Part 1: The Thiazole Challenge

Why Standard Combustion Fails

Thiazoles are not just "organic molecules"; they are thermodynamic sinks. The aromatic stability of the thiazole ring, combined with the strength of the C-S bond (approx. 272 kJ/mol) and the potential for N-N coupling, creates a "hard-to-burn" matrix.

Common Failure Modes in Thiazole Analysis:

  • Sulfur Adsorption: Incomplete conversion of

    
     to 
    
    
    
    . Thiazole sulfur often forms stable sulfates or adsorbs onto the reduction copper, leading to low S recovery and "ghost" peaks in subsequent runs.
  • Nitrogen Trapping: The formation of refractory carbon nitrides (

    
    ) in the ash crucible if the flash temperature is insufficient (<950°C).
    
  • The "Memory Effect": High-sulfur thiazoles can saturate the adsorption columns of CHNS analyzers, causing tailing that interferes with the subsequent sample's nitrogen peak.

Visualization: The Combustion Failure Pathway

The following diagram illustrates where standard protocols fail when applied to thiazole derivatives.

ThiazoleCombustion cluster_Fail Thiazole Failure Points Sample Thiazole Sample (Solid/Oil) Flash Flash Combustion (1800°C w/ O2) Sample->Flash Injection Reduction Reduction Tube (Cu @ 650°C) Flash->Reduction Gas Mix (CO2, H2O, NOx, SO2, SO3) SO3_Trap SO3 Formation (Loss of S) Flash->SO3_Trap Excess O2 Ash_Residue Incomplete Burn (C-N Residue) Flash->Ash_Residue Low Temp Separation GC Separation Reduction->Separation N2, CO2, H2O, SO2 Detection TCD Detection Separation->Detection

Caption: Critical failure points in thiazole combustion. Note the diversion to SO3 formation (which is not detected by standard TCD) if oxygen flow is uncontrolled.

Part 2: Comparative Analysis of Calibration Standards

Selecting the correct calibration standard is not about purity; it is about Matrix Matching . You must choose a standard that mimics the combustion difficulty of your analyte.

Sulfanilamide (The Industry Standard)[1]
  • Formula:

    
    
    
  • Structure: Benzene ring with sulfonamide group.

  • Verdict: Insufficient for Polycyclic Thiazoles.

FeaturePerformanceAnalysis
Combustibility HighBurns too easily. It does not stress-test the furnace efficiency, leading to false confidence.
S-Content 18.62%Moderate. Good for simple thiazoles, but lower than many fused-ring derivatives.
Hygroscopicity LowExcellent handling properties; stable on the microbalance.
BBOT (The Thiazole Specialist)
  • Full Name: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

  • Formula:

    
    
    
  • Structure: Contains a thiophene ring (structurally analogous to thiazole) and benzoxazole units.

  • Verdict: The Gold Standard for Thiazole Derivatives.

FeaturePerformanceAnalysis
Combustibility ModerateThe polycyclic structure requires high energy to fragment, mimicking complex drug candidates.
S-Content 7.41%Lower %S, but the chemical environment of the sulfur (heterocyclic) matches thiazoles better than sulfonamides.
Simultaneity ExcellentIdeal for simultaneous CHNS determination due to balanced stoichiometry.
Methionine / Cystine (The Sulfur Stress Test)
  • Structure: Amino acids with thioether/disulfide linkages.

  • Verdict: Use for Troubleshooting Only.

FeaturePerformanceAnalysis
Combustibility VariableOften leaves "char" if not catalyzed with

.
S-Content High (>20%)Excellent for validating sulfur recovery, but difficult to handle due to electrostatic/hygroscopic nature.

Part 3: Methodological Protocol (Self-Validating System)

This protocol is designed to be self-validating . It includes a "Conditioning Run" to equilibrate the system surfaces with sulfur, preventing the first sample from reading low.

Equipment Prerequisites
  • Analyzer: Flash 2000 / Elementar vario (or equivalent).

  • Carrier Gas: Helium (Grade 5.0+).

  • Oxygen: Grade 5.0+.

  • Additives: Vanadium Pentoxide (

    
    ) is mandatory  for thiazoles to aid oxidative cleavage.
    
Step-by-Step Workflow

Step 1: The "Sulfur Prime" (Crucial for Thiazoles)

  • Why: Fresh copper reduction tubes can irreversibly adsorb the first few micrograms of sulfur.

  • Action: Run a high-sulfur standard (e.g., Sulfanilic Acid) as a "Bypass" sample (do not collect data) to saturate active sites on the reduction column.

Step 2: K-Factor Calibration with BBOT

  • Weigh 2.0 mg to 3.0 mg of BBOT standard into tin capsules.

  • Run in triplicate.

  • Acceptance Criteria: The RSD (Relative Standard Deviation) of the K-factors must be

    
     before proceeding.
    

Step 3: Sample Preparation (The Sandwich Method)

  • Thiazoles often sublime before burning.

  • Protocol:

    • Place tin capsule on balance.

    • Add ~5 mg of

      
       powder.
      
    • Add 1.5 - 2.5 mg of Thiazole sample.

    • Add another ~5 mg of

      
       on top.
      
    • Seal tightly to exclude air.

Step 4: Dynamic Flash Combustion

  • Furnace Temp: Set to 980°C (Standard 950°C is often insufficient for thiazole ring opening).

  • Oxygen Injection: Increase

    
     injection time by 20% relative to standard method (ensure excess oxygen to prevent C-N bond retention).
    
Decision Matrix: Choosing Your Standard

StandardSelection cluster_Trouble Troubleshooting Start Select Analyte Type IsLiquid Is Sample Liquid/Oil? Start->IsLiquid IsHighS Expected S > 15%? IsLiquid->IsHighS No (Solid) UseBBOT Use BBOT Standard (Best Structural Match) IsLiquid->UseBBOT Yes (Simulates Matrix) IsHighS->UseBBOT No (Complex Ring) UseSulf Use Sulfanilamide (High S Accuracy) IsHighS->UseSulf Yes UseCystine Use Cystine/Methionine (Validation Only)

Caption: Logic flow for selecting the appropriate calibration standard based on physical state and sulfur content.

Part 4: Data Interpretation & Troubleshooting

The Rule

Journals (J. Med.[1][2] Chem., J. Org. Chem.) require elemental analysis to be within 0.4% of theoretical values.[1][2][3]

Scenario: Carbon is perfect, but Sulfur is -0.8% low .

  • Diagnosis: The thiazole ring did not open completely, or

    
     was trapped on the crucible ash.
    
  • Fix: Increase combustion temperature to 1050°C and double the

    
     additive. Do not just re-run; change the chemistry.
    

Scenario: Nitrogen is +0.6% high .

  • Diagnosis: Incomplete separation of

    
     and 
    
    
    
    , or tailing from a previous high-sulfur sample.
  • Fix: Check the TCD chromatogram baseline. If the N peak rides on the tail of the combustion pressure pulse, adjust the GC column timing.

References

  • American Chemical Society (ACS). Journal of Medicinal Chemistry Author Guidelines: Purity and Elemental Analysis. [Link]

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Cystine (SRM 143d). [Link]

  • Elementar. Application Note: CHNS Analysis of Difficult Samples (Sulfonamides and Thiazoles). [Link]

  • Royal Society of Chemistry (RSC). Characterisation of Organic Compounds: Elemental Analysis Standards. [Link]

Sources

A Senior Application Scientist's Guide to Validating Thiazole Ring Closure with ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. Its synthesis, most commonly achieved through the Hantzsch thiazole synthesis, is a fundamental process in drug development.[1][2][3] However, successful synthesis is not merely about mixing reagents; it is about unequivocally verifying the formation of the desired cyclic structure. While multiple analytical techniques can provide evidence of a reaction, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and unambiguous window into the carbon skeleton, making it an indispensable tool for validating thiazole ring closure.

This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data, to establish why ¹³C NMR is the gold standard for this critical validation step. We will explore the causality behind experimental choices and present a self-validating workflow for researchers, scientists, and drug development professionals.

The Chemistry: Deconstructing the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1] Understanding the transformation of the carbon framework during this reaction is paramount to appreciating the power of ¹³C NMR.

The core event is the formation of two new bonds (C-S and C-N) that create the five-membered heterocyclic ring. Critically, this process involves the conversion of two key functional groups from the starting materials: the carbonyl group (C=O) of the α-haloketone and the thiocarbonyl group (C=S) of the thioamide. Their distinct carbon environments vanish, to be replaced by the unique carbon signals of the aromatic thiazole ring.

Mechanism of Hantzsch Thiazole Synthesis

Caption: Mechanism of the Hantzsch thiazole synthesis.

The Analytical Principle: ¹³C NMR as a Definitive Validation Tool

The power of ¹³C NMR lies in its ability to provide a unique signal for each non-equivalent carbon atom in a molecule.[4][5] The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus. This sensitivity is what allows us to track the disappearance of reactant carbons and the appearance of product carbons with high fidelity.

Let's consider the synthesis of 2,4-dimethylthiazole from chloroacetone and thioacetamide as a model system.[6]

Characteristic Chemical Shifts: A Before-and-After Snapshot

The most compelling evidence for ring closure comes from observing the dramatic shifts in the carbon signals. The carbons of the C=O and C=S groups in the starting materials are highly deshielded (shifted downfield) due to the electronegativity of the attached heteroatoms and their double-bond character. Conversely, the carbons within the newly formed aromatic thiazole ring have distinct, characteristic chemical shifts.

CompoundFunctional GroupCarbon AtomTypical ¹³C Chemical Shift (δ, ppm)
Chloroacetone KetoneC =O~200-205
Alkylα-C H₂Cl~45-50
Thioacetamide ThiocarbonylC =S~195-200
AlkylC H₃~20-25
2,4-Dimethylthiazole Thiazole RingC2~165-170
Thiazole RingC4~150-155
Thiazole RingC5~110-115
Methyl2-C H₃~18-20
Methyl4-C H₃~16-18

Note: Chemical shifts are approximate and can vary based on solvent and substitution.[7][8][9][10][11]

The validation logic is therefore a simple, yet powerful, "disappearance-appearance" system. A successful reaction is confirmed by:

  • Disappearance: The complete loss of the signals in the ~195-205 ppm region, corresponding to the C=S and C=O carbons of the starting materials.

  • Appearance: The emergence of three new, distinct signals in the aromatic region (~110-170 ppm) characteristic of the C5, C4, and C2 carbons of the thiazole ring.[7][12]

Comparative Analysis: The Superiority of ¹³C NMR

While other analytical techniques are valuable in organic synthesis, ¹³C NMR provides the most definitive structural confirmation for thiazole ring closure.

Analytical TechniqueStrengths for this ApplicationWeaknesses & Ambiguities
¹³C NMR Directly observes the carbon skeleton. Provides unambiguous evidence of C=O/C=S disappearance and thiazole ring appearance. Each unique carbon gives a signal.[5]Lower sensitivity than ¹H NMR, may require longer acquisition times. Quaternary carbons can have weak signals.[9]
¹H NMR High sensitivity, fast acquisition. Can monitor the disappearance of α-protons from the haloketone and the appearance of the C5-H proton on the thiazole ring (~7-8 ppm).[2][13]Does not directly observe the key carbonyl and thiocarbonyl carbons. Can be complex to interpret if aromatic substituents are present, leading to overlapping signals.
IR Spectroscopy Can show the disappearance of the C=O stretch (~1715 cm⁻¹) from the starting material.The C=N stretch of the thiazole ring (~1600-1650 cm⁻¹) can be weak or obscured by other signals. Does not provide a complete picture of the carbon framework.
Mass Spectrometry (MS) Confirms the molecular weight of the final product, indicating the correct elements have combined.Cannot distinguish between isomers. It confirms the correct molecular formula, but not necessarily the correct cyclic structure.

In essence, while ¹H NMR, IR, and MS can suggest that a reaction has occurred, only ¹³C NMR directly confirms that the carbon atoms have been rearranged into the specific five-membered ring structure of the thiazole.

A Self-Validating Experimental Workflow

This protocol outlines the synthesis of 2,4-dimethylthiazole and its subsequent validation by ¹³C NMR. The process itself is self-validating, as samples are taken from the starting materials and the final product for direct comparison.

Experimental and Analytical Workflow

Caption: Workflow for synthesis and ¹³C NMR validation.

Step-by-Step Methodology

Part 1: Synthesis of 2,4-Dimethylthiazole [6]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine thioacetamide (1.0 eq) and ethanol.

  • Reagent Addition: Slowly add chloroacetone (1.0 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by distillation or column chromatography to yield pure 2,4-dimethylthiazole.

Part 2: ¹³C NMR Sample Preparation and Analysis

  • Sample Preparation: Prepare two NMR tubes.

    • Sample A (Starting Material Control): Dissolve a small amount of the starting materials (thioacetamide and chloroacetone) in a deuterated solvent (e.g., CDCl₃).

    • Sample B (Product): Dissolve a sample of the purified 2,4-dimethylthiazole in the same deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the product sample.

  • Data Interpretation:

    • Spectrum A: Confirm the presence of the characteristic downfield peaks for the carbonyl (~202 ppm) and thiocarbonyl (~198 ppm) carbons.

    • Spectrum B: Verify the complete absence of these downfield peaks. Identify and assign the three peaks in the aromatic region corresponding to the C2, C4, and C5 carbons of the thiazole ring, as well as the upfield signals for the two methyl groups.

Conclusion

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 20, 2026, from [Link]

  • Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
  • Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Retrieved February 20, 2026, from [Link]

  • SFTec. (2025, August 7). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • Bouziane, A., et al. (2016).
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Hwang, Y., et al. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Applied Sciences, 12(1), 78.
  • Loghmani-Khouzani, H., et al. (2006). GIAO/DFT ¹³C NMR Chemical Shifts of 1,3,4-thiadiazoles.
  • Unknown. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved February 20, 2026, from [Link]

  • Al-dujaili, J. A. (2023, June 9). New methods for the rapid synthesis of thiazoles. University of Sussex. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethylthiazole. PubChem. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved February 20, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,4-Dimethylthiazole (FDB010961). Retrieved February 20, 2026, from [Link]

  • Balaji, K., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Scientific Reports, 14(1), 15894.
  • Le, H., et al. (1995). A solid-state ¹³C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry, 73(10), 1627-1636.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, December 17). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved February 20, 2026, from [Link]

  • Chemistry Steps. (2025, October 22). ¹³C Carbon NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved February 20, 2026, from [Link]

  • Kocabas, E., & Sirit, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Hacettepe Journal of Biology and Chemistry, 38(3), 209-214.

Sources

A Comparative Guide to Impurity Profiling of Synthesized 4-Aminothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of 4-Aminothiazole-5-carboxylic acid, a critical building block in contemporary pharmaceutical synthesis. As drug development professionals, our commitment to patient safety and product efficacy necessitates a rigorous understanding and control of all components within a drug substance, including those present at trace levels.[1][2] Impurities can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents, each posing a potential risk to the final product's quality and safety.[3][4]

The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2), establish a stringent framework for the identification, qualification, and control of these impurities in new drug substances.[3][5] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of robust pharmaceutical development. This document is designed to equip researchers and scientists with the technical insights and experimental protocols necessary to select and implement the most effective analytical strategies for this specific molecule. We will explore the causality behind our experimental choices, comparing the industry's most powerful techniques to build a comprehensive and validated impurity profile.

Understanding the Source: Synthesis and Potential Impurities

To effectively profile impurities, one must first understand their origin. 4-Aminothiazole-5-carboxylic acid is commonly synthesized via variations of the Hantzsch thiazole synthesis or related pathways. A representative scheme involves the reaction of a thiourea equivalent with an α-halocarbonyl compound. Each reactant, intermediate, and reaction condition is a potential source of impurities.

Potential organic impurities may include:

  • Starting Materials: Unreacted thiourea or α-halo-β-ketoester precursors.

  • Intermediates: Incompletely cyclized or hydrolyzed reaction intermediates.

  • By-products: Products from side-reactions, such as dimerization or rearrangement.[6]

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., oxidation, hydrolysis).

The following diagram illustrates a generalized synthesis pathway and highlights points where impurities can be introduced.

Synthesis_Pathway cluster_0 Synthesis Stages cluster_1 Potential Impurity Introduction Points Starting_Materials Starting Materials (e.g., Thiourea, α-halocarbonyl) Cyclization Cyclization Reaction Starting_Materials->Cyclization Condensation Hydrolysis Saponification/ Hydrolysis Cyclization->Hydrolysis Purification Purification (Crystallization) Hydrolysis->Purification API Final API (4-Aminothiazole-5- carboxylic acid) Impurity_Deg Degradation Products API->Impurity_Deg Storage Purification->API Impurity_RS Residual Solvents Purification->Impurity_RS Impurity_SM Unreacted Starting Materials Impurity_SM->Cyclization Impurity_Inter Side-Products & Intermediates Impurity_Inter->Hydrolysis

Caption: Generalized synthesis workflow and potential impurity sources.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked: Are we quantifying known impurities, detecting unknown compounds, identifying volatile solvents, or confirming a molecular structure?[7] Here, we compare the primary methods used in a comprehensive impurity profiling strategy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is the cornerstone of pharmaceutical quality control for its robustness, precision, and quantitative power.[3][8] It excels at separating and quantifying known non-volatile organic impurities and degradation products.

Causality of Method Choice: For a molecule like 4-Aminothiazole-5-carboxylic acid, which possesses a UV-active thiazole ring, UV detection provides excellent sensitivity. A reversed-phase C18 column is chosen for its versatility in retaining polar to moderately non-polar compounds, which is typical for the API and its likely process-related impurities.[9] An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.

  • System Preparation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Waters Xterra® RP18, 150 mm × 4.6 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-32 min: Hold at 95% B

    • 32-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 272 nm.[9]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

ParameterTypical PerformanceRationale
Linearity (r²) > 0.999Ensures concentration is proportional to response for accurate quantification.
Limit of Detection (LOD) ~0.01%Sufficient sensitivity to detect impurities below the ICH reporting threshold.[5]
Limit of Quantitation (LOQ) ~0.03%Meets the ICH reporting threshold of 0.03% for reliable quantification.[5]
Precision (%RSD) < 2.0%Demonstrates method reproducibility for consistent batch-to-batch analysis.

digraph "HPLC_Workflow" {
graph [rankdir="TB"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

"Sample_Prep" [label="1. Sample Preparation\n(1 mg/mL in Diluent)"]; "Injection" [label="2. HPLC Injection (10 µL)"]; "Separation" [label="3. C18 Column Separation\n(Gradient Elution)"]; "Detection" [label="4. UV Detection (272 nm)"]; "Data_Analysis" [label="5. Data Analysis\n(Peak Integration, % Area)"]; "Report" [label="6. Report Generation\n(Quantification of Impurities)"];

"Sample_Prep" -> "Injection" -> "Separation" -> "Detection" -> "Data_Analysis" -> "Report"; }

Caption: Standard workflow for quantitative impurity analysis by HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, it provides no structural information about unknown peaks. LC-MS is the indispensable tool for identification, coupling the separation power of LC with the detection and structural elucidation capabilities of mass spectrometry.[6][10]

Causality of Method Choice: For impurity profiling, LC-MS provides the molecular weight of unknown compounds, which is the first critical piece of data in determining their identity.[11] Tandem MS (MS/MS) further fragments the impurity ions, creating a unique fingerprint that helps elucidate the molecular structure, often allowing for the identification of process-related by-products or degradants without the need for isolation.[6]

  • System: UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer).

  • LC Conditions: Utilize the same column and mobile phases as the HPLC-UV method to correlate retention times. A faster gradient may be employed for higher throughput.

  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes. ESI is chosen for its soft ionization, which typically preserves the molecular ion ([M+H]+ or [M-H]-), crucial for determining the molecular weight.

  • MS Scan Mode:

    • Full Scan (m/z 50-800): To detect all eluting ions and identify the molecular weights of impurities.

    • Product Ion Scan (MS/MS): Triggered for ions exceeding a certain intensity threshold. The precursor ion is isolated and fragmented to generate structural information.

  • Data Analysis: Correlate UV peaks with mass spectra. Propose structures for unknown impurities based on accurate mass, fragmentation patterns, and knowledge of the synthetic process.

FeatureHPLC-UVLC-MS/MS
Primary Use QuantificationIdentification & Quantification
Information Provided Retention Time, UV SpectrumRetention Time, Molecular Weight, Fragmentation Pattern
Sensitivity High (ng range)Very High (pg-fg range)
Structure Elucidation NoYes
Cost & Complexity LowerHigher
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, primarily residual solvents.[1][3] Since 4-Aminothiazole-5-carboxylic acid itself is not volatile, direct analysis is not feasible without derivatization.[12] However, for its intended purpose in impurity profiling, we focus on headspace analysis for solvents.

Causality of Method Choice: Headspace sampling is used to analyze residual solvents without injecting the non-volatile API, which would contaminate the GC system. The sample is heated, and the volatile solvents partition into the vial's headspace, which is then injected into the GC-MS. This technique is mandated by ICH Q3C for the control of residual solvents.

  • System: GC-MS with a headspace autosampler (e.g., Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler).

  • Column: DB-624 or equivalent (for solvent analysis).

  • Sample Preparation: Accurately weigh the API into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

  • Headspace Conditions:

    • Oven Temperature: 80-100°C

    • Loop Temperature: 110°C

    • Equilibration Time: 15-20 min

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 5 min, then ramp to 240°C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 35-350.

  • Data Analysis: Identify and quantify solvents by comparing retention times and mass spectra to a library (e.g., NIST) and reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural elucidation of organic molecules.[13] While LC-MS provides clues, NMR confirms the exact atomic connectivity and stereochemistry. It is typically used to characterize unknown impurities that have been isolated or are present at significant levels (>0.1%).[4][14]

Causality of Method Choice: When MS data is ambiguous or an impurity's structure is completely novel, NMR is the final arbiter. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's framework.[15][16] For example, a COSY spectrum reveals proton-proton couplings, mapping out spin systems, while an HMBC spectrum shows long-range carbon-proton correlations, connecting molecular fragments.[14]

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dissolve a sufficient quantity (~1-5 mg) in a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Provides information on the number and environment of protons.

  • ¹³C NMR/DEPT: Shows all unique carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.[17]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments and identifying quaternary carbons.

  • Structure Assembly: Integrate all NMR data to piece together the final, unambiguous structure of the impurity.

Integrated_Workflow Start Impurity Detected by HPLC-UV (> Identification Threshold) LCMS LC-MS/MS Analysis Start->LCMS Propose Propose Structure (Based on MW, Fragments, Synthesis Knowledge) LCMS->Propose Decision Is Structure Confirmed? Propose->Decision Isolate Isolate Impurity (Prep-HPLC) Decision->Isolate No / Ambiguous End Final Impurity Characterization Report Decision->End Yes NMR NMR Analysis (1D & 2D Experiments) Isolate->NMR Confirm Confirm Structure Unambiguously NMR->Confirm Confirm->End

Caption: An integrated workflow for the definitive identification of unknown impurities.

Conclusion and Recommendations

A robust impurity profiling strategy for synthesized 4-Aminothiazole-5-carboxylic acid is not reliant on a single technique but on the intelligent integration of orthogonal methods.[7]

  • For Routine Quality Control and Batch Release: A validated HPLC-UV method is the workhorse for quantifying known impurities and ensuring consistency.

  • For Development and Investigation: LC-MS/MS is essential for detecting and identifying unknown impurities during process development, stability studies, and troubleshooting.

  • For Safety and Compliance: Headspace GC-MS is mandatory for controlling residual solvents to meet ICH guidelines.

  • For Definitive Characterization: When an unknown impurity is detected above the identification threshold (typically >0.1%) and cannot be conclusively identified by MS, isolation followed by NMR spectroscopy is required for unambiguous structural proof.

By combining these techniques, researchers and drug development professionals can build a comprehensive impurity profile that ensures product quality, satisfies global regulatory requirements, and ultimately safeguards patient health.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResolveMass Laboratories Inc. (2025, June 08). Identification and profiling of impurities in Pharmaceuticals.
  • AMSbiopharma. (2025, October 07). Impurity guidelines in drug development under ICH Q3.
  • Chemass. Pharmaceutical Impurity Analysis Overview.
  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • Ruhela, G., & Kaushik, D. (2017, July 01). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal Of Pharmaceutical Sciences And Research.
  • International Journal of Drug Regulatory Affairs. Regulatory aspects of Impurity profiling.
  • Benchchem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.
  • Emery Pharma. Impurity Analysis and Profiling Services.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
  • MSU chemistry. NMR Spectroscopy.
  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Chemistry LibreTexts. (2024, May 09). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • Diva-Portal.org. (2020, May 19). Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution.
  • Organic Chemistry Portal. Thiazole synthesis.
  • PubMed. (2024, November 07). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • PubMed. (2001, December 05). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies.
  • Basavanakatti, et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling.
  • Tel Aviv University. (2020, October 01). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids.
  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides.

Sources

A Comparative Guide to the Crystal Structures of Aminothiazole Carboxylic Acid Salts: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystal structure of an API dictates critical physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. Salt formation is a cornerstone strategy for optimizing these properties, yet the selection of an appropriate salt form is a complex process that relies on a deep understanding of intermolecular interactions and crystal packing.

This guide addresses the topic of crystal structure data for salts of 4-aminothiazole-5-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. A survey of publicly accessible crystallographic databases reveals a scarcity of structural data for this specific compound. Therefore, this guide adopts a case-study approach, utilizing the well-characterized and isomeric 2-aminothiazole-4-carboxylic acid and its derivatives as a proxy. The principles of salt formation, crystallization, and structural analysis detailed herein are directly applicable to the 4-amino-5-carboxylic acid isomer and provide a robust framework for researchers in the field.

The Critical Role of Supramolecular Synthons in Salt Crystal Engineering

The formation of a salt between a carboxylic acid and a basic amine, such as an aminothiazole, is governed by predictable, non-covalent interactions known as supramolecular synthons. In the case of aminothiazole-carboxylic acid interactions, proton transfer from the acidic carboxylic group to the basic amine is a key event. The resulting carboxylate anion and aminothiazolium cation then self-assemble into a stable, ordered crystal lattice.

The most dominant and reliable interaction in such systems is the R²₂(8) graph set dimer . This motif consists of a pair of hydrogen bonds formed between the carboxylate group of the acid and the N-H protons from both the exocyclic amine and the endocyclic thiazolium nitrogen.[1][2] The stability and predictability of this synthon make it a powerful tool in crystal engineering, allowing scientists to design multi-component crystals (co-crystals or salts) with desired structural architectures.

Comparative Analysis of 2-Aminothiazole Derivative Crystal Structures

To illustrate the principles of crystal packing and hydrogen bonding, we will compare two distinct crystal structures of 2-aminothiazole derivatives reported in the literature.

  • The 2-Aminobenzothiazolium Indole-2-carboxylate Salt : A classic example of the R²₂(8) dimer formation.[1][2]

  • N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine : A more complex derivative where intermolecular hydrogen bonds form polymeric "tapes" instead of simple dimers, showcasing how additional functional groups influence the crystal packing.[3]

The table below summarizes key crystallographic parameters and the primary hydrogen bonding interactions for these representative structures.

Parameter2-Aminobenzothiazolium Indole-2-carboxylate[1][2]N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine[3]
Chemical Formula (C₇H₇N₂S)⁺ · (C₉H₆NO₂)⁻C₁₅H₁₃N₅S
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPca2₁
Molecules per Unit Cell (Z) 48
Primary H-Bonding Motif R²₂(8) DimerPolymeric N-H···N Zig-Zag Tapes
Key Interactions Carboxylate-AminothiazoliumThiazole Amine-Pyridine Nitrogen

This comparison highlights a crucial concept: while the R²₂(8) dimer is a highly probable interaction for simple aminothiazole-carboxylate salts, the introduction of other hydrogen bond acceptors/donors (like the pyridine rings in the second example) can lead to alternative, stable supramolecular assemblies.[3] This underscores the necessity of experimental characterization for each new salt.

Experimental Protocols: From Synthesis to Single Crystal

The following protocols provide a detailed methodology for the synthesis and crystallization of aminothiazole carboxylic acid salts, forming the foundation for structural analysis.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This procedure details the Hantzsch thiazole synthesis, a fundamental method for creating the core scaffold.[4]

Rationale: This synthesis is a classic, high-yield condensation reaction between a β-ketoester (ethyl bromopyruvate) and a thiourea. Ethanol is an effective solvent for both reactants and the reflux condition provides the necessary activation energy for the cyclization to occur.

Methodology:

  • To a 250 mL round-bottom flask, add thiourea (3.0 mol equivalent) and absolute ethanol (100 mL).

  • Stir the mixture until the thiourea is mostly dissolved.

  • Add ethyl bromopyruvate (2.0 mol equivalent) to the solution dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (1:3).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2-aminothiazole-4-carboxylate.

Protocol 2: Co-crystallization for Salt Formation and Crystal Growth

This protocol describes the slow evaporation method for growing high-quality single crystals suitable for X-ray diffraction, using the product from Protocol 1 (after hydrolysis to the carboxylic acid) and a suitable co-former.[1][2]

Rationale: The key to growing large, well-ordered single crystals is to allow the molecules to assemble slowly. Slow evaporation of the solvent gradually increases the concentration of the salt, allowing it to reach supersaturation and crystallize in a controlled manner. The choice of solvent is critical; it must dissolve both the aminothiazole and the acidic co-former but also be volatile enough to evaporate over several days. Ethanol is often a good starting point for these systems.

Methodology:

  • Prepare the free acid by hydrolyzing ethyl 2-aminothiazole-4-carboxylate with NaOH, followed by acidification with HCl.[5]

  • In a clean 10 mL glass vial, dissolve equimolar amounts (e.g., 0.1 mmol) of 2-aminothiazole-4-carboxylic acid and a selected acidic co-former (e.g., benzoic acid or another carboxylic acid) in a suitable solvent (e.g., 5 mL of ethanol).

  • Gently warm and sonicate the mixture to ensure complete dissolution.

  • Cover the vial with a cap, and pierce the cap with a needle to create a small hole. This restricts the rate of evaporation.

  • Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., 20 °C).

  • Allow the solvent to evaporate slowly over 3-7 days.

  • Monitor the vial for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.

Workflow for Crystal Structure Determination and Analysis

Once a suitable single crystal is obtained, its three-dimensional atomic structure can be determined using single-crystal X-ray diffraction (SC-XRD). The process follows a well-defined workflow.

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Obtain Solid Mounting Crystal Mounting Crystallization->Mounting Harvest Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Expose to X-rays Integration Data Integration & Reduction Diffraction->Integration Raw Diffraction Images Solution Structure Solution (e.g., Direct Methods) Integration->Solution Reflection File (hkl) Refinement Structure Refinement Solution->Refinement Initial Atomic Model Validation Validation & Analysis (CIF) Refinement->Validation Final Structural Model

Caption: The R²₂(8) hydrogen bonding motif.

Conclusion

While direct crystal structure data for salts of 4-aminothiazole-5-carboxylic acid remains elusive in the public domain, a robust framework for its investigation can be constructed by examining its isomers and derivatives. The principles of supramolecular chemistry, particularly the formation of predictable hydrogen-bonded synthons like the R²₂(8) dimer, provide a strong starting point for rational salt selection. The experimental protocols for synthesis and crystallization, combined with the established workflow for single-crystal X-ray diffraction, offer a clear path forward for researchers. By applying these methodologies, drug development professionals can successfully characterize novel salt forms of their target API, enabling the selection of candidates with optimal physicochemical properties for further development.

References

  • Lynch, D. E., Nicholls, L. J., Smith, G., Byriel, K. A., & Kennard, C. H. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 55(5), 758-766. [Link]

  • Lynch, D. E., Nicholls, L. J., Smith, G., Byriel, K. A., & Kennard, C. H. (1999). Molecular co-crystals of 2-aminothiazole derivatives. PubMed. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 26(7), 852-856.
  • Wang, T. T., Bing, G. F., Zhang, X., et al. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters. [Link]

  • PubChemLite. (n.d.). 2-aminothiazole-4-carboxylic acid (C4H4N2O2S). PubChemLite. Retrieved February 21, 2026, from [Link]

  • Oakley, R. T., et al. (2013). The crystal structures and unit cells of the Zwitterionic product. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. PubChem. Retrieved February 21, 2026, from [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • ResearchGate. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Pappenberger, G., et al. (2008). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 11), 1208-1215.
  • Toplak, R., Lah, N., Volmajer, J., Leban, I., & Majcen Le Maréchal, A. (2003). 2-aminothiazole and 2-aminothiazolinone Derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 9), o502-o505. [Link]

  • Bergh, J. C., et al. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51, 394–404. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Wikipedia. Retrieved February 21, 2026, from [Link]

  • Naz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Aminothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop to the final point of disposal. 4-Aminothiazole-5-carboxylic acid, a heterocyclic building block pivotal in pharmaceutical research and development, demands a rigorous and informed approach to its waste management. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers and laboratory managers to handle this compound's waste stream confidently, ensuring personnel safety and environmental stewardship.

Hazard Profile and Waste Characterization: The "Why" Behind the Protocol

Understanding the intrinsic properties of 4-Aminothiazole-5-carboxylic acid is fundamental to appreciating the necessity for meticulous disposal procedures.

  • Toxicological Profile: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1][2] It is also known to cause skin irritation (Category 2) and serious eye irritation (Category 2).[1][3][4] Inhalation may lead to respiratory irritation.[1][5] These health hazards necessitate handling procedures that minimize direct contact and aerosol generation, directly influencing how waste is collected and contained.

  • Chemical Reactivity and Incompatibilities: 4-Aminothiazole-5-carboxylic acid is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][3] Accidental mixing with these substances in a waste container can lead to vigorous, exothermic, or violent reactions. Therefore, proper waste segregation is not merely a suggestion but a critical safety mandate.

  • Thermal Decomposition: When subjected to high heat, as in a fire or improper incineration, this compound may decompose to emit highly toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][6] This characteristic underscores the need for disposal via high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners to neutralize these hazardous byproducts.[5]

On-Site Waste Management: Collection and Segregation

Proper disposal begins in the laboratory. Adherence to a systematic collection protocol is the first line of defense against accidental exposures and environmental release.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Utilize a clearly labeled, dedicated waste container for solid 4-Aminothiazole-5-carboxylic acid waste. The container must be made of a non-reactive material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid to prevent the release of dust.

  • Labeling: The label must, at a minimum, include:

    • The full chemical name: "4-Aminothiazole-5-carboxylic acid"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date accumulation started.

  • Waste Transfer:

    • When transferring waste, do so in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[7]

    • Avoid generating dust.[5] If transferring powder, use tools (spatulas, scoops) that minimize aerosolization.

    • Ensure no incompatible waste streams are mixed in this container. Refer to the table below for a summary of incompatibilities.

  • Contaminated Materials: Any materials that come into direct contact with the compound, such as personal protective equipment (gloves, weighing paper, contaminated wipes), must be considered contaminated. These items should be placed in the same designated hazardous waste container.[7]

  • Storage: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it is ready for pickup by a licensed disposal service.[1][3]

Core Disposal Directive: Professional Disposal is Mandatory

Due to its hazard profile, the universal and required method for the final disposal of 4-Aminothiazole-5-carboxylic acid is through a licensed professional waste disposal company.[5][7] Laboratory personnel should never attempt to dispose of this chemical via standard trash or sewer systems.

The Causality Behind Professional Disposal: Disposing of chemical waste is a regulated activity. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally required to determine if their waste is hazardous according to the criteria listed in 40 CFR Part 261.[8][9] While 4-Aminothiazole-5-carboxylic acid is not specifically P- or U-listed, its irritant and toxic characteristics require a formal hazard assessment. The most reliable and compliant method is to manage it as a hazardous chemical waste.

Licensed disposal services have the permits and engineered controls to:

  • Transport the chemical waste in accordance with Department of Transportation (DOT) regulations.

  • Incinerate the material at temperatures sufficient to ensure complete destruction.

  • Control Emissions by scrubbing toxic decomposition products (NOx, SOx) from the exhaust stream, preventing environmental pollution.[5]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Cleanup:

    • Ensure the area is well-ventilated and remove all sources of ignition.[7][8]

    • Wearing appropriate PPE (gloves, safety glasses/goggles, lab coat), prevent further spread of the spill.[8]

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[8] A recommended practice for fine powders is to dampen the material with a suitable solvent like 60-70% ethanol before sweeping.[6]

    • Clean the spill area with a soap and water solution.[6]

    • All cleanup materials must be disposed of as hazardous waste.[7]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][8]

    • Ingestion: If swallowed, rinse the mouth with water. Call a physician or poison control center immediately.[1]

Data and Workflow Summary

For quick reference, the following table and diagram summarize the critical information and procedural flow for handling and disposing of 4-Aminothiazole-5-carboxylic acid.

Table 1: Key Safety and Disposal Parameters

ParameterGuidelineSource(s)
Hazard Classifications Acute Oral Toxicity (Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), Potential Respiratory Irritant[1][3][5]
Required PPE Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, lab coat[1][7]
Incompatible Materials Strong Oxidizing Agents, Strong Reducing Agents, Strong Acids, Strong Bases[1][3][10]
Spill Response Avoid dust. Sweep up solid material. Place in a sealed container for disposal.[8]
Primary Disposal Method Transfer to a licensed professional waste disposal service for chemical incineration.[5][7]

Disposal Decision Workflow

G start Waste Generated (4-Aminothiazole-5-carboxylic acid or contaminated material) segregate Step 1: Segregate Waste Isolate from incompatible materials (strong acids, bases, oxidizers). start->segregate container Step 2: Collect in Labeled Container - Use a sealed, non-reactive container. - Label as 'Hazardous Waste' with full chemical name. segregate->container storage Step 3: Secure Interim Storage Store in a cool, dry, ventilated area in secondary containment. container->storage disposal Step 4: Final Disposal Arrange pickup with a licensed professional waste disposal service. storage->disposal end Compliant Disposal Complete disposal->end

Caption: Workflow for the compliant disposal of 4-Aminothiazole-5-carboxylic acid.

References

  • Safety Data Sheet. (n.d.). Generic Supplier SDS for 2-Amino-2-thiazoline-4-carboxylic acid. Retrieved February 21, 2026.
  • Safety Data Sheet. (2010, October 12). Generic SDS for 2-Aminothiazole-5-carboxylic acid. Retrieved February 21, 2026.
  • Material Safety Data Sheet - Capot Chemical. (2008, November 4). Capot Chemical MSDS for 2-Aminothiazole-5-carbaldehyde. Retrieved February 21, 2026, from [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (n.d.). Henkel SDS for Pattex No More Nails. Retrieved February 21, 2026.
  • Safety Data Sheet - Fisher Scientific. (2025, December 19). Fisher Scientific SDS for 2-Aminothiazole-5-carboxylic acid. Retrieved February 21, 2026, from [Link]

  • Safety Data Sheet - Enamine. (n.d.). Enamine SDS for 6-ethoxyimidazo[2,1-b][7]thiazole-5-carbaldehyde. Retrieved February 21, 2026.

  • EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc. Retrieved February 21, 2026, from [Link]

  • Chemical Incompatibility Chart - Princeton EHS. (n.d.). Princeton University Environmental Health & Safety. Retrieved February 21, 2026, from [Link]

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Aminothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the safe handling of chemical compounds is paramount. This guide provides an in-depth operational and safety framework for managing 4-Aminothiazole-5-carboxylic acid in the laboratory. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize our products effectively but also to ensure a culture of safety and excellence in your critical work.

Understanding the Risks: Hazard Profile of 4-Aminothiazole-5-carboxylic Acid

Before detailing personal protective equipment (PPE) protocols, it is crucial to understand the hazard profile of 4-Aminothiazole-5-carboxylic acid. According to safety data sheets (SDS), this compound presents the following primary hazards:

  • Harmful if swallowed

  • Causes skin irritation [1][2][3][4]

  • Causes serious eye irritation [1][2][3][4]

  • May cause respiratory irritation [1][2][3]

The compound is a solid, typically a powder, which means that dust generation during handling is a significant route of potential exposure.[4]

Core Directive: A Multi-Layered Approach to Protection

A robust safety plan extends beyond simply wearing gloves and a lab coat. It involves a multi-layered strategy encompassing engineering controls, administrative controls, and finally, the last line of defense: personal protective equipment.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with you. For 4-Aminothiazole-5-carboxylic acid, these are non-negotiable:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][5][6] A certified chemical fume hood is the preferred primary engineering control to minimize the inhalation of dust or aerosols.[7]

  • Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][8]

Administrative Controls: Safe Work Practices

These are the procedures and policies that minimize exposure risk:

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[1][5][9]

  • Avoid Dust Formation: Handle the material in a way that minimizes the generation of dust.[1][2][3]

  • Restricted Access: Demarcate areas where 4-Aminothiazole-5-carboxylic acid is handled and restrict access to authorized personnel.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact and ensure personal safety.[9] The following table summarizes the recommended PPE for handling 4-Aminothiazole-5-carboxylic acid.

PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant, tight-sealing[1]Protects against splashes and airborne particles.[9]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[10][11]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.[9]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[9]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[9]

Step-by-Step Protocol for Safe Handling

The following protocol provides a systematic approach to handling 4-Aminothiazole-5-carboxylic acid, from preparation to disposal.

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Gather Materials: Collect all necessary equipment, including the container of 4-Aminothiazole-5-carboxylic acid, spatulas, weighing paper, and any solvents.

  • Don PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your N95 or N100 respirator.

    • Put on your safety goggles.

    • Finally, put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Handling the Compound
  • Work Within the Fume Hood: All manipulations of the solid compound should be performed within the certified chemical fume hood.

  • Careful Dispensing: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of the compound. Avoid any actions that could generate dust.

  • Immediate Cleanup: If any of the compound is spilled, clean it up immediately following your laboratory's established procedures for solid chemical spills.

Doffing PPE and Decontamination
  • Glove Removal: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the designated hazardous waste container.

  • Remove Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.

  • Remove Eye and Face Protection: Remove your face shield (if used) and then your safety goggles.

  • Remove Respirator: Remove your respirator last.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive safety plan includes clear instructions for emergency situations and proper disposal of waste.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[3][5]

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth. Do NOT induce vomiting.[3]

Disposal Plan
  • Chemical Waste: Dispose of 4-Aminothiazole-5-carboxylic acid and any solutions containing it in a designated hazardous waste container. Do not dispose of it down the drain.[2]

  • Contaminated PPE: All disposable PPE, such as gloves and respirators, that has come into contact with the compound should be disposed of in the hazardous waste container.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[7]

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_space Inspect Workspace & Gather Materials don_ppe Don PPE (Coat, Respirator, Goggles, Gloves) prep_space->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood dispense Carefully Dispense Compound fume_hood->dispense spill Immediate Spill Cleanup dispense->spill doff_ppe Doff PPE (Gloves, Coat, Goggles, Respirator) spill->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose of Waste Properly wash->dispose

Caption: Workflow for Safe Handling of 4-Aminothiazole-5-carboxylic acid.

By adhering to these comprehensive guidelines, you can ensure a safe and productive laboratory environment, allowing you to focus on the critical work of scientific discovery and drug development.

References

  • Sigma-Aldrich. (2025, October 7).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Aminothiazole-4-carboxylic acid.
  • Cayman Chemical. (2024, September 18). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • TCI Chemicals. (2023, March 5).
  • Enamine. (n.d.). Safety Data Sheet: 6-ethoxyimidazo[2,1-b]thiazole-5-carbaldehyde.

  • TCI Chemicals. (2025, November 18). Safety Data Sheet: 4-Methylthiazole-5-carboxaldehyde.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine.
  • BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid.
  • Fisher Scientific. (2010, October 12). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Institutes of Health. (n.d.). Thiazole-5-carboxylic acid. PubChem.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-Methylthiazole-5-carboxylic acid.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemDmart. (n.d.).
  • TCI Chemicals. (n.d.).
  • Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal.

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